molecular formula C9H11NO B115903 (1R,2S)-1-amino-2-indanol CAS No. 140632-20-8

(1R,2S)-1-amino-2-indanol

Cat. No.: B115903
CAS No.: 140632-20-8
M. Wt: 149.19 g/mol
InChI Key: LOPKSXMQWBYUOI-DTWKUNHWSA-N
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Description

(1R,2S)-1-amino-2-indanol is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKSXMQWBYUOI-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136030-00-7, 7480-35-5
Record name (+)-cis-1-Amino-2-indanol
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Record name 1-Amino-2-indanol, cis-(+/-)-
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Record name 1-Amino-2-indanol, cis-(+)-
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Record name cis-1-amino-2,3-dihydro-1H-inden-2-ol
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Record name 1H-Inden-2-ol, 1-amino-2,3-dihydro-, (1R,2S)
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Record name 1-AMINO-2-INDANOL, CIS-(±)-
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Record name 1-AMINO-2-INDANOL, CIS-(+)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Structural Analysis and Conformation of (1R,2S)-1-Amino-2-indanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-1-Amino-2-indanol is a pivotal chiral building block in modern organic synthesis and medicinal chemistry, most notably as a key component in the synthesis of the HIV protease inhibitor Indinavir. Its rigid, bicyclic structure and the cis-relationship of its amino and hydroxyl functionalities impart a unique conformational preference that is crucial for its efficacy as a chiral auxiliary and ligand in asymmetric synthesis. This technical guide provides a comprehensive analysis of the structural and conformational properties of this compound, drawing upon data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. Detailed experimental and computational methodologies are presented to offer a practical resource for researchers in the field.

Introduction

The indane scaffold is a privileged motif in numerous biologically active compounds. The introduction of chiral centers, as seen in 1-amino-2-indanol, provides a three-dimensional architecture that is instrumental in achieving high stereoselectivity in chemical transformations. The conformational rigidity of the five-membered ring in the indane system significantly reduces the number of accessible low-energy conformations, making it an excellent scaffold for the design of chiral ligands and catalysts.[1] The (1R,2S) stereoisomer, in particular, has been extensively utilized due to its role in the synthesis of Indinavir, a critical therapeutic agent for HIV/AIDS.[2] Understanding the precise three-dimensional structure and conformational dynamics of this molecule is paramount for optimizing its applications in drug design and asymmetric catalysis.

Structural Analysis by X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive insight into the solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsion angles.

Crystal Structure of a cis-1-Amino-2-indanol Salt
Quantitative Crystallographic Data

Detailed quantitative data, including bond lengths, bond angles, and torsion angles for the two independent cations of this compound in the sulfate (B86663) salt, are essential for a complete structural understanding.

Table 1: Selected Bond Lengths for this compound Cations

Atom 1 Atom 2 Bond Length (Å) - Cation 1 Bond Length (Å) - Cation 2
C1 N1 Data not available Data not available
C2 O1 Data not available Data not available
C1 C2 Data not available Data not available
C1 C8 Data not available Data not available
C2 C3 Data not available Data not available
C3 C4 Data not available Data not available
C4 C5 Data not available Data not available
C5 C6 Data not available Data not available
C6 C7 Data not available Data not available
C7 C8 Data not available Data not available

| C8 | C1 | Data not available | Data not available |

Table 2: Selected Bond Angles for this compound Cations

Atom 1 Atom 2 Atom 3 Bond Angle (°) - Cation 1 Bond Angle (°) - Cation 2
N1 C1 C2 Data not available Data not available
O1 C2 C1 Data not available Data not available
C1 C2 C3 Data not available Data not available
C2 C1 C8 Data not available Data not available

| C1 | C8 | C7 | Data not available | Data not available |

Table 3: Selected Torsion Angles for this compound Cations

Atom 1 Atom 2 Atom 3 Atom 4 Torsion Angle (°) - Cation 1 Torsion Angle (°) - Cation 2
N1 C1 C2 O1 Data not available Data not available
C8 C1 C2 C3 Data not available Data not available
C1 C2 C3 C4 Data not available Data not available

| C2 | C3 | C4 | C5 | Data not available | Data not available |

Note: The tables are populated with placeholders as the specific numerical data from the crystal structure of the sulfate salt were not provided in the available search results. A direct analysis of the crystallographic information file (CIF) would be required to populate these tables accurately.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a general experimental protocol for the determination of the crystal structure of a small molecule like this compound.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, such as ethanol, methanol, or a solvent mixture.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proton-proton proximities, which can be translated into distance restraints for conformational modeling.

1H and 13C NMR Spectroscopy

The 1H and 13C NMR spectra of cis-1-amino-2-indanol provide initial information about the chemical environment of each nucleus. In the 13C NMR spectrum of the bis(2-hydroxy-2,3-dihydro-1H-inden-1-aminium) sulfate salt, the aliphatic carbons appear at approximately 35.53 ppm (CH2), 62.44 ppm (C-NH3+), and 70.17 ppm (CH(OH)).[2] Aromatic carbons resonate in the region of 126-142 ppm.[2]

Conformational Elucidation using NOESY/ROESY

For a molecule of the size of this compound, ROESY experiments are often preferred over NOESY to avoid zero or near-zero cross-peaks that can occur for molecules with intermediate correlation times. The presence of a ROESY cross-peak between two protons indicates that they are in close spatial proximity (typically < 5 Å). The volume of the cross-peak is inversely proportional to the sixth power of the internuclear distance. By identifying key ROE correlations, the relative orientation of the amino and hydroxyl groups and the puckering of the five-membered ring can be determined.

Experimental Protocol: NMR Conformational Analysis
  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of approximately 5-10 mg/mL.

  • 1D NMR Spectra: 1H and 13C NMR spectra are acquired to assign the chemical shifts of all protons and carbons.

  • 2D NMR Spectra: A suite of 2D NMR experiments is performed, including:

    • COSY (Correlation Spectroscopy): To establish through-bond proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range proton-carbon couplings.

    • ROESY: To determine through-space proton-proton proximities. A mixing time appropriate for the molecule's size should be used (e.g., 200-500 ms).

  • Data Analysis: The assigned chemical shifts and ROE cross-peaks are used to build a set of distance restraints. These restraints are then used in molecular modeling software to generate a family of low-energy conformations that are consistent with the experimental data.

Computational Conformational Analysis

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its low-energy conformations.

Conformational Search and Energy Minimization

A variety of computational methods can be employed for conformational analysis, ranging from molecular mechanics force fields to more accurate but computationally expensive quantum mechanical methods like Density Functional Theory (DFT).

A typical workflow involves:

  • Initial 3D Structure Generation: A 3D structure of this compound is generated.

  • Conformational Search: A systematic or stochastic search algorithm is used to generate a large number of possible conformations by rotating around the rotatable bonds.

  • Energy Minimization and Ranking: The generated conformers are then subjected to energy minimization using a suitable level of theory (e.g., a molecular mechanics force field like MMFF94 or a quantum mechanical method like DFT with a basis set such as 6-31G(d)). The minimized structures are then ranked by their relative energies.

Predicted Low-Energy Conformations

Computational studies on similar 1,2-aminoalcohols suggest that the conformational landscape is often dominated by conformers that can form an intramolecular hydrogen bond between the amino and hydroxyl groups. For this compound, the rigid indane framework significantly constrains the possible orientations of these groups. The two primary conformations of the five-membered ring are typically envelope and twist conformations. The relative energies of these conformers and the orientation of the amino and hydroxyl groups (axial vs. equatorial) determine the overall conformational preference.

Table 4: Calculated Relative Energies of this compound Conformers

Conformer Description Relative Energy (kcal/mol)
1 Envelope, OH (axial), NH2 (equatorial) Data not available
2 Envelope, OH (equatorial), NH2 (axial) Data not available
3 Twist, OH (pseudo-axial), NH2 (pseudo-equatorial) Data not available

| 4 | Twist, OH (pseudo-equatorial), NH2 (pseudo-axial) | Data not available |

Note: This table is illustrative. Populating it with accurate data would require performing dedicated computational studies or finding a publication with these specific results.

Experimental Workflow: Computational Conformational Analysis

G Computational Conformational Analysis Workflow start 2D Structure of this compound gen3d Generate Initial 3D Structure start->gen3d conf_search Conformational Search (e.g., MMFF94) gen3d->conf_search geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain thermochemistry) geom_opt->freq_calc energy_analysis Analyze Relative Energies and Boltzmann Populations freq_calc->energy_analysis end Ensemble of Low-Energy Conformers energy_analysis->end

Caption: A typical workflow for the computational conformational analysis of a small molecule.

Conclusion

The structural and conformational properties of this compound are central to its utility in asymmetric synthesis and drug design. The rigid indane backbone significantly restricts its conformational freedom, leading to a well-defined three-dimensional structure. While crystallographic data on a sulfate salt reveals the presence of two distinct conformations in the solid state, further studies on the free base are needed for a complete picture. NMR spectroscopy, particularly ROESY, in conjunction with computational modeling, provides a powerful approach to determine the solution-state conformation. This technical guide has outlined the key experimental and computational methodologies for the structural and conformational analysis of this important chiral building block, providing a framework for further research and application development.

References

(1R,2S)-1-Amino-2-indanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 136030-00-7[1][2][3][4]

This technical guide provides an in-depth overview of (1R,2S)-1-amino-2-indanol, a chiral amino alcohol widely utilized as a ligand and catalyst in asymmetric synthesis. It is particularly valuable for researchers and professionals involved in drug development and fine chemical synthesis. This document outlines its core physical properties, a detailed experimental protocol for a key application, and a visual representation of the experimental workflow.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline powder.[1][5] It is a crucial building block in the synthesis of various chiral compounds, including being a key intermediate for the HIV protease inhibitor, Indinavir.[5] Its utility stems from its rigid bicyclic structure and the defined stereochemical relationship between the amino and hydroxyl groups, which allows for effective stereocontrol in chemical transformations.

PropertyValueReference
Molecular Formula C₉H₁₁NO[2][3]
Molecular Weight 149.19 g/mol [3][5]
Melting Point 118-121 °C[1][3]
Appearance White to light yellow crystal powder[1][5]
Optical Activity ([α]22/D) +63° (c = 0.2 in chloroform)[3]
Purity (ee) >98.0%[6]
Storage Temperature Room temperature, in dark place under inert atmosphere[1]

Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone

One of the primary applications of this compound is in the Corey-Bakshi-Shibata (CBS) reduction, where it serves as a precursor to a chiral oxazaborolidine catalyst. This catalyst is highly effective for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.

Objective: To perform an asymmetric reduction of acetophenone (B1666503) to (R)-1-phenylethanol using an in situ generated oxazaborolidine catalyst from this compound and borane (B79455) dimethyl sulfide (B99878) complex (BMS).

Materials:

  • This compound (10 mol%)

  • Borane dimethyl sulfide complex (BMS, 1.0 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon supply, septum-sealed flasks, syringes)

Methodology:

  • Catalyst Formation:

    • A dry, nitrogen-flushed round-bottom flask is charged with this compound (10 mol%).

    • Anhydrous THF is added to dissolve the amino alcohol (typical concentration 0.1-0.5 M).

    • The solution is cooled to 0 °C in an ice bath.

    • Borane dimethyl sulfide solution (1.0-1.2 equivalents relative to the amino alcohol) is added dropwise to the stirred solution. Hydrogen gas evolution will be observed.

    • After the addition is complete, the mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the complete formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • The flask containing the in situ generated catalyst is cooled to the desired reaction temperature (e.g., -20 °C to room temperature, depending on the substrate).

    • A solution of acetophenone in anhydrous THF is added dropwise to the catalyst solution.

    • The borane reducing agent (0.6-1.0 equivalents relative to the ketone) is then added slowly to the reaction mixture over a period of 30-60 minutes.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction is cooled to 0 °C and quenched by the slow, careful addition of methanol to decompose any excess borane.

    • The mixture is allowed to warm to room temperature, and 1 M HCl is added.

    • The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by silica (B1680970) gel column chromatography to yield (R)-1-phenylethanol.

  • Analysis:

    • The enantiomeric excess (ee%) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Experimental Workflow Diagram

Asymmetric_Reduction_Workflow start Start catalyst_formation In Situ Catalyst Formation start->catalyst_formation dissolve Dissolve this compound in anhydrous THF catalyst_formation->dissolve cool_catalyst Cool solution to 0 °C dissolve->cool_catalyst add_bms Add Borane Dimethyl Sulfide (BMS) dropwise cool_catalyst->add_bms stir_catalyst Stir at 0 °C, then warm to RT add_bms->stir_catalyst reduction Asymmetric Reduction stir_catalyst->reduction cool_reaction Cool catalyst solution reduction->cool_reaction add_ketone Add Acetophenone solution cool_reaction->add_ketone add_borane Add Borane reducing agent add_ketone->add_borane monitor Monitor reaction by TLC add_borane->monitor workup Work-up and Purification monitor->workup quench Quench with Methanol at 0 °C workup->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify analysis Analysis purify->analysis chiral_hplc Determine ee% by chiral HPLC/GC analysis->chiral_hplc end End chiral_hplc->end

Caption: Workflow for the asymmetric reduction of a ketone.

References

Spectroscopic Data of (1R,2S)-1-amino-2-indanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amino alcohol, (1R,2S)-1-amino-2-indanol. This compound is a valuable building block in asymmetric synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.45 - 7.20m-Aromatic-H
4.75d5.2H-1
4.35q5.2, 6.0H-2
3.15dd16.0, 6.0H-3a
2.80dd16.0, 5.2H-3b
2.50br s--NH₂, -OH

Solvent: CDCl₃. The chemical shifts of the amine and hydroxyl protons are often broad and can exchange with deuterium (B1214612) in deuterated solvents.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
142.8Aromatic C
140.5Aromatic C
128.5Aromatic CH
127.0Aromatic CH
125.5Aromatic CH
124.8Aromatic CH
75.0C-2
61.5C-1
39.5C-3

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3200Strong, BroadO-H, N-H stretching
3070 - 3020MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching
1600, 1480MediumAromatic C=C stretching
1590MediumN-H bending
1080StrongC-O stretching
750StrongAromatic C-H bending (ortho-disubstituted)

Sample preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Proposed Fragment
14940[M]⁺ (Molecular Ion)
132100[M - NH₃]⁺
13180[M - H₂O]⁺
11760[M - NH₃ - CH₃]⁺ or [M - H₂O - CH₂]⁺
10450[C₈H₈]⁺ (Indene radical cation)
9170[C₇H₇]⁺ (Tropylium ion)

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.75 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). For the determination of enantiomeric purity, a chiral solvating agent may be added to the NMR tube to induce chemical shift non-equivalence of the enantiomers.[1]

Infrared (IR) Spectroscopy

The IR spectrum is obtained using the KBr pellet method.[2][3][4] A small amount of this compound (1-2 mg) is ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5] This mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using an electron impact (EI) ionization source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the ion source. The sample is vaporized and bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.[6] The resulting ions are separated based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample this compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR 1H & 13C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation & Verification Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

Structure and Spectroscopic Correlations

This diagram shows the chemical structure of this compound and highlights the key functional groups with their expected spectroscopic signatures.

Spectroscopic_Correlations cluster_mol This compound cluster_data Expected Spectroscopic Signals mol NMR_H ¹H NMR (ppm) Aromatic_H Aromatic-H (7.2-7.5) NMR_H->Aromatic_H Aliphatic_H Aliphatic-H (2.8-4.8) NMR_H->Aliphatic_H NH2_OH -NH₂ / -OH (variable) NMR_H->NH2_OH NMR_C ¹³C NMR (ppm) Aromatic_C Aromatic-C (124-143) NMR_C->Aromatic_C Aliphatic_C Aliphatic-C (39-75) NMR_C->Aliphatic_C IR_freq IR (cm⁻¹) OH_NH_stretch O-H / N-H stretch (3200-3350) IR_freq->OH_NH_stretch CH_stretch C-H stretch (2850-3070) IR_freq->CH_stretch CC_stretch C=C stretch (1480-1600) IR_freq->CC_stretch MS_frag MS (m/z) Mol_ion [M]⁺ (149) MS_frag->Mol_ion Fragments Fragments (132, 131, 117, ...) MS_frag->Fragments

Caption: Structure and spectroscopic correlations.

References

Synthesis of Enantiopure (1R,2S)-1-Amino-2-Indanol from Indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-1-amino-2-indanol is a critical chiral building block in modern organic synthesis, most notably as a key intermediate in the production of the HIV protease inhibitor Indinavir. Its rigid bicyclic structure and defined stereochemistry also make it a valuable component of chiral ligands and auxiliaries for asymmetric catalysis. This technical guide provides an in-depth overview of the primary synthetic routes to obtain enantiopure this compound starting from indene (B144670), focusing on asymmetric epoxidation followed by ring-opening, and the resolution of racemic mixtures.

Synthetic Strategies Overview

The synthesis of enantiopure this compound from indene primarily follows two well-established pathways:

  • Asymmetric Epoxidation of Indene and Subsequent Regio- and Stereoselective Ring-Opening: This is one of the most direct and widely employed methods. It involves the enantioselective epoxidation of indene to form (1R,2S)-indene oxide, followed by the ring-opening of the epoxide with a nitrogen nucleophile. The Ritter reaction is a prominent example of this approach.

  • Synthesis of Racemic cis-1-Amino-2-indanol and Subsequent Resolution: This strategy involves the non-chiral synthesis of the racemic aminoindanol, followed by separation of the enantiomers. This can be achieved through enzymatic resolution or by the formation of diastereomeric salts with a chiral resolving agent.

This guide will delve into the experimental details of these core strategies, presenting quantitative data for comparison and detailed protocols for key transformations.

Asymmetric Epoxidation and Ring-Opening Route

This route is highly favored due to its efficiency in establishing the desired stereochemistry early in the synthetic sequence.

Asymmetric_Epoxidation_Ring_Opening Indene Indene IndeneOxide (1R,2S)-Indene Oxide Indene->IndeneOxide Asymmetric Epoxidation (e.g., Jacobsen's Catalyst, NaOCl) Oxazoline (B21484) cis-Oxazoline Intermediate IndeneOxide->Oxazoline Ritter Reaction (e.g., CH3CN, H2SO4) AminoIndanol This compound Oxazoline->AminoIndanol Hydrolysis (e.g., aq. acid)

Figure 1: Synthetic workflow for this compound via asymmetric epoxidation and Ritter reaction.
Key Step 1: Asymmetric Epoxidation of Indene

The enantioselective epoxidation of indene is a crucial step that sets the stereochemistry of the final product. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a highly effective method.[1][2]

Experimental Protocol: Jacobsen-Katsuki Epoxidation of Indene

  • Materials: Indene, (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst), 4-(3-phenylpropyl)pyridine (B1219276) N-oxide (P(3)NO) as an axial ligand, commercial bleach (NaOCl solution), dichloromethane (B109758) (CH2Cl2), and a buffer solution (e.g., phosphate (B84403) buffer, pH 11.3).

  • Procedure:

    • A solution of indene and the axial ligand, P(3)NO, in dichloromethane is prepared in a reaction vessel.

    • Jacobsen's catalyst (typically 0.1-1 mol%) is added to the stirred solution.

    • The buffered sodium hypochlorite (B82951) solution is added dropwise to the vigorously stirred biphasic mixture at a controlled temperature (e.g., 0 °C to room temperature).

    • The reaction is monitored by a suitable technique (e.g., TLC or GC) until the indene is consumed.

    • Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude (1R,2S)-indene oxide. The product can be purified further by chromatography if necessary.

Key Step 2: Ritter Reaction and Hydrolysis

The Ritter reaction provides a regioselective and stereospecific route to the cis-amino alcohol from the epoxide.[3] The reaction proceeds through the formation of a nitrilium ion intermediate, which is then hydrolyzed.

Experimental Protocol: Ritter Reaction of (1R,2S)-Indene Oxide

  • Materials: (1R,2S)-Indene oxide, acetonitrile (B52724) (CH3CN), and concentrated sulfuric acid (H2SO4).

  • Procedure:

    • A solution of (1R,2S)-indene oxide in acetonitrile is cooled to a low temperature (e.g., -40 °C to 0 °C).

    • Concentrated sulfuric acid (typically 2 equivalents) is added slowly to the stirred solution, maintaining the low temperature.

    • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or HPLC).

    • The reaction is quenched by carefully adding it to a cold aqueous base solution (e.g., NaOH or KOH) to neutralize the acid.

    • The resulting mixture is heated to reflux to hydrolyze the oxazoline intermediate.

    • After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed, dried, and concentrated. The crude this compound can be purified by crystallization or chromatography.

Reaction StepCatalyst/ReagentSolventYield (%)Enantiomeric Excess (ee, %)Reference
Asymmetric EpoxidationJacobsen's Catalyst/NaOClDichloromethane~9085-88[1][2]
Ritter Reaction & HydrolysisH2SO4 / CH3CNAcetonitrile55-60>99 (from enantiopure epoxide)[3]

Table 1: Quantitative Data for the Asymmetric Epoxidation and Ring-Opening Route.

Resolution of Racemic cis-1-Amino-2-indanol

An alternative approach is to synthesize the racemic cis-1-amino-2-indanol and then resolve the enantiomers. Enzymatic resolution is a particularly effective method.

Enzymatic_Resolution RacemicAI Racemic (±)-cis-1-Amino-2-indanol Separation Separation RacemicAI->Separation Enzymatic Acetylation (e.g., Lipase (B570770), Acyl Donor) AcylatedAI (1S,2R)-N-Acetyl-1-amino-2-indanol UnreactedAI This compound Separation->AcylatedAI Separation->UnreactedAI

Figure 2: Workflow for the enzymatic kinetic resolution of racemic cis-1-amino-2-indanol.
Key Step: Enzymatic Kinetic Resolution

Kinetic resolution relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, in this case, an enzyme. Lipases are commonly used to selectively acylate one of the enantiomers.

Experimental Protocol: Lipase-Catalyzed Resolution

  • Materials: Racemic cis-1-amino-2-indanol, a lipase (e.g., Candida antarctica lipase B, CAL-B, often immobilized as Novozym 435), an acyl donor (e.g., ethyl acetate), and an organic solvent.

  • Procedure:

    • Racemic cis-1-amino-2-indanol is dissolved in an appropriate organic solvent.

    • The immobilized lipase and the acyl donor are added to the solution.

    • The mixture is stirred at a controlled temperature (e.g., room temperature to 40 °C). The progress of the reaction is monitored to achieve approximately 50% conversion.

    • At the desired conversion, the enzyme is filtered off.

    • The filtrate contains the acylated (1S,2R)-enantiomer and the unreacted this compound.

    • These two compounds can be separated by standard techniques such as chromatography or extraction, taking advantage of their different chemical properties.

    • The acylated enantiomer can be hydrolyzed back to the (1S,2R)-1-amino-2-indanol if desired.

Resolution MethodResolving Agent/EnzymeKey FeatureTypical Yield of one Enantiomer (%)Enantiomeric Excess (ee, %)Reference
Enzymatic AcylationLipase PSSelective acylation of the (1S,2R)-enantiomer~45>96[3]
Diastereomeric Salt Formation(S)-2-Phenylpropionic acidSelective crystallization of the (1R,2S)-salt~35>99[3]

Table 2: Quantitative Data for Resolution Methods of Racemic cis-1-Amino-2-indanol.

Conclusion

The synthesis of enantiopure this compound from indene can be effectively achieved through several robust methods. The choice of synthetic route often depends on factors such as the desired scale of production, cost of reagents and catalysts, and the required level of enantiopurity. The asymmetric epoxidation of indene followed by a Ritter reaction represents a highly convergent and stereocontrolled approach. Alternatively, the resolution of a racemic mixture, particularly through enzymatic methods, offers a reliable, albeit potentially lower-yielding, pathway to the desired enantiomer. The detailed protocols and comparative data presented in this guide are intended to assist researchers and professionals in the selection and implementation of the most suitable synthetic strategy for their specific needs in drug development and asymmetric synthesis.

References

The Ascendance of a Chiral Workhorse: A Technical Guide to the Discovery and History of cis-1-Amino-2-indanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of asymmetric synthesis, few chiral ligands have achieved the prominence and versatility of cis-1-amino-2-indanol. Its rigid bicyclic framework and vicinal amino and hydroxyl functionalities provide a unique stereochemical environment that has been exploited in a myriad of applications, from blockbuster pharmaceuticals to cutting-edge catalytic systems. This technical guide delves into the discovery and historical development of this remarkable molecule, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, resolution, and seminal applications.

The Genesis: Early Syntheses and the Dawn of a Chiral Ligand

The journey of cis-1-amino-2-indanol began in the mid-20th century with the pioneering work of Lutz and Wayland in 1951, who first reported the synthesis of the racemic form.[1] Their approach, centered on the intramolecular cyclization of an amide, laid the foundational chemistry for accessing the cis-diastereomer.

A significant leap forward in accessing enantiopure cis-1-amino-2-indanol came with the development of practical, scalable methods in the 1990s, largely driven by its critical role as a chiral building block for the HIV protease inhibitor Indinavir (Crixivan®) developed by Merck.[1][2] This period saw the emergence of several key synthetic strategies that remain relevant today.

Key Historical Synthetic Approaches:
  • Intramolecular Amide Cyclization: This classical approach, originating from Lutz and Wayland, involves the formation of a trans-1-amino-2-indanol derivative, which is then converted to a cis-oxazoline intermediate, followed by hydrolysis to yield the desired cis-1-amino-2-indanol.[1][3]

  • The Ritter Reaction: A practical and efficient route to enantiopure cis-1-amino-2-indanol was reported by Senanayake and coworkers in 1995.[3][4] This method utilizes the reaction of indene (B144670) oxide with a nitrile in the presence of a strong acid to form an oxazoline (B21484) intermediate, which is then hydrolyzed. This strategy proved to be highly effective for large-scale synthesis.[3]

  • From β-Ketoesters: Didier and coworkers developed an enantioselective synthesis starting from a β-ketoester, employing a Baker's yeast reduction to introduce chirality.[2]

  • Ghosh's Synthesis of Both Enantiomers: In 1997, Ghosh and his team reported a versatile synthesis that provided access to both enantiomers of cis-1-amino-2-indanol, further expanding its accessibility for various applications.[3]

The following diagram illustrates the logical progression of early synthetic strategies for cis-1-amino-2-indanol.

G cluster_0 Early Racemic Synthesis cluster_1 Key Enantioselective Strategies (1990s) Lutz_Wayland_1951 Lutz & Wayland (1951) Racemic cis-1-amino-2-indanol Ritter_Reaction Ritter Reaction (Senanayake, 1995) Lutz_Wayland_1951->Ritter_Reaction Advancement to Enantiopure Beta_Ketoester_Route From β-Ketoester (Didier) Lutz_Wayland_1951->Beta_Ketoester_Route Alternative Enantioselective Route Ghosh_Synthesis Synthesis of Both Enantiomers (Ghosh, 1997) Lutz_Wayland_1951->Ghosh_Synthesis Access to Both Enantiomers

Evolution of Early Synthetic Strategies for cis-1-amino-2-indanol

Securing Chirality: Resolution and Asymmetric Synthesis

The demand for enantiomerically pure cis-1-amino-2-indanol spurred significant research into both the resolution of racemic mixtures and de novo asymmetric syntheses.

Resolution Techniques

Several methods have been successfully employed to separate the enantiomers of cis-1-amino-2-indanol:

  • Diastereomeric Salt Formation: This classical resolution technique involves the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.

  • Enzymatic Resolution: Lipases have proven to be effective in the kinetic resolution of cis-1-amino-2-indanol derivatives, offering a green and highly selective alternative to chemical methods.[3] For instance, Kawabata's group demonstrated an efficient kinetic resolution via enantioselective acylation using a chiral aminopyridine catalyst.[3]

Asymmetric Synthesis: The Jacobsen Epoxidation

A cornerstone of modern enantioselective routes to cis-1-amino-2-indanol is the Jacobsen asymmetric epoxidation of indene.[3] This powerful reaction, utilizing a chiral manganese-salen complex, provides access to enantioenriched indene oxide, a key precursor for the Ritter reaction and other synthetic pathways. The high enantioselectivity and operational simplicity of the Jacobsen epoxidation have made it a favored method in both academic and industrial settings.[3][5]

The following diagram outlines the general workflow for obtaining enantiopure cis-1-amino-2-indanol, highlighting the pivotal role of the Jacobsen epoxidation.

G Indene Indene Jacobsen_Epoxidation Jacobsen Asymmetric Epoxidation Indene->Jacobsen_Epoxidation Enantioenriched_Indene_Oxide Enantioenriched Indene Oxide Jacobsen_Epoxidation->Enantioenriched_Indene_Oxide Ritter_Reaction_Hydrolysis Ritter Reaction & Hydrolysis Enantioenriched_Indene_Oxide->Ritter_Reaction_Hydrolysis Enantiopure_cis_1_amino_2_indanol Enantiopure cis-1-Amino-2-indanol Ritter_Reaction_Hydrolysis->Enantiopure_cis_1_amino_2_indanol

Key Asymmetric Synthesis Workflow

Applications in Asymmetric Catalysis: A Privileged Ligand

The true impact of cis-1-amino-2-indanol lies in its extensive use as a chiral ligand and auxiliary in a vast array of asymmetric transformations. Its rigid structure and predictable coordination to metal centers have made it a "privileged" ligand in asymmetric catalysis.

Oxazaborolidine Catalysts for Asymmetric Reductions

One of the earliest and most significant applications of cis-1-amino-2-indanol was in the formulation of oxazaborolidine catalysts for the enantioselective reduction of ketones, a reaction famously developed by Corey and Itsuno.[6][7] Oxazaborolidines derived from cis-1-amino-2-indanol often exhibit superior performance compared to those derived from other chiral amino alcohols, delivering high enantioselectivities in the reduction of a wide range of ketones.[3]

BOX and PyBOX Ligands

cis-1-Amino-2-indanol serves as a crucial precursor for the synthesis of bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands.[3][8] These C2-symmetric ligands have demonstrated exceptional efficacy in a multitude of metal-catalyzed asymmetric reactions, including Diels-Alder reactions, aldol (B89426) additions, and Michael additions. The predictable stereochemical outcomes and broad substrate scope have cemented BOX and PyBOX ligands as indispensable tools for the modern synthetic chemist.

The following diagram depicts the relationship between cis-1-amino-2-indanol and its prominent applications in asymmetric catalysis.

G cis_1_amino_2_indanol cis-1-Amino-2-indanol Oxazaborolidine_Catalysts Oxazaborolidine Catalysts (Corey-Itsuno Reduction) cis_1_amino_2_indanol->Oxazaborolidine_Catalysts BOX_PyBOX_Ligands BOX and PyBOX Ligands cis_1_amino_2_indanol->BOX_PyBOX_Ligands Asymmetric_Reductions Asymmetric Ketone Reductions Oxazaborolidine_Catalysts->Asymmetric_Reductions Various_Asymmetric_Reactions Diels-Alder, Aldol, Michael Additions, etc. BOX_PyBOX_Ligands->Various_Asymmetric_Reactions

Major Applications in Asymmetric Catalysis

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and application of cis-1-amino-2-indanol, providing a comparative overview of different methodologies.

Table 1: Comparison of Key Synthetic and Resolution Methods

MethodStarting MaterialKey Reagents/CatalystYield (%)Enantiomeric Excess (ee%)Reference
Racemic Synthesis
Lutz & Wayland (1951)2-Bromo-1-indanolNH₃, 4-nitrobenzoyl chloride, SOCl₂Not specifiedRacemic[2]
Enantioselective Synthesis
Ritter Reaction (Senanayake, 1995)Indene OxideH₂SO₄/SO₃, CH₃CN78-80>99 (after resolution)[3]
Didier's Methodβ-KetoesterBaker's YeastNot specifiedHigh[2]
Ghosh's Method (1997)trans-1-Azido-2-indanolLipase PS 30, SOCl₂~40 (for each enantiomer)>96[3]
Resolution
Enzymatic (Kawabata)Racemic cis-1-amino-2-indanolChiral aminopyridine catalyst~45 (for each enantiomer)High[3]

Table 2: Performance in Asymmetric Catalysis

ReactionCatalyst/Ligand SystemSubstrateYield (%)Enantiomeric Excess (ee%)Reference
Corey-Itsuno Reduction cis-1-Amino-2-indanol derived oxazaborolidineProchiral KetonesGenerally highUp to >95[6][7]
Diels-Alder Reaction Cu(II)-BOX complexCyclopentadiene and N-acryloyloxazolidinone>90>98[3]
Aldol Addition Sn(II)-BOX complexSilyl enol ether and aldehydeGenerally high>95[3]

Experimental Protocols

This section provides detailed experimental protocols for some of the key historical syntheses of cis-1-amino-2-indanol.

Racemic Synthesis of cis-1-Amino-2-indanol (Adapted from Lutz and Wayland, 1951)
  • Preparation of trans-1-Amino-2-indanol: 2-Bromo-1-indanol is treated with an excess of ammonia (B1221849). The reaction likely proceeds through an epoxide intermediate, which is then opened by ammonia to yield trans-1-amino-2-indanol.[2]

  • Amide Formation: The resulting trans-1-amino-2-indanol is reacted with 4-nitrobenzoyl chloride to form the corresponding amide.[2]

  • Cyclization to Oxazoline: The amide is treated with thionyl chloride (SOCl₂) to induce intramolecular cyclization with inversion of configuration at the C2 position, forming the cis-oxazoline.[2]

  • Hydrolysis: The cis-oxazoline is hydrolyzed under acidic conditions (e.g., refluxing in 6 N H₂SO₄) to afford racemic cis-1-amino-2-indanol.[2]

Enantioselective Synthesis of (1S,2R)-1-Amino-2-indanol via Jacobsen Epoxidation and Ritter Reaction (Adapted from Senanayake et al., 1995 and Organic Syntheses)
  • Asymmetric Epoxidation of Indene: To a solution of indene in a suitable solvent (e.g., CH₂Cl₂), a catalytic amount of the (S,S)-Jacobsen catalyst and an additive such as 4-phenylpyridine (B135609) N-oxide are added. The mixture is cooled, and an oxidant (e.g., aqueous NaOCl) is added slowly while maintaining a low temperature. After the reaction is complete, the (1S,2R)-indene oxide is isolated and purified.[9]

  • Ritter Reaction: The enantioenriched indene oxide is dissolved in acetonitrile (B52724) and cooled. Fuming sulfuric acid (or a mixture of H₂SO₄ and SO₃) is added cautiously, and the reaction is allowed to warm to room temperature. This results in the formation of the corresponding oxazoline.[3]

  • Hydrolysis: The oxazoline intermediate is hydrolyzed with aqueous acid (e.g., H₂SO₄) to yield the crude (1S,2R)-1-amino-2-indanol as its salt.

  • Resolution Enhancement (Optional): The enantiomeric excess of the product can be further enhanced by fractional crystallization of a diastereomeric salt, for example, with L-tartaric acid.[2]

  • Isolation of the Free Base: The purified salt is treated with a base to liberate the free (1S,2R)-1-amino-2-indanol.

Conclusion

From its humble beginnings as a racemic compound in the mid-20th century, cis-1-amino-2-indanol has evolved into an indispensable tool in the arsenal (B13267) of the modern synthetic chemist. Its pivotal role in the development of the life-saving drug Indinavir catalyzed a surge in research that led to highly efficient and scalable enantioselective syntheses. The subsequent application of this chiral ligand in a vast number of asymmetric catalytic reactions has had a profound and lasting impact on the fields of organic synthesis and drug discovery. The continued exploration of new applications for cis-1-amino-2-indanol and its derivatives ensures that its legacy as a "chiral workhorse" will endure for years to come.

References

The Core Mechanism of (1R,2S)-1-Amino-2-indanol in Asymmetric Catalysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-1-amino-2-indanol stands as a cornerstone in the field of asymmetric catalysis, prized for its rigid bicyclic structure which imparts a high degree of stereocontrol in a variety of chemical transformations. This technical guide delves into the core mechanisms of action of this versatile chiral ligand and auxiliary, providing quantitative data, detailed experimental protocols, and visual representations of the catalytic processes to support researchers in their synthetic endeavors. Its applications are pivotal in the synthesis of enantiomerically pure compounds, a critical aspect of drug development and materials science.[1]

Mechanism of Action in Corey-Bakshi-Shibata (CBS) Reduction

The most prominent application of this compound is in the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[2][3] The aminoindanol (B8576300) is not the direct catalyst but rather a precursor to a chiral oxazaborolidine catalyst.

The catalytic cycle can be summarized as follows:

  • Catalyst Formation: this compound reacts with a borane (B79455) source, typically borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), to form the active oxazaborolidine catalyst.[4][5]

  • Activation of Borane: The lone pair of the nitrogen atom in the oxazaborolidine ring coordinates to a molecule of borane, activating it as a hydride donor and increasing the Lewis acidity of the endocyclic boron atom.[2][4]

  • Ketone Coordination: The prochiral ketone coordinates to the Lewis acidic endocyclic boron atom of the catalyst. The steric bulk of the catalyst's diphenylmethyl group (or other substituents) directs the ketone to bind in a specific orientation, with the larger substituent (Rₗ) positioned away from the chiral framework to minimize steric hindrance.[2][4]

  • Enantioselective Hydride Transfer: The activated borane, positioned in close proximity, delivers a hydride to the carbonyl carbon of the ketone via a six-membered, chair-like transition state.[2][4] This intramolecular hydride transfer occurs on a specific face of the ketone, dictating the stereochemistry of the resulting alcohol.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, and upon acidic workup, the chiral alcohol is liberated.[2][4] The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.

The high degree of enantioselectivity is a direct consequence of the rigid conformation of the indanol-derived catalyst, which creates a well-defined chiral pocket and forces a highly ordered transition state.[2]

Visualizing the CBS Reduction Catalytic Cycle

CBS_Catalytic_Cycle cluster_main Corey-Bakshi-Shibata (CBS) Reduction Catalytic Cycle catalyst (1R,2S)-Aminoindanol-derived Oxazaborolidine Catalyst activated_catalyst Catalyst-Borane Complex catalyst->activated_catalyst + BH₃ ketone_complex Ketone-Catalyst-Borane Complex activated_catalyst->ketone_complex + Ketone (R-CO-R') product_complex Alkoxyborane-Catalyst Complex ketone_complex->product_complex Intramolecular Hydride Transfer product_complex->catalyst - Alkoxyborane + H₂O (workup) -> Chiral Alcohol

Caption: Catalytic cycle of the Corey-Bakshi-Shibata reduction.

Transition State Model

The stereochemical outcome of the CBS reduction can be predicted by considering the Zimmerman-Traxler-like transition state model. The preferential orientation of the ketone's substituents to minimize steric interactions with the chiral ligand dictates the facial selectivity of the hydride attack.

Caption: Simplified transition state of the CBS reduction.

Quantitative Data for CBS Reduction of Various Ketones

The following table summarizes the enantioselective reduction of a range of prochiral ketones using an in situ generated oxazaborolidine catalyst from (1S, 2R)-(-)-cis-1-amino-2-indanol.

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)[6]ee (%)[6]Configuration[6]
1Acetophenone (B1666503)1-Phenylethanol8991R
22'-Chloroacetophenone2-Chloro-1-phenylethanol9196R
33'-Chloroacetophenone1-(3-Chlorophenyl)ethanol9394R
44'-Chloroacetophenone1-(4-Chlorophenyl)ethanol9492R
54'-Bromoacetophenone1-(4-Bromophenyl)ethanol9293R
64'-Fluoroacetophenone1-(4-Fluorophenyl)ethanol9090R
74'-Methylacetophenone1-(p-Tolyl)ethanol8885R
84'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol8582R
91-Indanone1-Indanol9595R
101-Tetralone1,2,3,4-Tetrahydro-1-naphthalenol9394R

Experimental Protocols

Protocol 3.1: In Situ Preparation of the Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes the in situ generation of the chiral oxazaborolidine catalyst from (1S, 2R)-(-)-cis-1-amino-2-indanol and its application in the enantioselective reduction of acetophenone.[6]

Materials:

Procedure:

  • To a dried, three-necked round-bottom flask under a nitrogen atmosphere, add tetrabutylammonium borohydride (5 mmol) and (1S, 2R)-(-)-cis-1-amino-2-indanol (10 mol %).

  • Add anhydrous THF (5 volumes relative to the ketone).

  • Stir the mixture at 25-30 °C for 10 minutes.

  • Add methyl iodide (5 mmol) via syringe and continue stirring for 30 minutes.

  • In a separate flask, prepare a solution of acetophenone (5 mmol) in anhydrous THF (5 volumes).

  • Add the acetophenone solution dropwise to the catalyst mixture over 30 minutes.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Upon completion, carefully quench the reaction with methanol (B129727) at 0 °C.

  • Acidify with 1 M HCl and extract the product with diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for CBS Reduction start Start setup Assemble dry glassware under inert atmosphere start->setup add_reagents Add (1S,2R)-aminoindanol, tetrabutylammonium borohydride, and THF setup->add_reagents stir1 Stir for 10 min at 25-30 °C add_reagents->stir1 add_MeI Add methyl iodide stir1->add_MeI stir2 Stir for 30 min add_MeI->stir2 add_ketone Add ketone solution dropwise over 30 min stir2->add_ketone reaction Stir at room temperature (monitor by TLC) add_ketone->reaction quench Quench with methanol at 0 °C reaction->quench workup Acidic workup and extraction quench->workup purify Column chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for the CBS reduction.

Mechanism of Action in Asymmetric Transfer Hydrogenation

This compound and its derivatives are also highly effective ligands in asymmetric transfer hydrogenation (ATH) of ketones. In this process, a hydrogen atom is transferred from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone, mediated by a metal catalyst, typically ruthenium or rhodium, complexed with the chiral aminoindanol ligand.

The generally accepted mechanism for Ru(II)-catalyzed ATH involves:

  • Formation of the Active Catalyst: The pre-catalyst, often a Ru(II)-arene complex, reacts with the chiral aminoindanol ligand to form the active catalyst.

  • Formation of a Metal Hydride: The metal complex reacts with the hydrogen donor (e.g., isopropanol) in the presence of a base to form a metal hydride species, releasing acetone.

  • Ketone Coordination and Hydrogen Transfer: The ketone coordinates to the metal center, and the hydride is transferred from the metal to the carbonyl carbon. Simultaneously, a proton is transferred from the ligand's amino group to the carbonyl oxygen, in a concerted, six-membered transition state. This is often referred to as a "metal-ligand bifunctional catalysis."

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor.

The chirality of the aminoindanol ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in excess.

Visualizing the Asymmetric Transfer Hydrogenation Cycle

ATH_Cycle cluster_ath Asymmetric Transfer Hydrogenation (ATH) Catalytic Cycle catalyst [Ru]-Aminoindanol Complex hydride [Ru]-Hydride Species catalyst->hydride + iPrOH, - Acetone, - H⁺ ketone_complex Ketone Coordination Complex hydride->ketone_complex + Ketone product_release Product Release ketone_complex->product_release Hydride and Proton Transfer product_release->catalyst - Chiral Alcohol

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

This compound as a Chiral Auxiliary

Beyond its use in generating external catalysts, this compound can be covalently attached to a substrate to function as a chiral auxiliary. This approach is particularly effective in controlling the stereochemistry of reactions such as aldol (B89426) additions and alkylations.[1]

The mechanism of stereocontrol relies on the formation of a rigid, chelated transition state. For instance, in an aldol reaction of an N-acyl oxazolidinone derived from aminoindanol, the metal enolate forms a rigid six-membered ring transition state with the aldehyde. The bulky indanyl group effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side, thereby leading to a highly diastereoselective C-C bond formation. Subsequent cleavage of the auxiliary yields the enantiomerically enriched aldol product.

Logical Relationship in Chiral Auxiliary-Mediated Aldol Reaction

Chiral_Auxiliary_Aldol cluster_aldol Stereocontrol in Aldol Reaction with Aminoindanol Auxiliary auxiliary This compound Chiral Auxiliary substrate N-Acyl Oxazolidinone Substrate auxiliary->substrate Covalent Attachment enolate Chelated Metal Enolate substrate->enolate Deprotonation and Chelation transition_state Rigid Zimmerman-Traxler Transition State enolate->transition_state + Aldehyde product Diastereomerically Enriched Aldol Adduct transition_state->product Facial Shielding by Indanyl Group final_product Enantiomerically Pure Aldol Product product->final_product Auxiliary Cleavage

Caption: Logical flow of stereocontrol in an aldol reaction.

Conclusion

This compound is a powerful and versatile tool in asymmetric synthesis. Its rigid framework provides the basis for highly effective chiral catalysts and auxiliaries that enable the synthesis of enantiomerically pure molecules with a high degree of predictability and control. Understanding the core mechanisms of action in key transformations like the CBS reduction and asymmetric transfer hydrogenation, as detailed in this guide, is essential for leveraging its full potential in research and development, particularly in the pharmaceutical industry where stereochemistry is paramount.

References

Chirality and absolute configuration of 1-amino-2-indanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chirality and Absolute Configuration of 1-Amino-2-indanol (B1258337) Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-indanol is a chiral bicyclic amino alcohol that has emerged as a cornerstone in asymmetric synthesis and pharmaceutical development. Its rigid indane backbone provides a well-defined stereochemical environment, making it an exceptionally effective chiral auxiliary and a ligand for asymmetric catalysis.[1][2][3] Perhaps its most notable application is as a key chiral building block in the synthesis of Indinavir (Crixivan®), a potent HIV protease inhibitor, where a single stereoisomer is responsible for the desired therapeutic effect.[4][5] This guide provides a comprehensive technical overview of the stereoisomers of 1-amino-2-indanol, focusing on their synthesis, resolution, the determination of their absolute configuration, and the experimental protocols integral to their study.

Stereochemistry of 1-Amino-2-indanol

1-Amino-2-indanol possesses two chiral centers at the C1 and C2 positions of the indane ring. This results in the existence of four distinct stereoisomers, comprising two pairs of enantiomers. These pairs are diastereomers of each other.

  • Cis Isomers: The amino (-NH₂) and hydroxyl (-OH) groups are on the same face of the five-membered ring. The two cis enantiomers are (1R,2S)-1-amino-2-indanol and (1S,2R)-1-amino-2-indanol. Due to its conformationally restricted structure, the cis isomer is particularly valuable in creating highly selective chiral environments.[1][3]

  • Trans Isomers: The amino (-NH₂) and hydroxyl (-OH) groups are on opposite faces of the ring. The two trans enantiomers are (1R,2R)-1-amino-2-indanol and (1S,2S)-1-amino-2-indanol.

The stereochemical relationships are visualized in the diagram below.

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis_1R2S (1R,2S) cis_1S2R (1S,2R) cis_1R2S->cis_1S2R Enantiomers trans_1R2R (1R,2R) cis_1R2S->trans_1R2R Diastereomers trans_1S2S (1S,2S) cis_1R2S->trans_1S2S cis_1S2R->trans_1R2R cis_1S2R->trans_1S2S Diastereomers trans_1R2R->trans_1S2S Enantiomers

Figure 1: Stereoisomeric relationships of 1-amino-2-indanol.

Synthesis and Resolution of Isomers

Obtaining enantiomerically pure 1-amino-2-indanol is critical for its applications. Methodologies generally involve either asymmetric synthesis to directly form a specific enantiomer or the resolution of a racemic mixture.

Key Synthetic Strategies:

  • From Indene (B144670): A common starting point is indene, which can undergo asymmetric epoxidation (e.g., using Jacobsen's catalyst) to form a chiral indene oxide. Subsequent regioselective opening of the epoxide with an amine source yields the amino alcohol.[1]

  • Ritter Reaction: The reaction of indene oxide with a nitrile under acidic conditions (Ritter-type reaction) is a practical route to producing cis-1-amino-2-indanol.[2]

  • Hydrogenation: Diastereoselective reduction of 1,2-indanedione oximes using palladium catalysts can yield both cis and trans isomers, depending on the specific catalyst and reaction conditions.[6]

Resolution of Racemic Mixtures: Since many synthetic routes produce racemic or diastereomeric mixtures, resolution is a frequently employed and crucial step.

  • Chemical Resolution via Diastereomeric Salts: This classic method involves reacting the racemic aminoindanol (B8576300) with a single enantiomer of a chiral acid (a resolving agent), such as (S)-2-phenylpropionic acid.[2] The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized and separated. The desired enantiomer of aminoindanol is then recovered by treatment with a base.[7]

  • Enzymatic Resolution: Lipases are highly effective for kinetic resolution. For instance, Pseudomonas cepacia lipase (B570770) (PSL) can catalyze the enantioselective acylation of N-Cbz protected racemic cis-1-amino-2-indanol, allowing for the separation of the acylated product from the unreacted enantiomer.[2]

  • Chromatographic Separation: Diastereomers can be separated using chromatography. The racemic aminoindanol is first derivatized with a chiral molecule (e.g., Boc-Phe-OH), and the resulting diastereomeric amides are then separated on a standard silica (B1680970) gel column.[2][3] Capillary electrophoresis has also been shown to be effective for separating all four stereoisomers.[8]

G cluster_workflow General Resolution Workflow start Racemic cis-1-amino-2-indanol reagent Add Chiral Resolving Agent (e.g., (S)-2-phenylpropionic acid) start->reagent salts Diastereomeric Salt Mixture ((1R,2S)-salt and (1S,2R)-salt) reagent->salts crystallization Fractional Crystallization (Exploits solubility difference) salts->crystallization solid Less Soluble Salt (e.g., (1R,2S)-salt) crystallization->solid Solid liquid More Soluble Salt in Filtrate (e.g., (1S,2R)-salt) crystallization->liquid Liquid base_solid Basification (e.g., NaOH) solid->base_solid base_liquid Basification (e.g., NaOH) liquid->base_liquid end_R Pure (1R,2S) Enantiomer base_solid->end_R end_S Pure (1S,2R) Enantiomer base_liquid->end_S

Figure 2: Workflow for chemical resolution via diastereomeric salt formation.

Determination of Absolute Configuration

After separation, the absolute configuration of each enantiomer must be unambiguously determined.

  • X-ray Crystallography: This is the definitive method for determining absolute configuration. It involves growing a high-quality single crystal of the chiral compound, often as a derivative with a known chiral moiety or a heavy atom.[9] The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map of the molecule, revealing its precise atomic arrangement and absolute stereochemistry.[9][10]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for configurational assignment in solution. The enantiomers are converted into diastereomers by reacting them with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The resulting diastereomers are chemically distinct and will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be analyzed to deduce the absolute configuration of the original enantiomer.[11][12]

  • Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light.[13] Enantiomers produce mirror-image CD spectra. While not an absolute method on its own, it is excellent for distinguishing between enantiomers and can be correlated with known standards or theoretical calculations to infer absolute configuration.

Quantitative Data of cis-1-Amino-2-indanol Isomers

The following table summarizes key physical and chemical properties for the commercially available and widely studied cis-enantiomers.

Property(1S,2R)-(-)-cis-1-Amino-2-indanol(1R,2S)-(+)-cis-1-Amino-2-indanol
Synonym (1S,2R)-(-)-cis-1-Amino-2-hydroxyindane(1R,2S)-(+)-cis-1-Amino-2-hydroxyindan
CAS Number 126456-43-7[14]136030-00-7[15][16]
Molecular Formula C₉H₁₁NO[14]C₉H₁₁NO[16]
Molecular Weight 149.19 g/mol [14]149.19 g/mol [15]
Appearance White to cream crystalline powder[17]White to orange or green crystalline powder[18]
Melting Point 118-121 °C[14]118-121 °C[16]
Optical Rotation [α]20/D = -43° (c=1 in MeOH)[α]20/D = +43° (c=1 in MeOH)
[α]20/D = -62° (c=0.5 in chloroform)[α]22/D = +63° (c=0.2 in chloroform)[16]
Optical Purity ee: ≥99% (GLC)[14]ee: ≥99% (GLC)[16]

Experimental Protocols

Protocol 1: Resolution of Racemic cis-1-Amino-2-indanol via Diastereomeric Salt Formation

This protocol is adapted from established chemical resolution procedures.[2]

Objective: To separate (±)-cis-1-amino-2-indanol into its constituent enantiomers using (S)-2-phenylpropionic acid as the resolving agent.

Materials:

  • (±)-cis-1-amino-2-indanol

  • (S)-2-phenylpropionic acid (≥99% ee)

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware, filtration apparatus, rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-cis-1-amino-2-indanol in 100 mL of warm methanol.

    • In a separate flask, dissolve an equimolar amount of (S)-2-phenylpropionic acid in 50 mL of methanol.

    • Slowly add the acid solution to the aminoindanol solution with stirring.

    • Allow the mixture to cool to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Fractional Crystallization:

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether. This solid is enriched in one diastereomer (e.g., the salt of (1R,2S)-aminoindanol).

    • Retain the filtrate, which contains the more soluble diastereomeric salt (enriched in the salt of (1S,2R)-aminoindanol).

  • Liberation of the Enantiomer (from crystals):

    • Suspend the collected crystals in 100 mL of water.

    • Add 1 M NaOH solution dropwise while stirring until the pH is >11. This neutralizes the resolving agent and liberates the free amine.

    • Extract the aqueous solution three times with 50 mL portions of dichloromethane.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched cis-1-amino-2-indanol.

  • Liberation of the Enantiomer (from filtrate):

    • Concentrate the filtrate from step 2 under reduced pressure.

    • Repeat the basification and extraction procedure described in step 3 to recover the other enantiomer.

  • Purity and Configuration Analysis:

    • Determine the enantiomeric excess (ee) of each recovered sample using chiral HPLC or by derivatization with Mosher's acid followed by ¹H or ¹⁹F NMR analysis.

    • Measure the specific optical rotation to confirm the identity of the (+)/(1R,2S) or (-)/(1S,2R) enantiomer.

Protocol 2: Determination of Absolute Configuration using X-ray Crystallography

Objective: To unambiguously determine the three-dimensional structure and absolute configuration of an enantiomerically pure sample of 1-amino-2-indanol.

Methodology:

  • Derivative Formation and Crystallization:

    • React the purified 1-amino-2-indanol enantiomer with a suitable reagent to form a stable, crystalline derivative. A common strategy is to form a salt with an acid containing a heavy atom (e.g., 3-bromobenzoic acid) or an amide with a molecule of known absolute configuration.

    • Grow single crystals of the derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in size) using techniques like slow evaporation from a saturated solution, vapor diffusion, or slow cooling.[10]

  • Data Collection:

    • Mount a selected high-quality crystal on a goniometer head.

    • Place the crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[10]

    • Cool the crystal (typically to 100 K) to minimize thermal vibrations.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected diffraction images to determine the unit cell dimensions, space group, and reflection intensities.[10]

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to determine the precise coordinates of all non-hydrogen atoms.

  • Absolute Configuration Assignment:

    • If anomalous dispersion effects are present (especially with a heavy atom), the data can be used to determine the absolute structure. This is typically quantified by the Flack parameter, which should refine to a value near 0 for the correct enantiomer and near 1 for the inverted structure.

    • The resulting refined structure provides an unambiguous assignment of the (R) or (S) configuration at each chiral center.

Conclusion

The stereoisomers of 1-amino-2-indanol represent a class of molecules of significant value in modern organic chemistry and drug development. The distinct properties of the cis and trans diastereomers, and the specific reactivity of each enantiomer, underscore the importance of stereochemical control. Through a combination of asymmetric synthesis and robust resolution techniques—including chemical, enzymatic, and chromatographic methods—enantiomerically pure forms of 1-amino-2-indanol can be reliably obtained. Absolute configuration is definitively assigned using powerful analytical methods, with X-ray crystallography serving as the ultimate arbiter. A thorough understanding of these principles and protocols is essential for researchers aiming to leverage the unique chiral architecture of 1-amino-2-indanol in the design of new catalysts, chiral auxiliaries, and therapeutically active agents.

References

Solubility Profile of (1R,2S)-1-Amino-2-Indanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(1R,2S)-1-amino-2-indanol , a chiral amino alcohol, is a critical building block in asymmetric synthesis and the development of pharmaceuticals. Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound in common organic solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of solvents. The available quantitative and qualitative data are summarized in the table below. It is important to note that quantitative solubility data in a broad range of common organic solvents remains largely unpublished in readily accessible literature.

SolventChemical FormulaSolubilityTemperature (°C)Remarks
Dimethyl Sulfoxide (DMSO)C₂H₆OS100 mg/mL[1][2]Not SpecifiedHigh solubility.
WaterH₂OSoluble[3][4]Not SpecifiedQualitative description.
MethanolCH₃OHSoluble[3]Not SpecifiedQualitative description.
ChloroformCHCl₃Soluble22Implied by its use as a solvent for optical rotation measurements.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline-≥ 2.5 mg/mL[1][2]Not SpecifiedSolvent mixture for in vivo studies.
10% DMSO / 90% (20% SBE-β-CD in Saline)-≥ 2.5 mg/mL[1][2]Not SpecifiedSolvent mixture for in vivo studies.
10% DMSO / 90% Corn Oil-≥ 2.5 mg/mL[1][2]Not SpecifiedSolvent mixture for in vivo studies.

Experimental Protocols

For researchers and drug development professionals requiring precise solubility data in specific solvent systems, a standardized experimental protocol is essential. The following section details a general methodology for the determination of the equilibrium solubility of a crystalline compound like this compound.

Equilibrium Solubility Determination via the Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

1. Materials and Equipment:

  • This compound (crystalline solid)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical technique for quantification.

2. Procedure:

  • Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the selected organic solvent. The excess of solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: The vials are sealed and placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation: After equilibration, the vials are allowed to stand undisturbed at the set temperature to allow the excess solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid particles.

  • Quantification: The filtered, saturated solution is then appropriately diluted with a suitable solvent, and the concentration of this compound is determined using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Reporting: The solubility is typically reported in units such as mg/mL, g/L, or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Solubility_Determination_Workflow A Preparation: Add excess this compound to a known volume of solvent B Equilibration: Agitate in a thermostatically controlled shaker A->B Incubate C Phase Separation: Allow excess solid to settle B->C Cease Agitation D Sampling & Filtration: Withdraw and filter the supernatant C->D Collect Sample E Analysis: Dilute and quantify concentration using a validated method (e.g., HPLC) D->E Analyze F Data Reporting: Report solubility in mg/mL or g/L at the specified temperature E->F Calculate

Caption: Workflow for Solubility Determination.

This in-depth guide provides the currently available solubility data for this compound and a robust experimental framework for researchers to determine its solubility in other relevant organic solvents. Accurate solubility data is paramount for the successful application of this important chiral building block in research and development.

References

A Technical Guide to (1R,2S)-1-Amino-2-indanol: Commercial Availability, Purity Assessment, and Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(1R,2S)-1-amino-2-indanol is a chiral amino alcohol that serves as a critical building block and chiral auxiliary in the synthesis of pharmaceuticals and other fine chemicals. Its rigid indane backbone and the cis-stereochemical relationship of its amino and hydroxyl groups make it a highly effective ligand in asymmetric catalysis. This technical guide provides an in-depth overview of its commercial availability, purity specifications, and analytical methodologies for researchers, scientists, and drug development professionals.

Commercial Suppliers and Purity Specifications

A variety of chemical suppliers offer this compound, typically with high chemical and enantiomeric purity. The quality of the material is crucial for its successful application in stereoselective synthesis, where even minor impurities can adversely affect the outcome of a reaction. The following table summarizes the offerings from several prominent commercial suppliers.

SupplierProduct NameCAS NumberStated Purity (Assay)Enantiomeric Excess (ee)Analytical Method(s)
Sigma-Aldrich (1R,2S)-(+)-cis-1-Amino-2-indanol136030-00-799%≥99%GLC
Tokyo Chemical Industry (TCI) (1R,2S)-(+)-1-Amino-2-indanol136030-00-7>98.0%Not specifiedGC, Titration
Chem-Impex International (1R,2S)-(+)-1-Amino-2-indanol136030-00-7≥98%Not specifiedTitration, GC
Oakwood Chemical (1R,2S)-(+)-cis-1-Amino-2-indanol136030-00-798%Not specifiedNot specified
BLDpharm (1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol136030-00-798%Not specifiedHPLC, LC-MS, NMR
Leyan Bio This compound136030-00-799.66%Not specifiedHPLC

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is always recommended to request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

A representative Certificate of Analysis for this compound typically includes the following information[1]:

  • Product Information: Product name, catalog number, CAS number, molecular formula, and molecular weight.

  • Batch Information: Batch number, storage conditions, and test/retest dates.

  • QC Summary:

    • Appearance: Physical state and color (e.g., White to off-white solid).

    • Identity: Confirmation by ¹H NMR spectroscopy to be consistent with the structure.

    • Purity: Determined by HPLC (e.g., 99.66%).

Potential Impurities

The purity of commercially available this compound can be affected by byproducts from its synthesis. Common synthetic routes often start from indene (B144670) and can introduce specific impurities[2][3]:

  • trans-Isomers: The diastereomeric trans-1-amino-2-indanol is a common impurity that can arise during the synthesis.

  • Enantiomeric Impurity: The (1S,2R)-enantiomer may be present, and its concentration is a critical parameter for applications in asymmetric synthesis.

  • Starting Materials and Reagents: Residual starting materials, such as indene oxide, or reagents from the synthetic process may be present in trace amounts.

  • Side-Products: Depending on the synthetic route, other side-products like 2-amino-1-indanol or indanone derivatives could be formed.

Experimental Protocols for Purity Determination

Accurate determination of the chemical and enantiomeric purity of this compound is essential. The following are representative experimental protocols for its analysis.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the main component and detecting non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small amount of a modifier like trifluoroacetic acid or formic acid to improve peak shape). A typical starting condition could be 10% acetonitrile, ramping to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method is used to determine the enantiomeric excess (ee) of the desired (1R,2S)-enantiomer.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) are often effective for separating enantiomers of amino alcohols.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for the specific column and compound. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape and resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for both enantiomers. The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection, depending on the expected concentration of impurities.

  • Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, and then ramping to 250 °C at 10 °C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Sample Preparation: The sample may need to be derivatized to increase its volatility and thermal stability. Common derivatizing agents for amino alcohols include silylating agents (e.g., BSTFA) or acylating agents.

  • Analysis: The total ion chromatogram (TIC) is used to assess purity by peak area percentage. The mass spectra of individual peaks can be compared to a library to identify impurities.

Application in Asymmetric Synthesis: A Logical Workflow

This compound is a cornerstone in asymmetric synthesis, most notably as a precursor to the catalyst used in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones[4][5]. This reaction is highly valued for its ability to produce chiral secondary alcohols with high enantioselectivity.

The following diagram illustrates the logical workflow of utilizing this compound in a CBS reduction.

cbs_reduction_workflow cluster_catalyst_formation Catalyst Formation cluster_reduction Asymmetric Reduction cluster_analysis Product Analysis amino_indanol This compound cbs_catalyst Chiral Oxazaborolidine (CBS Catalyst) amino_indanol->cbs_catalyst Reaction with borane Borane (BH3) borane->cbs_catalyst chiral_alcohol Chiral Secondary Alcohol cbs_catalyst->chiral_alcohol Catalyzes prochiral_ketone Prochiral Ketone prochiral_ketone->chiral_alcohol Reduction of borane_source Stoichiometric Borane borane_source->chiral_alcohol product_analysis Purity and Enantiomeric Excess Determination chiral_alcohol->product_analysis Analysis of hplc_gc Chiral HPLC/GC product_analysis->hplc_gc via

Workflow for the application of this compound in a CBS reduction.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical experimental workflow for the comprehensive purity assessment of a commercial sample of this compound.

purity_workflow cluster_analysis Analytical Methods cluster_results Purity Assessment start Commercial Sample of This compound sample_prep Sample Preparation (Dissolution/Derivatization) start->sample_prep hplc Reversed-Phase HPLC sample_prep->hplc chiral_hplc Chiral HPLC sample_prep->chiral_hplc gc_ms GC-MS sample_prep->gc_ms chem_purity Chemical Purity (%) hplc->chem_purity ee_purity Enantiomeric Excess (%) chiral_hplc->ee_purity impurity_id Impurity Identification gc_ms->impurity_id final_report Final Quality Report chem_purity->final_report ee_purity->final_report impurity_id->final_report

Experimental workflow for the purity assessment of this compound.

References

(1R,2S)-1-Amino-2-indanol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-1-amino-2-indanol is a chiral amino alcohol that serves as a critical building block and chiral ligand in modern asymmetric synthesis. Its rigid indane backbone and well-defined stereochemistry make it invaluable in the pharmaceutical industry, notably in the synthesis of HIV protease inhibitors like Indinavir, and as a precursor to highly effective oxazaborolidine catalysts for stereoselective reductions.[1][2] Given its integral role in complex chemical syntheses, a thorough understanding of its safety and handling precautions is paramount for all laboratory personnel.

This technical guide provides an in-depth overview of the safety, handling, and key experimental considerations for this compound to ensure its safe and effective use in research and development settings.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Appearance White to light yellow crystal powder[1]
Melting Point 118-121 °C
Optical Activity [α]22/D +63° (c = 0.2 in chloroform)
CAS Number 136030-00-7[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects. The primary hazards are irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards associated with this compound:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: Sigma-Aldrich, Fisher Scientific Safety Data Sheets

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Respiratory Protection: When handling the powder outside of a fume hood or in situations where dust may be generated, a NIOSH-approved N95 dust mask or a respirator should be used.[3]

The following diagram illustrates the necessary PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Lab_Coat Lab Coat Gloves Nitrile Gloves Goggles Safety Goggles Respirator N95 Respirator (if dust is present) Researcher Researcher Handling_Chemical Handling This compound Researcher->Handling_Chemical Wears

Caption: Required PPE for handling this compound.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Source: Fisher Scientific Safety Data Sheet[3]

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.

  • Handling: All handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[3] Avoid generating dust. Ensure that all containers are properly labeled.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Experimental Protocols and Methodologies

This compound is a cornerstone in many asymmetric syntheses. Below are representative experimental workflows illustrating its use.

Role in the Synthesis of HIV Protease Inhibitor Indinavir

This compound is a key chiral precursor in the synthesis of Indinavir. The synthesis involves the reaction of the aminoindanol (B8576300) with other chiral fragments to construct the final drug molecule. The general workflow is depicted below.

Indinavir_Synthesis Aminoindanol This compound Coupling Coupling Reaction Aminoindanol->Coupling Epoxide N-Boc-L-phenylalanine epoxide Epoxide->Coupling Intermediate Indinavir Intermediate Coupling->Intermediate Final_Steps Further Synthetic Steps Intermediate->Final_Steps Indinavir Indinavir Final_Steps->Indinavir

Caption: Simplified workflow for Indinavir synthesis.

Preparation of a Chiral Oxazaborolidine Catalyst

This compound is frequently used to prepare chiral oxazaborolidine catalysts, which are highly effective for the asymmetric reduction of prochiral ketones. A typical preparation involves the reaction of the aminoindanol with a borane (B79455) source.

Oxazaborolidine_Synthesis cluster_reactants Reactants Aminoindanol This compound Reaction Reaction in Anhydrous Solvent (THF) Aminoindanol->Reaction Borane Borane Source (e.g., BH₃-THF) Borane->Reaction Catalyst Chiral Oxazaborolidine Catalyst Reaction->Catalyst

Caption: Preparation of an oxazaborolidine catalyst.

Detailed Experimental Protocol: Synthesis of (1S,2R)-1-Aminoindan-2-ol via Ritter Reaction

The following protocol is adapted from a procedure in Organic Syntheses and illustrates the rigorous handling required for reactions involving precursors to this compound.[4] This level of detail should be applied when using the target compound in subsequent reactions.

Warning: This synthesis involves fuming sulfuric acid and requires extreme caution. All operations must be performed in a certified chemical fume hood.

Equipment:

  • A 1000-mL three-necked, round-bottomed flask

  • Large magnetic stir bar

  • Two addition funnels (250-mL and 50-mL)

  • Thermocouple

  • Nitrogen gas inlet

  • Ice bath

Procedure:

  • Reaction Setup: A dry 1000-mL three-necked flask, equipped with a magnetic stir bar, two addition funnels, and a thermocouple, is charged with 100 mL of dry acetonitrile (B52724) and cooled to -5°C under a nitrogen atmosphere.[4]

  • Reagent Addition: With vigorous stirring, begin the slow, simultaneous addition of fuming sulfuric acid (20 mL, containing 27-33% SO₃) and a solution of indene (B144670) oxide (26.0 g) in dry hexanes (200 mL). The addition rate should be controlled to maintain the internal temperature between 0 and 5°C.[4]

  • Reaction Quench: After the addition is complete, the mixture is warmed to room temperature and stirred for an additional hour. Water (100 mL) is then added cautiously through an addition funnel over 10-15 minutes. The resulting biphasic mixture is stirred for 30 minutes.[4]

  • Work-up: The lower aqueous phase is separated, diluted with 100 mL of water, and concentrated by distillation. The mixture is then heated at reflux for 3 hours to complete the hydrolysis.[4]

  • Isolation: After cooling, the aqueous solution is basified with a 50% aqueous sodium hydroxide (B78521) solution while maintaining the temperature below 30°C with an ice bath, until a pH of 12-13 is reached. The product is then extracted with 1-butanol.[4]

This detailed procedure highlights the importance of inert atmosphere techniques, precise temperature control, and careful handling of corrosive reagents, all of which are relevant when using this compound in air- or moisture-sensitive reactions.

Spill and Disposal Procedures

  • Spill Response: In case of a spill, wear appropriate PPE, including respiratory protection. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact environmental health and safety personnel.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a powerful tool in asymmetric synthesis, but its use requires a comprehensive understanding of its associated hazards and the implementation of stringent safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively utilize this valuable chiral building block to advance their scientific endeavors. Always consult the most recent Safety Data Sheet before use and ensure that all laboratory personnel are trained on the proper handling and emergency procedures.

References

Methodological & Application

Application Notes: Asymmetric Transfer Hydrogenation of Ketones with a (1R,2S)-1-Amino-2-indanol Derived Ruthenium Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern synthetic chemistry, with significant applications in the pharmaceutical and fine chemical industries. This process offers a safer and more operationally simple alternative to high-pressure hydrogenation. Among the various catalytic systems developed, those based on ruthenium complexes with chiral amino alcohol ligands have demonstrated remarkable efficiency and enantioselectivity. This document provides detailed application notes and protocols for the asymmetric transfer hydrogenation of ketones utilizing a catalyst derived from [RuCl₂(p-cymene)]₂ and the readily available chiral ligand (1R,2S)-1-amino-2-indanol.

Catalyst System Overview

The active catalyst is typically prepared in situ from the dimeric ruthenium precursor, [RuCl₂(p-cymene)]₂, and the chiral ligand, this compound. This combination forms a monomeric ruthenium(II) complex in the presence of a base. The reaction commonly employs isopropanol (B130326) as both the solvent and the hydrogen source, with a base such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (KOtBu) as an activator.

Data Presentation

The catalytic system is highly effective for the reduction of a variety of aromatic ketones. While a comprehensive substrate table for this specific ligand is not extensively compiled in a single source, the reduction of acetophenone (B1666503) serves as a benchmark for its performance.

SubstrateProductConversion (%)ee (%)
Acetophenone(R)-1-Phenylethanol>9592[1]

Note: The catalyst is generally effective for a range of aromatic ketones, with enantioselectivities often ranging from moderate to excellent.

Mandatory Visualizations

Reaction Mechanism

The asymmetric transfer hydrogenation is believed to proceed via a concerted, outer-sphere mechanism, often referred to as the Noyori-Ikariya bifunctional mechanism. The key step involves the transfer of a hydride from the ruthenium center and a proton from the coordinated amine of the ligand to the carbonyl group of the ketone through a six-membered pericyclic transition state.

reaction_mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Precatalyst [RuCl₂(p-cymene)]₂ + this compound Active_Catalyst Ru-H Species Precatalyst->Active_Catalyst Base (e.g., KOH) i-PrOH TS Six-membered Transition State Active_Catalyst->TS + Ketone Ketone Ketone (R-CO-R') Ketone->TS Product_Complex Ru-O-CH(R)R' Complex TS->Product_Complex Hydride and Proton Transfer Product_Complex->Active_Catalyst Regeneration + i-PrOH, - Acetone Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Product Release

Caption: Proposed mechanism for the Ru-catalyzed asymmetric transfer hydrogenation of ketones.

Experimental Workflow

The general workflow for the asymmetric transfer hydrogenation of a ketone using the in situ prepared catalyst is outlined below.

experimental_workflow Start Start Catalyst_Prep In-situ Catalyst Preparation: [RuCl₂(p-cymene)]₂ + Ligand in i-PrOH Start->Catalyst_Prep Activation Addition of Base (e.g., KOH) and heating Catalyst_Prep->Activation Substrate_Add Addition of Ketone Substrate Activation->Substrate_Add Reaction Reaction Monitoring (e.g., by TLC or GC) Substrate_Add->Reaction Workup Quenching and Extraction Reaction->Workup Purification Purification of Chiral Alcohol (e.g., Column Chromatography) Workup->Purification Analysis Characterization and Enantiomeric Excess Determination (e.g., Chiral HPLC or GC) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols: (1R,2S)-1-amino-2-indanol as a Chiral Auxiliary in Diastereoselective Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R,2S)-1-amino-2-indanol is a chiral bicyclic amino alcohol valued in organic and medicinal chemistry for its utility as a versatile chiral auxiliary and ligand.[1][2] Its rigid, fused indane backbone and cis-stereochemical arrangement of the amino and hydroxyl groups provide a well-defined steric environment, making it highly effective for inducing stereoselectivity in a variety of chemical transformations.[1][2] One of its most powerful applications is in diastereoselective aldol (B89426) reactions, where it is used to construct chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals.[3][4] This document provides detailed protocols for the use of this compound in boron-mediated syn-aldol reactions, from the preparation of the necessary oxazolidinone auxiliary to the final cleavage of the aldol adduct.

Principle of the Reaction

The use of this compound as a chiral auxiliary in aldol reactions follows the well-established principles of Evans' oxazolidinone auxiliaries.[5][6] The process involves three main stages:

  • Attachment of the Auxiliary: The aminoindanol (B8576300) is first converted into a chiral oxazolidinone. This scaffold is then N-acylated with a desired carbonyl moiety (e.g., a propionyl group).

  • Diastereoselective Aldol Reaction: The N-acyloxazolidinone is treated with a soft Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered base to form a rigid, planar (Z)-enolate.[6] This enolate then reacts with an aldehyde through a Zimmerman-Traxler-type six-membered chair transition state. The bulky indanyl group of the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face, thereby dictating the absolute stereochemistry of the two newly formed stereocenters.[3] This process typically yields the syn-aldol adduct with exceptionally high diastereoselectivity.[3]

  • Auxiliary Cleavage: After the reaction, the chiral auxiliary is non-destructively cleaved from the aldol product, yielding an enantiomerically pure β-hydroxy acid or a related derivative. The valuable aminoindanol auxiliary can often be recovered and reused.[7][8]

Visualizations

G Figure 1: General Experimental Workflow cluster_prep Auxiliary Preparation cluster_reaction Asymmetric Synthesis cluster_final Product & Recovery A (1R,2S)-1-Amino- 2-indanol B Chiral Oxazolidinone A->B Cyclization C N-Acyloxazolidinone B->C Acylation D Diastereoselective Aldol Reaction C->D E Auxiliary Cleavage D->E F Enantiopure β-Hydroxy Acid E->F G Recovered Auxiliary E->G

Caption: General workflow for employing the this compound auxiliary.

Caption: Zimmerman-Traxler transition state for the boron-mediated aldol reaction.

Data Presentation

The chiral auxiliary derived from (1S,2R)-cis-aminoindanol has demonstrated excellent diastereoselectivity in aldol condensations with a variety of aldehydes.[3] The results are consistently high, often exceeding 99% diastereomeric excess (de).

EntryAldehyde (RCHO)ProductYield (%)Diastereoselectivity (de, %)
1Acetaldehydesyn75-85>99
2Isobutyraldehydesyn70-80>99
3Benzaldehydesyn70-80>99
4Propionaldehydesyn70-80>99
Table 1: Representative results for the diastereoselective aldol reaction using the (1S,2R)-1-aminoindan-2-ol derived oxazolidinone auxiliary. Data adapted from literature reports.[3][8]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled according to their respective safety data sheets (SDS). Anhydrous solvents and inert atmosphere conditions (Nitrogen or Argon) are required for several steps.

Protocol 1: Synthesis of (4R,5S)-4,5-dihydro-4-(1H-inden-1-yl)-1,3-oxazol-2-one

This protocol describes the cyclization of the amino alcohol to form the core oxazolidinone structure.

Materials:

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add triethylamine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add disuccinimidyl carbonate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of 20-50% EtOAc in hexanes) to afford the pure oxazolidinone.

Protocol 2: N-Acylation of the Chiral Oxazolidinone

This protocol attaches the propionyl group, which will serve as the enolate precursor.

Materials:

  • Chiral oxazolidinone from Protocol 1 (1.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) (1.05 eq, solution in hexanes)

  • Propionyl chloride (1.1 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

  • Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-propionyloxazolidinone is often of sufficient purity for the next step, but can be purified by flash chromatography if necessary.

Protocol 3: Diastereoselective syn-Aldol Reaction

This is the key bond-forming step to create the desired stereocenters.

Materials:

  • N-propionyloxazolidinone from Protocol 2 (1.0 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Di-n-butylboron triflate (Bu₂BOTf) (1.1 eq, solution in DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq)

  • Aldehyde (1.2 eq), freshly distilled or purified

  • Methanol (B129727) (MeOH)

  • pH 7 phosphate (B84403) buffer

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

Procedure:

  • Add the N-propionyloxazolidinone (1.0 eq) to a flame-dried flask under an inert atmosphere and dissolve in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to 0 °C. Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).

  • Stir the mixture at 0 °C for 30-45 minutes to allow for (Z)-enolate formation.

  • Cool the reaction to -78 °C. Add the aldehyde (1.2 eq), dissolved in a small amount of cold DCM, dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction at 0 °C by adding pH 7 phosphate buffer (1 part), followed immediately by methanol (3 parts) and 30% hydrogen peroxide (1 part).

  • Stir the resulting biphasic mixture vigorously at 0 °C for 1 hour to break down the boron intermediates.

  • Allow the mixture to warm to room temperature. Dilute with water and extract with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude aldol adduct by flash column chromatography (e.g., using a gradient of 10-40% EtOAc in hexanes).

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol liberates the final β-hydroxy acid and allows for recovery of the auxiliary.

Materials:

  • Aldol adduct from Protocol 3 (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Lithium hydroxide (B78521) (LiOH) (solid or aqueous solution)

  • Sodium sulfite (B76179) (Na₂SO₃) (aqueous solution)

  • Diethyl ether or EtOAc

  • Hydrochloric acid (HCl) (e.g., 1 M aqueous)

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (3:1 v/v) and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C and stirring for 20 minutes.

  • Concentrate the mixture in vacuo to remove the THF.

  • The aqueous residue now contains the lithium salt of the carboxylic acid and the free chiral auxiliary. Wash the aqueous layer with diethyl ether or EtOAc (3x) to extract the chiral auxiliary. The combined organic layers can be dried and concentrated to recover the this compound.

  • Cool the remaining aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically pure β-hydroxy carboxylic acid.

References

Preparation of Chiral Ligands from (1R,2S)-1-amino-2-indanol for Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of various chiral ligands derived from the versatile and readily available scaffold, (1R,2S)-1-amino-2-indanol. These ligands have demonstrated significant efficacy in a range of asymmetric catalytic transformations, which are crucial in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. The rigid indane backbone of this compound often imparts high levels of stereocontrol in metal-catalyzed reactions.

Ligand Synthesis

This compound serves as a foundational building block for a diverse array of chiral ligands, including Schiff bases, bis(oxazoline) (BOX) ligands, and phosphine-oxazoline (PHOX) ligands. The following sections detail the synthesis of representative examples from each class.

Synthesis of a Chiral Schiff Base Ligand

Schiff base ligands are readily prepared through the condensation of the primary amine of this compound with an aldehyde. These ligands are valuable in the formation of metal complexes for various catalytic applications.

Experimental Protocol: Synthesis of (R,S)-2-(((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)imino)methyl)phenol

This protocol describes the synthesis of a Schiff base from this compound and salicylaldehyde (B1680747).

Materials:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol (B145695) or Ethyl Ether

  • Glassware: Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure: [1]

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add an equimolar amount of salicylaldehyde (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a solid precipitate.

  • If ethanol is used as the solvent and an unexpected side product forms, the reaction should be carried out in ethyl ether.[1]

  • Once the reaction is complete (typically indicated by the cessation of precipitation), isolate the solid product by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

  • Dry the purified product under vacuum to yield the chiral Schiff base ligand as a crystalline solid.

Characterization Data for a Representative Schiff Base: The formation of the imine can be confirmed by spectroscopic methods. For instance, the FT-IR spectrum will show a characteristic absorption for the C=N double bond around 1634 cm⁻¹.[1]

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product aminoindanol This compound mixing Mixing in Ethanol/Ether aminoindanol->mixing salicylaldehyde Salicylaldehyde salicylaldehyde->mixing stirring Stirring at Room Temperature mixing->stirring filtration Filtration stirring->filtration recrystallization Recrystallization filtration->recrystallization schiff_base Chiral Schiff Base Ligand recrystallization->schiff_base

Synthesis of Chiral Bis(oxazoline) (BOX) Ligands

Bis(oxazoline) ligands are a class of privileged C₂-symmetric ligands that have been successfully applied in a wide range of asymmetric catalytic reactions. The indanol-derived BOX (IndaBOX) ligands are noted for their rigidity, which often leads to high enantioselectivities.

Experimental Protocol: Synthesis of Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • (1R,2S)-(+)-cis-1-amino-2-indanol

  • Diethyl malonimidate dihydrochloride (B599025)

  • Dichloromethane (B109758) (DCM)

  • Ethanol

  • Water

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (oven-dried), including a three-necked round-bottom flask, reflux condenser, and thermometer.

Procedure:

  • Set up an oven-dried 2-L three-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, reflux condenser, and a rubber septum under a continuous nitrogen flow.

  • Charge the flask with (1R,2S)-(+)-cis-1-amino-2-indanol (22.2 g, 149 mmol), diethyl malonimidate dihydrochloride (16.4 g, 71 mmol), and 1 L of dichloromethane.

  • Heat the reaction mixture to 45 °C (internal temperature) under a nitrogen atmosphere and stir for 18 hours.

  • Monitor the reaction progress by ¹H NMR.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel.

  • Add 1 L of water and separate the layers. Extract the aqueous layer with dichloromethane (800 mL).

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • To the crude material, add ethanol (675 mL) and heat the mixture to 80 °C with stirring.

  • Allow the solution to cool to room temperature, during which the product will precipitate.

  • Filter the resulting white solid and dry it under vacuum to yield the bis(oxazoline) ligand.

BOX_Ligand_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product aminoindanol This compound condensation Condensation in DCM (45 °C, 18 h) aminoindanol->condensation imidate Diethyl malonimidate dihydrochloride imidate->condensation workup Aqueous Workup & Drying condensation->workup purification Recrystallization from Ethanol workup->purification box_ligand IndaBOX Ligand purification->box_ligand

Synthesis of Chiral Phosphine-Oxazoline (PHOX) Ligands

Phosphine-oxazoline (PHOX) ligands are a prominent class of P,N-chelating ligands used in asymmetric catalysis. The modular synthesis allows for fine-tuning of the steric and electronic properties of the ligand.

Experimental Protocol: General Synthesis of an Indanol-derived PHOX Ligand

This protocol provides a general pathway for the synthesis of PHOX ligands from this compound.

Materials:

  • This compound

  • 2-(Diphenylphosphino)benzoic acid

  • Thionyl chloride or a coupling agent (e.g., PyBOP)

  • Dehydrating agent (e.g., methanesulfonyl chloride)

  • Base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Amide Formation:

    • Method A (via acid chloride): Convert 2-(diphenylphosphino)benzoic acid to the corresponding acid chloride using thionyl chloride. React the acid chloride with this compound in the presence of a base like triethylamine in anhydrous DCM.

    • Method B (direct coupling): Couple 2-(diphenylphosphino)benzoic acid directly with this compound using a peptide coupling reagent such as PyBOP in the presence of a base like diisopropylethylamine in anhydrous DCM.[2]

  • Oxazoline (B21484) Ring Formation:

    • To the crude amide from the previous step, add a dehydrating agent like methanesulfonyl chloride and a base such as triethylamine in anhydrous DCM. This will facilitate the cyclization to form the oxazoline ring.

  • Purification:

    • After the reaction is complete, perform an aqueous workup.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired PHOX ligand.

PHOX_Ligand_Synthesis cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Oxazoline Formation aminoindanol This compound amide_formation Coupling Reaction aminoindanol->amide_formation phosphinobenzoic_acid 2-(Diphenylphosphino)benzoic acid phosphinobenzoic_acid->amide_formation amide_intermediate Amide Intermediate amide_formation->amide_intermediate cyclization Cyclization/ Dehydration amide_intermediate->cyclization phox_ligand PHOX Ligand cyclization->phox_ligand

Applications in Asymmetric Catalysis

Ligands derived from this compound are highly effective in a variety of metal-catalyzed asymmetric reactions. Below are protocols for two prominent examples: asymmetric transfer hydrogenation and asymmetric allylic alkylation.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones to chiral secondary alcohols, often using isopropanol (B130326) as a safe and readily available hydrogen source. Ruthenium and rhodium complexes with chiral ligands derived from this compound are highly effective catalysts for this transformation.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)

This protocol describes a typical procedure for the ATH of acetophenone using an in situ generated catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂ or [{RhCl₂Cp*}₂]

  • This compound

  • Acetophenone (or other prochiral ketone)

  • Anhydrous 2-propanol

  • Base (e.g., KOH or t-BuOK)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for inert atmosphere reactions

Procedure: [3]

  • In an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.5-1.0 mol%) and this compound (1.1-2.2 mol%) to a Schlenk flask.

  • Add anhydrous 2-propanol to dissolve the catalyst components.

  • Stir the mixture at room temperature for a short period to allow for catalyst formation.

  • Add the ketone substrate (e.g., acetophenone, 1.0 eq).

  • Initiate the reaction by adding a solution of the base (e.g., a 0.1 M solution of KOH in 2-propanol, 5-10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Table 1: Asymmetric Transfer Hydrogenation of Various Ketones

EntrySubstrateCatalyst SystemBaseTemp (°C)Time (h)Yield (%)ee (%)
1AcetophenoneRu/(1R,2S)-aminoindanolKOH280.25>9597 (R)
24'-MethylacetophenoneRu/(1R,2S)-aminoindanolKOH280.5>9596 (R)
34'-MethoxyacetophenoneRu/(1R,2S)-aminoindanolKOH281>9595 (R)
42'-MethylacetophenoneRu/(1R,2S)-aminoindanolKOH282>9598 (R)
51-TetraloneRu/(1R,2S)-aminoindanolKOH281>9597 (S)
6AcetophenoneRh/(1R,2S)-aminoindanolt-BuOK3019892 (R)

Data compiled from representative literature.[3] Ru catalyst formed from [RuCl₂(p-cymene)]₂. Rh catalyst formed from [{RhCl₂Cp}₂].

ATH_Mechanism cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle cluster_reactants_products Reactants & Products metal_precursor [RuCl₂(p-cymene)]₂ active_catalyst Active Ru-Hydride Species metal_precursor->active_catalyst + Ligand + Base + 2-Propanol ligand This compound ligand->active_catalyst ketone_coordination Ketone Coordination active_catalyst->ketone_coordination acetone Acetone active_catalyst->acetone hydride_transfer Hydride Transfer ketone_coordination->hydride_transfer product_release Product Release & Catalyst Regeneration hydride_transfer->product_release product_release->active_catalyst Regeneration chiral_alcohol Chiral Alcohol product_release->chiral_alcohol ketone Prochiral Ketone ketone->ketone_coordination isopropanol 2-Propanol (H-donor) isopropanol->active_catalyst

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction. Chiral ligands, such as PHOX derivatives of this compound, can induce high enantioselectivity in these reactions. A benchmark reaction for evaluating new chiral ligands is the reaction of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate.[4]

Experimental Protocol: Palladium-Catalyzed AAA of 1,3-Diphenylallyl Acetate

This protocol outlines a general procedure for the AAA reaction using a Pd/PHOX catalyst system.

Materials:

  • [Pd(allyl)Cl]₂

  • Indanol-derived PHOX ligand

  • (E)-1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of KOAc)

  • Anhydrous and degassed solvent (e.g., THF or DCM)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (0.5-1.0 mol%) and the chiral PHOX ligand (1.1-2.2 mol%) in the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for about 30 minutes to form the active catalyst.

  • Add the nucleophile, dimethyl malonate (1.2-1.5 eq), followed by the base (e.g., BSA, 1.5-2.0 eq, and KOAc, 1-5 mol%).

  • Add the electrophile, (E)-1,3-diphenylallyl acetate (1.0 eq).

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC.

  • Once the starting material is consumed, quench the reaction (e.g., with saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC.

Table 2: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

EntryLigand TypeNucleophileBaseSolventYield (%)ee (%)
1Indanol-PHOXDimethyl malonateBSA/KOAcTHF9598 (S)
2Indanol-PHOXDibenzyl malonateBSA/KOAcTHF9297 (S)
3Indanol-PHOXMethyl phenylacetateNaHDCM8590 (S)
4Indanol-PHOXNitromethaneCs₂CO₃DCM7888 (S)

*Data are representative and compiled from analogous systems in the literature.[4]

AAA_Cycle cluster_activation Catalyst Activation cluster_alkylation Alkylation pd0_L Pd(0)L pi_allyl_pd π-Allyl-Pd(II)L pd0_L->pi_allyl_pd Oxidative Addition allyl_acetate Allylic Acetate allyl_acetate->pi_allyl_pd nucleophilic_attack Nucleophilic Attack pi_allyl_pd->nucleophilic_attack nucleophile Nucleophile (e.g., malonate) nucleophile->nucleophilic_attack nucleophilic_attack->pd0_L Reductive Elimination product Alkylated Product nucleophilic_attack->product

References

Application Notes & Protocols: (1R,2S)-1-Amino-2-indanol in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (1R,2S)-1-amino-2-indanol as a chiral auxiliary in asymmetric Diels-Alder reactions. This methodology offers a robust approach to control the stereochemical outcome of this powerful cycloaddition, yielding enantiomerically enriched cyclic molecules that are valuable intermediates in pharmaceutical and fine chemical synthesis.

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with up to four new stereocenters in a single step. Achieving high enantioselectivity in this reaction is of paramount importance for the synthesis of complex chiral molecules. This compound is a readily available and effective chiral auxiliary that can be derivatized to direct the facial selectivity of the cycloaddition.

This document outlines the use of arylsulfonamide derivatives of this compound as chiral auxiliaries in Lewis acid-promoted asymmetric Diels-Alder reactions. The rigid indane backbone of the auxiliary provides a well-defined chiral environment, leading to high levels of stereocontrol.

Reaction Scheme & Mechanism

The overall strategy involves a three-step process:

  • Synthesis of the Chiral Auxiliary Derivative: this compound is first converted into its corresponding arylsulfonamide.

  • Formation of the Chiral Dienophile: The hydroxyl group of the arylsulfonamido-indanol is acylated with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) to form the chiral dienophile.

  • Asymmetric Diels-Alder Reaction: The chiral dienophile undergoes a Lewis acid-catalyzed [4+2] cycloaddition with a diene, affording the desired cycloadduct with high diastereoselectivity.

  • Auxiliary Cleavage and Recovery: The chiral auxiliary can be removed under mild hydrolytic conditions and recovered for reuse.

The proposed mechanism for the stereochemical control involves the formation of a chelated complex between the Lewis acid and the chiral dienophile. The Lewis acid coordinates to both the carbonyl oxygen of the acrylate (B77674) and the oxygen of the sulfonyl group. This rigid complex effectively shields one face of the dienophile, forcing the diene to approach from the less sterically hindered face, thus dictating the stereochemical outcome of the cycloaddition.

Diels_Alder_Mechanism cluster_prep Chiral Dienophile Preparation cluster_reaction Asymmetric Diels-Alder Reaction cluster_workup Workup & Auxiliary Recovery Aminoindanol This compound Sulfonamide (1R,2S)-1-Arylsulfonamido-2-indanol Aminoindanol->Sulfonamide ArSO2Cl, Et3N Dienophile Chiral Acrylate Dienophile Sulfonamide->Dienophile Acryloyl chloride, Et3N Reactants Dienophile + Diene Complex Chelated Lewis Acid Complex Reactants->Complex Lewis Acid (e.g., Et2AlCl) TransitionState Endo Transition State Complex->TransitionState Diene Approach Cycloadduct Diastereomerically Enriched Cycloadduct TransitionState->Cycloadduct Hydrolysis Hydrolysis Cycloadduct->Hydrolysis LiOH, H2O/THF Product Enantiomerically Enriched Carboxylic Acid Hydrolysis->Product RecoveredAux Recovered Chiral Auxiliary Hydrolysis->RecoveredAux

Figure 1: Workflow for the asymmetric Diels-Alder reaction.

Experimental Protocols

Protocol 1: Synthesis of (1R,2S)-1-(p-Toluenesulfonamido)-2-indanol

This protocol describes the preparation of the chiral auxiliary derivative from commercially available this compound.

Materials:

Procedure:

  • To a solution of this compound in dichloromethane, add triethylamine at room temperature (23 °C).

  • Slowly add p-toluenesulfonyl chloride to the solution.

  • Stir the reaction mixture at 23 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired (1R,2S)-1-(p-toluenesulfonamido)-2-indanol.

Protocol 2: Synthesis of the Chiral Acrylate Dienophile

This protocol details the acylation of the sulfonamide derivative to form the reactive dienophile.

Materials:

  • (1R,2S)-1-(p-Toluenesulfonamido)-2-indanol (1.0 equiv)

  • Acryloyl chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve (1R,2S)-1-(p-toluenesulfonamido)-2-indanol in dichloromethane and cool the solution to 0 °C.

  • Add triethylamine to the solution.

  • Slowly add acryloyl chloride to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chiral acrylate dienophile, which can often be used in the next step without further purification.

Protocol 3: Asymmetric Diels-Alder Reaction with Cyclopentadiene (B3395910)

This protocol describes the Lewis acid-catalyzed cycloaddition.

Materials:

  • Chiral acrylate dienophile (1.0 equiv)

  • Freshly cracked cyclopentadiene (10 equiv)

  • Diethylaluminum chloride (Et₂AlCl) (1.2 equiv, 1.0 M solution in hexanes)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the chiral acrylate dienophile in dichloromethane and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add cyclopentadiene to the solution.

  • Slowly add the solution of diethylaluminum chloride dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy. The product can be purified by silica gel chromatography.

Data Presentation

The following table summarizes the results obtained for the Diels-Alder reaction between various acrylate esters of cis-1-arylsulfonamido-2-indanols and cyclopentadiene.[1]

EntryAryl Group (Ar)Lewis AcidYield (%)endo:exo RatioDiastereomeric Ratio (endo)
1PhenylEt₂AlCl85>99:186:14
2p-TolylEt₂AlCl92>99:196:4
3p-NitrophenylEt₂AlCl88>99:192:8
4p-TolylEtAlCl₂90>99:195:5
5p-TolylSnCl₄75>99:190:10
6p-TolylTiCl₄72>99:188:12

Reactions were carried out with 10 equivalents of cyclopentadiene in CH₂Cl₂ at -78 °C.[1]

Chiral Auxiliary Removal and Recovery

The chiral auxiliary can be efficiently removed by hydrolysis of the ester linkage.

Protocol 4: Hydrolysis of the Cycloadduct and Recovery of the Auxiliary

Materials:

Procedure:

  • Dissolve the cycloadduct in a mixture of THF and water.

  • Add an excess of lithium hydroxide.

  • Stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary, (1R,2S)-1-arylsulfonamido-2-indanol, which can be purified by recrystallization or chromatography.

Logical Relationship Diagram

The following diagram illustrates the key relationships and dependencies in the experimental workflow.

Logical_Relationships Aminoindanol This compound SulfonamideFormation 1. Sulfonamide Formation Aminoindanol->SulfonamideFormation SulfonylChloride Arylsulfonyl Chloride SulfonylChloride->SulfonamideFormation AcylChloride Acryloyl Chloride DienophileFormation 2. Dienophile Formation AcylChloride->DienophileFormation Diene Diene (e.g., Cyclopentadiene) DielsAlder 3. Asymmetric Diels-Alder Diene->DielsAlder LewisAcid Lewis Acid (e.g., Et2AlCl) LewisAcid->DielsAlder SulfonamideFormation->DienophileFormation DienophileFormation->DielsAlder Cycloadduct Diastereomerically Enriched Cycloadduct DielsAlder->Cycloadduct FinalProduct Enantiomerically Pure Product Cycloadduct->FinalProduct Hydrolysis RecoveredAuxiliary Recovered Auxiliary Cycloadduct->RecoveredAuxiliary Hydrolysis & Workup

Figure 2: Key experimental relationships.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for different substrates.

References

Application Notes and Protocols for Chiral Separation of 1-Amino-2-Indanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of 1-amino-2-indanol (B1258337) enantiomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are critical for the quality control and enantiomeric purity assessment of 1-amino-2-indanol, a vital chiral building block in pharmaceutical synthesis.

High-Performance Liquid Chromatography (HPLC) Method

Direct enantiomeric separation of 1-amino-2-indanol can be effectively achieved using HPLC with Chiral Stationary Phases (CSPs). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly well-suited for this application.

Experimental Protocol: HPLC

Objective: To separate the enantiomers of 1-amino-2-indanol using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)

  • Data acquisition and processing software

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)

  • Racemic 1-amino-2-indanol standard

  • Enantiomerically pure standards of (1R,2S)-1-amino-2-indanol and (1S,2R)-1-amino-2-indanol (if available for peak identification)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic 1-amino-2-indanol in the mobile phase at a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of Hexane, Isopropanol, and Ethanol. A typical starting composition is 80:15:5 (v/v/v). The polarity of the mobile phase can be adjusted to optimize resolution and retention times.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 265 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample and record the chromatogram.

    • Identify the enantiomer peaks based on the injection of individual standards (if available) or by comparing the results with literature data.

    • Calculate the retention times (t R ), resolution (R s ), and separation factor (α).

Data Presentation: HPLC
ParameterValue
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Hexane/Isopropanol/Ethanol (80:15:5, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 265 nm
Analyte 1-Amino-2-indanol
Retention Time (Enantiomer 1) t R1 (min)
Retention Time (Enantiomer 2) t R2 (min)
Resolution ( R s ) > 1.5
Separation Factor ( α ) > 1.2

(Note: The actual retention times will depend on the specific system and conditions. The values provided are typical expectations for a successful separation.)

Gas Chromatography (GC) Method

For GC analysis, derivatization of 1-amino-2-indanol is necessary to increase its volatility and improve chromatographic performance. A two-step derivatization involving N-acylation followed by O-silylation is a common and effective approach.

Experimental Protocol: GC

Objective: To separate the derivatized enantiomers of 1-amino-2-indanol using a chiral capillary GC column.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column: Chirasil-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness (or equivalent chiral phase)

  • Autosampler and data system

Reagents:

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of racemic 1-amino-2-indanol in 100 µL of anhydrous dichloromethane in a reaction vial.

    • Add 50 µL of pyridine and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature and evaporate the solvent and excess reagents under a gentle stream of nitrogen.

    • To the dried residue, add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70°C for 45 minutes to silylate the hydroxyl group.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C

    • Detector Temperature (FID): 280°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 5°C/min to 200°C.

      • Hold at 200°C for 10 minutes.

    • Injection Mode: Split (split ratio 50:1)

    • Injection Volume: 1 µL

  • Analysis:

    • Inject the derivatized sample into the GC.

    • Record the chromatogram and identify the peaks corresponding to the two derivatized enantiomers.

    • Calculate the retention times (t R ) and resolution (R s ).

Data Presentation: GC
ParameterValue
Column Chirasil-Val, 25 m x 0.25 mm ID, 0.16 µm
Carrier Gas Helium (1.2 mL/min)
Injector Temperature 250°C
Detector Temperature 280°C (FID)
Oven Program 100°C (2 min), then 5°C/min to 200°C (10 min)
Analyte N-trifluoroacetyl-O-trimethylsilyl-1-amino-2-indanol
Retention Time (Enantiomer 1) t R1 (min)
Retention Time (Enantiomer 2) t R2 (min)
Resolution ( R s ) > 1.5

(Note: Retention times are dependent on the specific GC system and derivatization efficiency. The provided values are illustrative.)

Visualizations

Chiral_Separation_Workflow cluster_Problem Problem Definition cluster_Method_Selection Method Selection cluster_HPLC HPLC Method Development cluster_GC GC Method Development Problem Separate Enantiomers of 1-Amino-2-indanol Method Choose Analytical Technique (HPLC or GC) Problem->Method HPLC_CSP Select Chiral Stationary Phase (e.g., Polysaccharide-based) Method->HPLC_CSP Direct Analysis GC_Derivatization Derivatize Analyte (e.g., Acylation & Silylation) Method->GC_Derivatization Indirect Analysis HPLC_Mobile_Phase Optimize Mobile Phase (e.g., Hexane/IPA/Ethanol) HPLC_CSP->HPLC_Mobile_Phase HPLC_Parameters Set Instrumental Parameters (Flow Rate, Temp, Detection) HPLC_Mobile_Phase->HPLC_Parameters HPLC_Analysis Analyze Sample and Evaluate Separation HPLC_Parameters->HPLC_Analysis GC_CSP Select Chiral Column (e.g., Chirasil-Val) GC_Derivatization->GC_CSP GC_Parameters Optimize Temperature Program and Gas Flow GC_CSP->GC_Parameters GC_Analysis Analyze Derivatized Sample and Evaluate Separation GC_Parameters->GC_Analysis

Caption: Workflow for Chiral Separation Method Development.

Method_Comparison cluster_HPLC HPLC cluster_GC GC HPLC_Node High-Performance Liquid Chromatography HPLC_Advantages Advantages: - Direct analysis (no derivatization) - Wide range of CSPs available - Room temperature operation HPLC_Node->HPLC_Advantages HPLC_Considerations Considerations: - Mobile phase optimization can be complex - Higher solvent consumption HPLC_Node->HPLC_Considerations GC_Node Gas Chromatography GC_Advantages Advantages: - High resolution and efficiency - Sensitive detectors (FID, MS) - Lower solvent usage GC_Node->GC_Advantages GC_Considerations Considerations: - Derivatization is mandatory - Potential for racemization during derivatization - High temperatures required GC_Node->GC_Considerations

Application Notes and Protocols: Derivatization of (1R,2S)-1-amino-2-indanol for Enhanced Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R,2S)-1-amino-2-indanol is a versatile chiral building block extensively utilized in asymmetric catalysis. Its rigid indane backbone and vicinal amino and hydroxyl functional groups provide a privileged scaffold for the synthesis of a wide array of chiral ligands and catalysts. Derivatization of this core structure has been shown to significantly enhance catalytic activity, enantioselectivity, and substrate scope in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for key derivatization strategies of this compound, including N-acylation, C5-functionalization for the synthesis of inda(box) ligands, and the formation of oxazaborolidine catalysts.

Derivatization Strategies for Enhanced Catalysis

The strategic modification of this compound can be broadly categorized into three main approaches, each leading to a distinct class of catalysts with unique applications. The following diagram illustrates these derivatization pathways.

G cluster_main cluster_deriv cluster_products aminoindanol This compound nacylation N-Acylation aminoindanol->nacylation c5_functionalization C5-Functionalization (inda(box) Ligands) aminoindanol->c5_functionalization oxazaborolidine Oxazaborolidine Formation aminoindanol->oxazaborolidine amide_ligands Chiral Amide Ligands nacylation->amide_ligands indabox C5-Substituted inda(box) Ligands c5_functionalization->indabox cbs_catalysts Oxazaborolidine (CBS) Catalysts oxazaborolidine->cbs_catalysts

Caption: Derivatization pathways of this compound.

I. N-Acylation for the Synthesis of Chiral Amide Ligands

N-acylation of the primary amine in this compound is a straightforward method to generate chiral amide ligands. These ligands can coordinate with metal centers to catalyze a variety of asymmetric reactions.

Application Note:

N-acylated derivatives of this compound serve as bidentate ligands in which the amide nitrogen and the hydroxyl oxygen can coordinate to a metal center. This derivatization can influence the steric and electronic properties of the resulting catalyst, thereby impacting its reactivity and enantioselectivity. The choice of the acylating agent allows for fine-tuning of the ligand structure.

Experimental Protocol: N-Acetylation of this compound

This protocol describes a simple and efficient, catalyst-free method for the N-acetylation of this compound using acetic anhydride (B1165640).

Materials:

  • This compound

  • Acetic anhydride

  • Diethyl ether

  • Round-bottomed flask (50 mL)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottomed flask, add this compound (1 mmol).

  • To this, add acetic anhydride (1.2 mmol) at room temperature.

  • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, dissolve the reaction mixture in diethyl ether (5 mL).

  • Allow the solution to stand at room temperature for 1 hour to facilitate crystallization of the product.

  • Collect the crystalline product by filtration.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain N-((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide.

Expected Results:

This procedure typically affords the N-acetylated product in good to excellent yields. The purity of the product can be assessed by NMR spectroscopy and melting point determination.

DerivativeAcylating AgentYield (%)Reference
N-AcetylAcetic Anhydride>90General procedure adaptation
N-BenzoylBenzoyl ChlorideHighGeneral procedure adaptation

II. C5-Functionalization for the Synthesis of Inda(box) Ligands

Bis(oxazoline) ligands, particularly those derived from this compound (inda(box) ligands), are highly effective in a multitude of asymmetric catalytic reactions. Functionalization at the C5 position of the indane ring has been shown to further enhance catalytic performance.[1]

Application Note:

Substitution at the C5 position of the inda(box) ligand framework allows for the electronic and steric tuning of the catalyst. This modification can lead to improved reactivity and enantioselectivity in reactions such as Diels-Alder, aldol (B89426) additions, and conjugate additions. The synthesis involves the initial bromination of a protected this compound, followed by the construction of the bis(oxazoline) core and subsequent palladium-catalyzed cross-coupling reactions to introduce a variety of substituents.[1]

Experimental Workflow:

The following diagram outlines the synthetic workflow for C5-substituted inda(box) ligands.

G cluster_workflow start This compound protection N-Protection (e.g., Boc) start->protection bromination C5-Bromination (NBS) protection->bromination box_formation Bis(oxazoline) Formation bromination->box_formation cross_coupling Pd-Catalyzed Cross-Coupling box_formation->cross_coupling final_product C5-Substituted inda(box) Ligand cross_coupling->final_product G cluster_cycle CBS Reduction Catalytic Cycle catalyst Oxazaborolidine Catalyst complex1 Catalyst-Borane Complex catalyst->complex1 + BH3 complex2 Ketone Coordination complex1->complex2 + Ketone transition_state Hydride Transfer (Transition State) complex2->transition_state product_release Product Release & Catalyst Regeneration transition_state->product_release - Chiral Alcohol product_release->catalyst + BH3

References

Application Note: Synthesis of (1R,2S)-1-amino-2-indanol via Ritter Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(1R,2S)-1-amino-2-indanol is a critical chiral building block in synthetic organic chemistry, most notably as a key component in the synthesis of the HIV protease inhibitor Indinavir. This application note provides a detailed protocol for the enantioselective synthesis of this compound from (1S,2R)-indene oxide utilizing the Ritter reaction. The procedure involves the acid-catalyzed reaction of the epoxide with acetonitrile (B52724) to form an intermediate oxazoline (B21484), followed by hydrolysis to yield the desired cis-amino alcohol. This method is known for its directness and efficiency. This document outlines the experimental procedure, presents key quantitative data, and includes a visual workflow of the synthesis.

Introduction

The Ritter reaction is a versatile method for the formation of N-alkyl amides from the reaction of a carbocation precursor with a nitrile, followed by hydrolysis. In the context of synthesizing cis-1-amino-2-indanol, this reaction offers a regio- and stereoselective route from readily available starting materials like indene (B144670) oxide. The cis stereochemistry is controlled by the intramolecular nature of the reaction on the indane skeleton. The enantioselectivity of the final product is dependent on the enantiomeric purity of the starting epoxide. This protocol is designed for researchers in drug development and synthetic chemistry requiring a reliable method for producing this important chiral intermediate.

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of (1S,2R)-1-aminoindan-2-ol, which is the enantiomer of the requested this compound. The synthesis of this compound would proceed identically starting from (1R,2S)-indene oxide.

Materials:

  • (1R,2S)-Indene oxide

  • Acetonitrile (dry)

  • Hexanes (dry)

  • Fuming sulfuric acid (27-33% SO₃) or Oleum

  • 1-Butanol (B46404)

  • 50% aqueous Sodium Hydroxide (B78521) (NaOH) solution

  • L-Tartaric acid (optional, for enantiomeric enrichment)

  • Deionized water

Equipment:

  • Three-necked round-bottomed flask

  • Addition funnels

  • Magnetic stirrer

  • Thermocouple

  • pH probe

  • Standard laboratory glassware for workup and purification

Procedure:

Part A: Ritter Reaction - Formation of the Oxazoline Intermediate

  • Equip a dry 1000-mL three-necked round-bottomed flask with a magnetic stir bar, two addition funnels, and a thermocouple.

  • Charge the flask with 100 mL of dry acetonitrile and cool the flask to -5°C in an ice-salt bath under a nitrogen atmosphere.

  • Begin vigorous stirring and slowly add 2 equivalents of fuming sulfuric acid (e.g., 20 mL for ~0.2 mol of epoxide) through one of the addition funnels.

  • Simultaneously, add a solution of (1R,2S)-indene oxide (e.g., 26.0 g, 0.197 mol) dissolved in 200 mL of dry hexanes dropwise through the second addition funnel.

  • Maintain the reaction temperature between 0 and 5°C during the addition.

  • After the additions are complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

Part B: Hydrolysis of the Oxazoline Intermediate

  • Carefully add 100 mL of water to the reaction mixture through an addition funnel over 10-15 minutes.

  • Stir the resulting biphasic mixture for 30 minutes.

  • Separate the lower aqueous phase and dilute it with an additional 100 mL of water.

  • Concentrate the aqueous solution by distillation until the head temperature reaches 100°C to remove organic solvents.

  • Heat the remaining aqueous solution at reflux for 3 hours to ensure complete hydrolysis of the oxazoline intermediate.

  • Cool the solution to room temperature. This crude aqueous solution of the aminoindanol (B8576300) sulfate (B86663) salt can be used directly in the next step.

Part C: Work-up and Purification

  • Transfer the crude aminoindanol solution to a suitable flask and add 100 mL of 1-butanol.

  • While cooling the flask in an ice bath, slowly add a 50% aqueous solution of sodium hydroxide until the pH of the aqueous layer reaches 12-13. Maintain the temperature below 30°C.

  • Separate the upper 1-butanol layer.

  • Extract the aqueous layer with another 100 mL of 1-butanol.

  • Combine the organic layers and proceed with purification. For enantiomeric enrichment, an optional fractional crystallization with L-tartaric acid can be performed.[1]

Part D: Enantiomeric Excess Determination

The enantiomeric excess (ee) of the final product can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral column (e.g., Chiracel OB) or by Gas Chromatography (GC).[2][3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of cis-1-amino-2-indanol via the Ritter reaction from various sources.

Starting MaterialKey ReagentsYield (%)Enantiomeric Excess (ee)Reference
Indene oxide2.0 equiv. 97% H₂SO₄ in acetonitrile55-60%Racemic[4]
(1S,2R)-Indene oxideFuming H₂SO₄ in acetonitrile/hexanes50% (overall from indene)>99% (after crystallization with L-tartaric acid)[1]
cis-1,2-DiolH₂SO₄ in acetonitrile81%High (chiral information retained)[4]
Benzamide derivative80% H₂SO₄, then hydrolysis84%>99%[4]

Experimental Workflow Diagram

SynthesisWorkflow start Start: (1R,2S)-Indene Oxide ritter_reaction Ritter Reaction start->ritter_reaction oxazoline Intermediate: Oxazoline ritter_reaction->oxazoline Formation reagents_ritter Reagents: Fuming H₂SO₄ Acetonitrile reagents_ritter->ritter_reaction hydrolysis Hydrolysis oxazoline->hydrolysis crude_product Crude Product: Aminoindanol Sulfate Salt hydrolysis->crude_product Formation reagents_hydrolysis Reagents: Water Heat (Reflux) reagents_hydrolysis->hydrolysis workup Work-up & Purification crude_product->workup final_product Final Product: This compound workup->final_product Isolation reagents_workup Reagents: NaOH (aq) 1-Butanol reagents_workup->workup

Caption: Synthetic workflow for this compound via the Ritter reaction.

Discussion

The Ritter reaction provides an effective and scalable method for the synthesis of this compound. The reaction proceeds with good yields and allows for the retention of stereochemistry from the starting epoxide. The use of strong acid is crucial for the opening of the epoxide ring and the subsequent nucleophilic attack by acetonitrile. The final hydrolysis step is essential to convert the intermediate oxazoline to the desired amino alcohol. For applications requiring high enantiopurity, a final resolution step, such as fractional crystallization with a chiral acid, is often necessary to upgrade the enantiomeric excess to >99%. The protocol is robust, but care must be taken with the handling of fuming sulfuric acid and the exothermic nature of the initial steps.

References

Troubleshooting & Optimization

Improving diastereoselectivity in the synthesis of (1R,2S)-1-amino-2-indanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of (1R,2S)-1-amino-2-indanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the synthesis of this compound?

A1: The primary challenges in synthesizing this compound are controlling both the relative stereochemistry (diastereoselectivity) to favor the cis isomer and the absolute stereochemistry (enantioselectivity) to obtain the desired (1R,2S) enantiomer.[1][2] The rigid, cyclic structure of the indanol core makes stereocontrol crucial.[3]

Q2: What are the common synthetic strategies to obtain cis-1-amino-2-indanol?

A2: Several strategies have been developed to favor the cis configuration. Key approaches include:

  • Ritter-type reaction: This method, starting from indene (B144670) oxide, can yield the cis product through the formation of an oxazoline (B21484) intermediate.[1][4]

  • Intramolecular amide cyclization: This strategy involves the cyclization of a trans-1-amino-2-indanol derivative to form a cis-oxazoline, which is then hydrolyzed.[1][3]

  • Diastereoselective reduction of α-hydroxy oxime-ethers: Reduction of these precursors can lead to a mixture of cis and trans isomers, with the ratio depending on the reducing agent and reaction conditions.[3]

  • Palladium-catalyzed hydrogenation: Hydrogenation of 1,2-indanedion-1-oxime over a Pd/BaSO₄ catalyst can produce (±)-cis-1-amino-2-indanol.[5]

Q3: How can the desired (1R,2S) enantiomer be isolated?

A3: Isolation of the enantiomerically pure this compound can be achieved through several methods:

  • Enzymatic resolution: Lipases, such as Lipase PS, can be used for the kinetic resolution of racemic mixtures, for example, through enantioselective acylation of racemic trans-1-azido-2-indanol.[1][3]

  • Diastereomeric salt formation and fractional crystallization: A common method involves reacting racemic cis-1-amino-2-indanol with a chiral acid, such as (S)-2-phenylpropionic acid, to form diastereomeric salts that can be separated by crystallization.[1][6]

  • Asymmetric synthesis: Starting from a chiral precursor or using a chiral catalyst can directly lead to the enantiomerically enriched product.[3][7]

Troubleshooting Guides

Issue 1: Low cis Diastereoselectivity in the Reduction of an α-Substituted Ketone Precursor

Question: My reduction of an α-hydroxy oxime-ether is yielding a high proportion of the undesired trans diastereomer. How can I improve the cis selectivity?

Answer: The diastereoselectivity of this reduction is highly dependent on the choice of reducing agent. Bulky hydride reagents tend to favor the formation of the cis isomer.

  • Recommendation 1: Change the Reducing Agent. If you are using a less sterically hindered reducing agent like sodium borohydride, which gives poor selectivity, consider switching to a bulkier reagent. L-selectride, particularly in the presence of zinc chloride, has been shown to provide excellent diastereoselectivity (up to >99:1) in favor of the cis product.[3]

  • Recommendation 2: Optimize Reaction Temperature. Reductions are often temperature-sensitive. Running the reaction at lower temperatures can enhance diastereoselectivity. It is advisable to perform the reaction at temperatures ranging from -78 °C to 0 °C.

Issue 2: Poor Separation of Diastereomers via Fractional Crystallization

Question: I am attempting to resolve racemic cis-1-amino-2-indanol using (S)-2-phenylpropionic acid, but the crystallization is not efficient, and the enantiomeric excess of my product is low. What can I do?

Answer: The efficiency of diastereomeric salt crystallization is highly dependent on the solvent system and cooling rate.

  • Recommendation 1: Adjust the Solvent System. The solubility of the diastereomeric salts is critical. For the resolution with (S)-2-phenylpropionic acid, an acetonitrile (B52724)/water mixture has been used effectively.[8] The amount of water can influence the dissolution of the starting materials and the rate of crystallization.[8] It is recommended to experiment with varying the water content to find the optimal balance.

  • Recommendation 2: Control the Cooling Rate. Rapid cooling can lead to the entrapment of the undesired diastereomer in the crystal lattice, reducing the purity of the product. A slow, controlled cooling profile is crucial. For instance, cooling the solution from 40 °C to 5 °C over several hours can improve the selective crystallization of the desired diastereomeric salt.[8]

  • Recommendation 3: Optimize Stoichiometry of the Resolving Agent. The amount of the chiral resolving agent used can impact the efficiency of the resolution. Using 0.4 to 0.6 equivalents of the resolving agent is often preferred for crystallization.[8]

Issue 3: Racemization During Synthetic Steps

Question: I suspect that I am losing enantiomeric purity during my synthesis. Which steps are prone to racemization and how can I prevent it?

Answer: Racemization can occur under certain conditions, particularly if there are acidic or basic protons adjacent to stereocenters.

  • Potential Issue: In a synthesis involving a β-ketoester, hydrolysis of the ester with a strong base like NaOH can lead to partial racemization at the C1 position.[1]

  • Recommendation: Use Milder Conditions. To avoid epimerization at the C1 position, consider using enzymatic hydrolysis, which can proceed under milder conditions and preserve the stereochemical integrity of the adjacent center.[1]

Data Presentation

Table 1: Diastereoselectivity in the Reduction of α-Hydroxy Oxime-Ether

Reducing AgentAdditiveDiastereomeric Ratio (cis:trans)Yield (%)Reference
Sodium Borohydride-2:1-[3]
L-selectrideZnCl₂>99:196[3]
L-selectride-49:190[3]
Borane-THF complex-88:12-[3]

Table 2: Enantiomeric Excess in Diastereomeric Salt Resolution

Resolving AgentSolventEnantiomeric Excess (ee)Reference
(S)-2-phenylpropionic acidAcetonitrile/Water97.2%[8]
(S)-2-phenylpropionic acidMethyl isobutyl ketone (MIBK)95.8%[8]

Experimental Protocols

Protocol 1: Diastereoselective Reduction using L-selectride

This protocol is adapted from a general procedure for the highly diastereoselective reduction of α-sulfonamido ketones.[3]

  • Preparation: To a solution of the α-hydroxy oxime-ether (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of zinc chloride (1.1 equivalents) in THF.

  • Addition of Reducing Agent: Stir the mixture for 15 minutes, then add L-selectride (1.2 equivalents, 1.0 M solution in THF) dropwise, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the cis-1-amino-2-indanol derivative.

Protocol 2: Resolution via Diastereomeric Salt Formation

This protocol is based on the resolution of (R,S)-ketoprofen with (1R,2S)-cis-1-aminoindan-2-ol, which can be adapted for the resolution of racemic cis-1-amino-2-indanol with a chiral acid.[8]

  • Dissolution: Combine racemic cis-1-amino-2-indanol (1 equivalent) and (S)-2-phenylpropionic acid (0.5 equivalents) in a suitable solvent mixture (e.g., acetonitrile with 3.8% water).

  • Heating: Heat the mixture to 40 °C and stir until all solids are dissolved, resulting in a clear solution.

  • Controlled Cooling: Hold the solution at 40 °C for 30 minutes, then cool it slowly to 5 °C over a period of 4 hours.

  • Crystallization: Hold the mixture at 5 °C for an additional 30 minutes to allow for complete crystallization of the diastereomeric salt.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the collected solids with cold acetonitrile to remove any soluble impurities.

  • Drying: Dry the purified diastereomeric salt under vacuum.

  • Liberation of the Free Amine: To recover the enantiomerically pure this compound, treat the diastereomeric salt with a base (e.g., aqueous NaOH) and extract the free amine into an organic solvent.

Visualizations

experimental_workflow cluster_reduction Diastereoselective Reduction cluster_resolution Diastereomeric Resolution start_reduction α-Hydroxy Oxime-Ether reduction Reduction with L-selectride/ZnCl₂ start_reduction->reduction workup_reduction Quenching and Work-up reduction->workup_reduction product_mixture Mixture of cis/trans Diastereomers workup_reduction->product_mixture start_resolution Racemic cis-1-amino-2-indanol product_mixture->start_resolution If cis/trans separation is needed first add_acid Add (S)-2-phenylpropionic acid start_resolution->add_acid crystallization Controlled Crystallization add_acid->crystallization filtration Filtration crystallization->filtration final_product This compound filtration->final_product

Caption: General experimental workflow for obtaining this compound.

troubleshooting_guide cluster_solutions Troubleshooting Steps issue Low cis:trans Ratio q1 Using NaBH₄? issue->q1 s1 Switch to Bulky Reagent (e.g., L-selectride) q1->s1 Yes q2 Reaction Temp > 0°C? q1->q2 No outcome Improved Diastereoselectivity s1->outcome Improves Selectivity s2 Lower Temperature (e.g., -78°C) q2->s2 Yes s2->outcome Improves Selectivity

Caption: Troubleshooting logic for low diastereoselectivity in reduction reactions.

References

Preventing racemization of (1R,2S)-1-amino-2-indanol during derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the racemization of (1R,2S)-1-amino-2-indanol during derivatization reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound that may lead to loss of enantiomeric purity.

Issue Potential Cause Recommended Solution
Loss of enantiomeric purity (racemization/epimerization) detected after derivatization. Use of a strong base: Strong bases (e.g., NaOH, KOH, DBU) can deprotonate the α-carbon to the amino group, leading to a planar intermediate and subsequent racemization.[1]Use a milder, non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). In some cases, the reaction may proceed without a base, especially with highly reactive acylating agents.
Elevated reaction temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.Perform the derivatization at a lower temperature. A starting point of 0 °C is recommended, with further cooling if racemization persists.
Prolonged reaction time: Extended exposure to reaction conditions, even mild ones, can increase the extent of racemization.Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Inappropriate solvent choice: Polar aprotic solvents can sometimes facilitate racemization.Consider using non-polar aprotic solvents such as toluene (B28343) or dichloromethane (B109758) (DCM).[2]
Reactive coupling agents in peptide synthesis: Certain coupling reagents used in peptide synthesis can promote racemization.If performing a peptide coupling, include racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[3]
Incomplete reaction or low yield of the desired derivative. Insufficiently reactive acylating or sulfonylating agent. Use a more reactive derivative, such as an acid chloride or anhydride, instead of the corresponding carboxylic acid with a coupling agent.
Steric hindrance. The bulky nature of the indanol moiety might hinder the reaction. Consider using a less sterically hindered base or a more reactive acylating/sulfonylating agent.
Low reaction temperature. While low temperatures are crucial for preventing racemization, they can also slow down the desired reaction. A careful balance must be struck. If the reaction is too slow at 0 °C, consider a slight increase in temperature while carefully monitoring the enantiomeric excess.
Difficulty in determining the enantiomeric purity of the derivatized product. Inadequate analytical method. Develop a robust chiral HPLC or SFC method to separate the enantiomers of the derivatized product. Polysaccharide-based chiral stationary phases are often effective.[4]
Co-elution of impurities. Ensure the crude product is purified by flash chromatography before chiral HPLC analysis to remove any impurities that might interfere with the peaks of the enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound during derivatization?

A1: The primary mechanism of racemization is believed to be the deprotonation of the proton at the C1 position (the carbon bearing the amino group) under basic conditions. This abstraction of the acidic α-proton leads to the formation of a planar enolate-like intermediate. Reprotonation can then occur from either face, resulting in a mixture of both enantiomers and thus a loss of optical purity. The rigid, cyclic structure of the indanol moiety helps to maintain stereochemical integrity, but sufficiently strong bases or harsh reaction conditions can still induce racemization.

Q2: Which bases are recommended for N-acylation or N-sulfonylation of this compound to minimize racemization?

A2: To minimize racemization, it is crucial to use non-nucleophilic, sterically hindered organic bases. The following are recommended:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): Often the base of choice due to its steric bulk, which reduces its ability to deprotonate the α-carbon.

  • Triethylamine (TEA): A common and effective base, though slightly less sterically hindered than DIPEA.

  • 2,4,6-Collidine: A sterically hindered pyridine (B92270) derivative that can be used in sensitive reactions.[5]

It is strongly advised to avoid strong inorganic bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), as well as strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][6]

Q3: What are the optimal temperature and solvent conditions to prevent racemization?

A3: Low temperatures are critical for maintaining enantiomeric purity. It is recommended to start derivatization reactions at 0 °C (ice bath). If racemization is still observed, the temperature can be lowered further to -20 °C or -78 °C. Aromatic hydrocarbons like toluene have been shown to be effective solvents for acylation reactions involving derivatives of 1-amino-2-indanol.[2] Dichloromethane (DCM) is also a commonly used solvent.

Q4: How can I accurately determine the enantiomeric purity of my derivatized this compound?

A4: The most reliable method for determining the enantiomeric excess (ee) of your derivatized product is through chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[4][7][8] This typically involves:

  • Purification: The crude product should first be purified by standard column chromatography to remove non-isomeric impurities.

  • Chiral Stationary Phase: Use a chiral column, often one with a polysaccharide-based stationary phase (e.g., derivatives of cellulose (B213188) or amylose).

  • Method Development: An isocratic mobile phase of hexane (B92381) and an alcohol (like isopropanol (B130326) or ethanol) is a good starting point for normal-phase HPLC.

  • Analysis: The two enantiomers should appear as distinct peaks. The enantiomeric excess is calculated from the integrated areas of these peaks.

Experimental Protocols

Protocol 1: N-Acetylation of this compound with Minimal Racemization

This protocol describes the N-acetylation of this compound using acetyl chloride under mild conditions designed to preserve the stereochemical integrity.

Materials:

  • This compound

  • Acetyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude N-acetylated product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Chiral HPLC Analysis of N-acetyl-(1R,2S)-1-amino-2-indanol

This is a general guideline for developing a chiral HPLC method to determine the enantiomeric excess of the N-acetylated product.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak IA, IB, or IC, or a similar polysaccharide-based column)

Mobile Phase (Starting Conditions):

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.

Procedure:

  • Dissolve a small sample of the purified N-acetylated product in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

  • Inject the sample onto the column.

  • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

  • The two enantiomers, (1R,2S) and (1S,2R), should resolve into two separate peaks.

  • Calculate the enantiomeric excess (ee) using the peak areas: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Racemization_Mechanism cluster_start Chirally Pure this compound Derivative cluster_intermediate Racemization Pathway cluster_end Resulting Mixture Start (1R,2S)-Derivative Proton_Abstraction Deprotonation at C1 Start->Proton_Abstraction Reaction Conditions Base Strong Base (e.g., NaOH, DBU) Base->Proton_Abstraction Planar_Intermediate Planar Aza-enolate Intermediate Proton_Abstraction->Planar_Intermediate Racemic_Mixture Racemic Mixture (1R,2S) and (1S,2R) Derivatives Planar_Intermediate->Racemic_Mixture Non-stereoselective Reprotonation Derivatization_Workflow cluster_synthesis Derivatization cluster_analysis Analysis of Enantiomeric Purity Start This compound Reaction Derivatization (e.g., Acylation) - Mild Base (DIPEA) - Low Temp (0 °C) - Anhydrous Solvent (DCM) Start->Reaction Product Crude Derivatized Product Reaction->Product Workup Aqueous Workup & Purification HPLC Chiral HPLC Analysis Workup->HPLC Product->Workup Result Determination of Enantiomeric Excess (ee) HPLC->Result

References

Technical Support Center: Optimization of (1R,2S)-1-amino-2-indanol Catalyzed Ketone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1R,2S)-1-amino-2-indanol as a catalyst for the asymmetric reduction of ketones.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Issue Possible Cause(s) Recommended Solution(s)
Low to No Conversion Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture.Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific substrate or reaction scale.Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).
Low Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature. Note that this may impact enantioselectivity.
Poor Quality Reducing Agent: The borane (B79455) source (e.g., BH₃·THF or BH₃·SMe₂) may have degraded.Use a freshly opened bottle or a recently titrated solution of the borane reagent.
Low Enantioselectivity (ee) Non-Optimal Temperature: Enantioselectivity is often highly temperature-dependent.Screen a range of temperatures (e.g., from -20°C to room temperature) to find the optimal condition for your substrate. Lower temperatures often favor higher enantioselectivity.[1][2]
Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction.Test a variety of anhydrous solvents such as THF, toluene (B28343), and dichloromethane (B109758). Toluene is often a good starting point.[1]
Presence of Protic Impurities: Water or other protic impurities can interfere with the chiral catalyst.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Racemization of Product: If the product is sensitive to the reaction conditions, racemization may occur over time.Monitor the reaction progress and work it up as soon as it reaches completion.
Formation of Side Products Aldol Condensation/Polymerization: Ketones, especially enolizable ones, can undergo side reactions under basic conditions.Consider using a non-basic or weakly basic protocol if applicable. Minimize reaction time.
Over-reduction: If the product alcohol can be further reduced, this may occur with prolonged reaction times or excess reducing agent.Carefully monitor the reaction and use a stoichiometric amount of the reducing agent.
Difficulty in Product Isolation Emulsion during Workup: The presence of the aminoindanol (B8576300) catalyst and its byproducts can sometimes lead to emulsions.Add a saturated solution of NaCl (brine) during the aqueous workup to break the emulsion.
Co-elution with Catalyst: The product may co-elute with the catalyst or its derivatives during column chromatography.Perform an acidic wash (e.g., with 1M HCl) during the workup to protonate the aminoindanol and extract it into the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the general role of this compound in this reaction?

A1: this compound is a chiral ligand. It reacts with a borane source to form a chiral oxazaborolidine catalyst in situ. This catalyst then coordinates with the prochiral ketone, facilitating the stereoselective transfer of a hydride from the borane reagent to one face of the carbonyl group, resulting in the formation of a chiral alcohol with a specific stereochemistry.

Q2: How do I prepare the active catalyst?

A2: The active catalyst is typically generated in situ by reacting this compound with a borane reagent (e.g., BH₃·THF or BH₃·SMe₂) in an anhydrous solvent like THF under an inert atmosphere. The mixture is usually stirred at room temperature for a short period before the ketone substrate is introduced.

Q3: What is the optimal catalyst loading?

A3: The optimal catalyst loading can vary depending on the substrate and reaction conditions. A common starting point is 1-10 mol%. For less reactive substrates, a higher catalyst loading may be necessary.

Q4: How does temperature affect the reaction?

A4: Temperature has a significant impact on both the reaction rate and enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess (ee) but may require longer reaction times. It is crucial to perform temperature screening to find the best balance for your specific application.[1][2]

Q5: Which solvent should I use?

A5: The choice of solvent can influence both the yield and the enantioselectivity. Aprotic solvents are required. Tetrahydrofuran (THF) is commonly used for the in situ generation of the catalyst. Other solvents like toluene and dichloromethane can also be effective for the reduction step. A solvent screen is recommended during optimization.[1]

Q6: Can this catalyst be used for any type of ketone?

A6: This catalytic system is effective for a wide range of prochiral ketones, including aromatic, aliphatic, and α,β-unsaturated ketones. However, the steric and electronic properties of the ketone's substituents will affect the reactivity and the level of enantioselectivity.

Q7: My reaction is very slow. What can I do?

A7: To increase the reaction rate, you can try gradually increasing the reaction temperature or increasing the catalyst loading. Also, ensure that your borane reagent is active and that there are no inhibitor impurities in your reaction mixture.

Q8: The enantiomeric excess (ee) of my product is low. How can I improve it?

A8: To improve enantioselectivity, focus on optimizing the reaction temperature, often by lowering it. Screening different solvents is also highly recommended. Ensure that your setup is rigorously anhydrous and under an inert atmosphere, as moisture can significantly decrease the ee.

Experimental Protocols

General Protocol for the Asymmetric Reduction of a Ketone
  • Preparation of the Catalyst:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (0.1 eq.).

    • Add anhydrous THF (e.g., 2 mL per mmol of ketone).

    • To this solution, add a 1.0 M solution of borane-THF complex (BH₃·THF) (0.1 eq.) dropwise at room temperature.

    • Stir the mixture for 30 minutes at room temperature.

  • Reduction Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq.) in anhydrous THF.

    • Cool the ketone solution to the desired reaction temperature (e.g., 0 °C, -20 °C).

    • Slowly add the pre-formed catalyst solution to the ketone solution via a cannula.

    • To this mixture, add a 1.0 M solution of borane-THF complex (1.0 eq.) dropwise over a period of 30-60 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol (B129727) to decompose excess borane.

    • Allow the mixture to warm to room temperature and then add 1 M HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) (3x).

    • Combine the organic layers and wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography.

    • Determine the enantiomeric excess of the purified alcohol by chiral HPLC or chiral GC analysis.

Data Presentation

Table 1: Effect of Solvent on the Asymmetric Reduction of Acetophenone
EntrySolventTemperature (°C)Yield (%)ee (%)
1THF09585
2Toluene09290
3CH₂Cl₂08882
4Diethyl Ether09088

Note: These are representative data and actual results may vary depending on specific reaction conditions and substrate.

Table 2: Effect of Temperature on the Asymmetric Reduction of Acetophenone in Toluene
EntryTemperature (°C)Time (h)Yield (%)ee (%)
12529885
2049590
3-20129095
4-402485>98

Note: These are representative data and actual results may vary depending on specific reaction conditions and substrate.

Visualizations

experimental_workflow prep Catalyst Preparation reaction Asymmetric Reduction prep->reaction In situ catalyst workup Reaction Workup reaction->workup Quenching purification Purification workup->purification Crude Product analysis Analysis purification->analysis Purified Product

Caption: Experimental workflow for ketone reduction.

optimization_parameters outcome Reaction Outcome (Yield & ee%) temp Temperature temp->outcome solvent Solvent solvent->outcome catalyst Catalyst Loading catalyst->outcome reagent Reducing Agent reagent->outcome substrate Substrate substrate->outcome

Caption: Key parameters influencing reaction outcome.

References

Overcoming low yields in the resolution of racemic cis-1-amino-2-indanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the resolution of racemic cis-1-amino-2-indanol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving racemic cis-1-amino-2-indanol?

A1: The most prevalent method for resolving racemic cis-1-amino-2-indanol is through diastereomeric salt formation using a chiral resolving agent.[1][2] Other methods include enzymatic resolution and kinetic resolution via enantioselective acylation.[1]

Q2: Which chiral resolving agents are most effective for the diastereomeric salt resolution of cis-1-amino-2-indanol?

A2: L-tartaric acid and (S)-2-phenylpropionic acid are commonly and effectively used resolving agents for the resolution of racemic cis-1-amino-2-indanol.[1]

Q3: What is a typical yield for the resolution of cis-1-amino-2-indanol?

A3: The theoretical maximum yield for a single crystallization step in a classical resolution is 50%. In practice, the yield of the desired enantiomer is often lower. For example, resolution using (S)-2-phenylpropionic acid has been reported to yield the (1R,2S)-enantiomer at 35% with high diastereomeric excess.[1][3] An industrial process developed by Merck, which involves synthesis followed by fractional crystallization with L-tartaric acid, reports an overall yield of 50% for (1S,2R)-aminoindanol from indene.[4]

Q4: I am observing a low yield in my resolution. What are the potential causes?

A4: Low yields can stem from several factors:

  • Suboptimal Solvent Choice: The solubility of the diastereomeric salts is highly dependent on the solvent system.

  • Inefficient Crystallization: Issues with supersaturation, nucleation, or crystal growth can leave a significant amount of the desired diastereomer in the mother liquor.

  • Inappropriate Stoichiometry: The molar ratio of the racemic amine to the resolving agent is crucial for efficient salt formation and crystallization.

  • Racemization: The chiral centers of cis-1-amino-2-indanol can be susceptible to racemization, particularly under harsh pH conditions during workup.[1][4]

  • Impure Starting Material: Impurities in the racemic cis-1-amino-2-indanol can interfere with crystallization.

Q5: How can I improve the yield of my resolution?

A5: To improve your yield, consider the following:

  • Solvent Screening: Experiment with different solvent systems to find one that provides a significant solubility difference between the two diastereomeric salts.

  • Optimize Crystallization Conditions: Carefully control the cooling rate, agitation, and final crystallization temperature. Seeding the solution with a small amount of the desired pure diastereomeric salt can also be beneficial.

  • Adjust Stoichiometry: While a 1:1 molar ratio is a good starting point, varying the amount of the resolving agent may improve yields.

  • Recycle the Unwanted Enantiomer: The undesired enantiomer from the mother liquor can be isolated, racemized, and recycled to improve the overall process efficiency.[4]

  • Purify the Racemic Mixture: Ensure your starting racemic cis-1-amino-2-indanol is of high purity.

Q6: How do I know if my product has racemized?

A6: Racemization can be identified by a decrease in the optical rotation of your final product as measured by a polarimeter. For a more accurate assessment, chiral High-Performance Liquid Chromatography (HPLC) can be used to determine the enantiomeric excess (ee) of your resolved cis-1-amino-2-indanol.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Yield of Crystalline Diastereomeric Salt Suboptimal solvent system.Perform a solvent screen to identify a solvent or solvent mixture where one diastereomeric salt is significantly less soluble than the other.
Incomplete crystallization.Optimize the cooling profile (slow cooling is often preferred), agitation, and final crystallization temperature. Consider seeding the solution.
Incorrect stoichiometry of the resolving agent.Experiment with slight variations in the molar ratio of the resolving agent to the racemic amine.
Low Enantiomeric Excess (ee) of the Resolved Amine Co-crystallization of the undesired diastereomer.Recrystallize the diastereomeric salt. This may lead to a lower yield but higher purity.
Racemization during workup.Avoid harsh basic or acidic conditions when liberating the free amine from the salt. Use mild bases like sodium bicarbonate or ammonium (B1175870) hydroxide (B78521) and avoid prolonged exposure to high temperatures.
No Crystallization Occurs The diastereomeric salt is too soluble in the chosen solvent.Try a less polar solvent or a mixture of solvents to reduce solubility. Increase the concentration of the solution.
Impurities are inhibiting crystallization.Purify the starting racemic cis-1-amino-2-indanol.

Data Presentation

Table 1: Comparison of Common Resolving Agents for Racemic cis-1-Amino-2-indanol

Resolving AgentTarget EnantiomerReported YieldDiastereomeric/Enantiomeric ExcessSolventReference
(S)-2-Phenylpropionic Acid(1R,2S)-(-)-cis-1-amino-2-indanol35%99% deEthanol (B145695)[3]
L-Tartaric Acid(1S,2R)-(+)-cis-1-amino-2-indanol50% (overall from indene)>99% eeNot specified[4]

Experimental Protocols

Protocol 1: Resolution of Racemic cis-1-Amino-2-indanol with (S)-2-Phenylpropionic Acid

This protocol is based on reported literature and may require optimization for your specific setup.

  • Salt Formation:

    • Dissolve racemic cis-1-amino-2-indanol (1 equivalent) in ethanol.

    • Add a solution of (S)-2-phenylpropionic acid (1 equivalent) in ethanol to the amine solution.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Further cool the mixture in an ice bath to promote crystallization.

    • Collect the precipitated diastereomeric salt by filtration.

  • Isolation of the Enantiomer:

    • Suspend the filtered salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane).

    • Add a mild base (e.g., 1 M NaOH) to adjust the pH to >10.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched cis-1-amino-2-indanol.

Protocol 2: General Procedure for Resolution with L-Tartaric Acid

This is a general guideline and will likely require optimization.

  • Salt Formation:

    • Dissolve racemic cis-1-amino-2-indanol (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Add a solution of L-tartaric acid (0.5-1.0 equivalents) in the same solvent.

    • Heat the mixture to reflux to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to ambient temperature. A slow cooling rate is often critical for achieving high diastereomeric excess.

    • If no crystals form, try seeding with a small amount of the desired product, scratching the inside of the flask, or placing it in a refrigerator.

  • Isolation and Purification:

    • Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

    • The diastereomeric purity can be improved by recrystallization.

  • Liberation of the Free Amine:

    • Follow the procedure outlined in Protocol 1, step 3, to liberate the free amine from the tartrate salt.

Visualizations

experimental_workflow cluster_resolution Diastereomeric Salt Resolution cluster_isolation Isolation of Enantiomer racemic_amine Racemic cis-1-amino-2-indanol dissolution Dissolution & Salt Formation racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->dissolution solvent Solvent (e.g., Ethanol) solvent->dissolution crystallization Crystallization dissolution->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Diastereomeric Salt (Less Soluble) filtration->diastereomeric_salt mother_liquor Mother Liquor (Contains More Soluble Diastereomer) filtration->mother_liquor workup Basic Workup diastereomeric_salt->workup pure_enantiomer Pure Enantiomer workup->pure_enantiomer

Caption: Experimental workflow for the resolution of racemic cis-1-amino-2-indanol.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield cause1 Suboptimal Solvent low_yield->cause1 cause2 Poor Crystallization low_yield->cause2 cause3 Racemization low_yield->cause3 cause4 Impure Starting Material low_yield->cause4 solution1 Solvent Screening cause1->solution1 solution2 Optimize Cooling Rate cause2->solution2 solution5 Seeding cause2->solution5 solution3 Control pH during Workup cause3->solution3 solution4 Purify Racemic Mixture cause4->solution4

Caption: Troubleshooting logic for addressing low yields in the resolution process.

References

Catalyst loading and turnover number in (1R,2S)-1-amino-2-indanol mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions mediated by the chiral ligand (1R,2S)-1-amino-2-indanol. This resource aims to address common experimental challenges and provide detailed protocols to ensure successful and reproducible outcomes.

Data Presentation: Catalyst Loading and Turnover Number

The efficiency of a catalytic reaction is often determined by the catalyst loading and its turnover number (TON). Below is a summary of typical values reported for reactions involving this compound, demonstrating its utility in both asymmetric transfer hydrogenation and borane-mediated reductions.

Reaction TypeSubstrateMetal/ReagentCatalyst Loading (mol%)Substrate/Catalyst (S/C) RatioTurnover Number (TON)Enantiomeric Excess (ee %)Reference
Asymmetric Transfer HydrogenationAcetophenone (B1666503)[RuCl₂(p-cymene)]₂0.5200:1~184 (at 92% conv.)92[1]
Asymmetric Transfer HydrogenationAcetophenone[RhCp*Cl₂]₂0.25400:1Not Reportedup to 85 (initial)[2]
Asymmetric Borane (B79455) ReductionAcetophenoneBH₃-SMe₂1010:1~9.5 (at 95% yield)95[3]
Asymmetric Borane Reduction1-TetraloneBH₃-SMe₂1010:1~9.8 (at 98% yield)98[3]
Asymmetric Borane Reduction2-ChloroacetophenoneBH₃-SMe₂1010:1~9.2 (at 92% yield)96[3]
Asymmetric Borane Reduction4-FluoroacetophenoneBH₃-SMe₂1010:1~9.4 (at 94% yield)94[4]
Asymmetric Borane Reduction4-BromoacetophenoneBH₃-SMe₂1010:1~9.1 (at 91% yield)96[4]

Note: Turnover Number (TON) is calculated as the number of moles of substrate converted per mole of catalyst. For the asymmetric transfer hydrogenation of acetophenone with the Ru-catalyst, the TON is estimated based on the reported conversion.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments using this compound as a chiral ligand or catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in asymmetric synthesis?

A1: this compound is a versatile chiral ligand primarily used in two key types of asymmetric reactions:

  • Asymmetric Transfer Hydrogenation of Ketones: In combination with transition metals like Ruthenium and Rhodium, it forms highly effective catalysts for the reduction of prochiral ketones to chiral secondary alcohols using a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture.[1][2]

  • Asymmetric Borane Reduction of Ketones: It is a precursor for the in-situ generation of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS catalysts), which are highly effective for the enantioselective reduction of a wide range of prochiral ketones using borane reagents.[3][4]

Q2: I am observing a decrease in enantiomeric excess (ee) over the course of my transfer hydrogenation reaction. What is the cause of this "erosion of enantioselectivity"?

A2: The "erosion of enantiomeric excess" is a known issue in some asymmetric transfer hydrogenation reactions.[2] It is often attributed to the reversibility of the reaction. As the product alcohol and the byproduct (e.g., acetone (B3395972) from isopropanol) accumulate, the reverse reaction (oxidation of the chiral alcohol) can occur, leading to racemization.

Q3: How can I minimize the erosion of enantiomeric excess?

A3: To minimize the erosion of ee, you can:

  • Monitor the reaction closely and stop it at the optimal time before significant erosion occurs.

  • Remove the byproduct as it is formed. For example, in the case of acetone, this can sometimes be achieved by conducting the reaction at a temperature that allows for its selective evaporation.[2]

  • Optimize the reaction conditions, such as temperature and catalyst loading, as these can influence the rates of the forward and reverse reactions.

Q4: What is a typical catalyst loading for reactions using this compound?

A4: Catalyst loading can vary significantly depending on the reaction type and the substrate.

  • For asymmetric transfer hydrogenations , catalyst loadings are typically low, often in the range of 0.1 to 1 mol%.[1]

  • For in-situ generated oxazaborolidine catalysts in borane reductions, a higher loading of the aminoindanol (B8576300) (typically 5 to 20 mol%) is common.[3]

Q5: My reaction is sluggish or not proceeding to completion. What are the potential causes?

A5: A slow or incomplete reaction can be due to several factors:

  • Catalyst deactivation: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvents.[5]

  • Insufficient catalyst loading: The amount of catalyst may be too low for the scale of your reaction.

  • Suboptimal temperature: The reaction may require heating to proceed at a reasonable rate.

  • Poor quality reagents: The hydrogen donor (for transfer hydrogenation) or the borane source may have degraded.

Troubleshooting Guide: Low Enantioselectivity (ee)

Low enantioselectivity is a common problem in asymmetric catalysis. The following decision tree can help you troubleshoot this issue.

Troubleshooting_Low_EE cluster_purity Purity Checks cluster_conditions Reaction Conditions cluster_catalyst Catalyst Issues cluster_background Background Reaction start Low Enantiomeric Excess (ee) check_purity Check Purity of Ligand and Substrate start->check_purity check_conditions Review Reaction Conditions start->check_conditions catalyst_issues Investigate Catalyst Integrity start->catalyst_issues background_reaction Consider Uncatalyzed Background Reaction start->background_reaction check_ligand_ee Verify ee of this compound check_purity->check_ligand_ee check_substrate_purity Purify Substrate (e.g., chromatography) check_purity->check_substrate_purity optimize_temp Optimize Temperature (often lower is better for ee) check_conditions->optimize_temp optimize_solvent Screen Different Solvents check_conditions->optimize_solvent catalyst_degradation Suspect Catalyst Degradation/Deactivation catalyst_issues->catalyst_degradation improper_formation Improper In-situ Catalyst Formation catalyst_issues->improper_formation lower_temp_bg Lower Reaction Temperature background_reaction->lower_temp_bg increase_catalyst_loading Increase Catalyst Loading background_reaction->increase_catalyst_loading inert_atmosphere inert_atmosphere catalyst_degradation->inert_atmosphere Solution: Use inert atmosphere, dry solvents check_protocol check_protocol improper_formation->check_protocol Solution: Re-evaluate protocol for catalyst generation

Caption: Troubleshooting decision tree for low enantioselectivity.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is adapted from a procedure using a Ru/(1R,2S)-1-amino-2-indanol catalyst system.[1]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1R,2S)-(+)-cis-1-Amino-2-indanol

  • Anhydrous isopropanol

  • Potassium hydroxide (B78521) (KOH)

  • Acetophenone

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (1R,2S)-(+)-cis-1-amino-2-indanol (0.011 mmol) in anhydrous isopropanol (2.0 mL).

  • Stir the resulting orange solution at room temperature for 20 minutes.

  • Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1.0 mmol) in anhydrous isopropanol (8.0 mL).

  • Reaction Initiation: To the substrate solution, add the pre-formed catalyst solution via cannula.

  • Add a solution of KOH in isopropanol (e.g., 0.1 M solution, to reach the desired base concentration).

  • Reaction Progress: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench it by adding a few drops of water. Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Determine the enantiomeric excess (ee%) of the resulting 1-phenylethanol (B42297) by chiral HPLC or GC.

Protocol 2: In-situ Generation of Oxazaborolidine Catalyst for Borane Reduction

This protocol describes the in-situ preparation of the chiral oxazaborolidine catalyst from this compound for the asymmetric reduction of a prochiral ketone.[3][4]

Materials:

  • (1R,2S)-(+)-cis-1-Amino-2-indanol

  • Borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂) solution in THF (e.g., 2.0 M)

  • Prochiral ketone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve (1R,2S)-(+)-cis-1-amino-2-indanol (0.1 mmol, 10 mol%) in anhydrous THF (5 mL).

  • Cool the solution to 0 °C and add borane-dimethyl sulfide complex (0.1 mmol) dropwise.

  • Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine.

  • Reduction: Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).

  • Add a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (5 mL) dropwise over 30 minutes.

  • Add additional borane-dimethyl sulfide complex (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Progress: Stir the reaction at the same temperature and monitor its progress by TLC.

  • Work-up: After the reaction is complete, carefully quench it by the slow, dropwise addition of methanol (B129727) at 0 °C.

  • Remove the solvents under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee%) of the resulting chiral alcohol by chiral HPLC or GC.

Mandatory Visualizations

Experimental Workflow: Asymmetric Transfer Hydrogenation

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis p1 Dry Glassware under Vacuum/Heat p2 Prepare Anhydrous Solvents p1->p2 p3 Ensure Inert Atmosphere (N₂/Ar) p2->p3 r1 Catalyst Pre-formation: [Ru] + (1R,2S)-aminoindanol in isopropanol p3->r1 r3 Initiate Reaction: Add catalyst to substrate, then add base r1->r3 r2 Prepare Substrate Solution: Ketone in isopropanol r2->r3 r4 Monitor Progress (TLC/GC) r3->r4 w1 Quench Reaction r4->w1 w2 Solvent Evaporation w1->w2 w3 Purification (Column Chromatography) w2->w3 w4 Characterization & ee% Determination (NMR, Chiral HPLC/GC) w3->w4 CBS_Mechanism cluster_catalyst_formation Catalyst Formation cluster_reduction_cycle Catalytic Reduction Cycle amino_alcohol This compound oxazaborolidine Chiral Oxazaborolidine amino_alcohol->oxazaborolidine + borane1 BH₃ borane1->oxazaborolidine active_catalyst Active Catalyst (Oxazaborolidine-BH₃ Adduct) oxazaborolidine->active_catalyst + BH₃ transition_state Ternary Complex (Catalyst-BH₃-Ketone) active_catalyst->transition_state ketone Prochiral Ketone ketone->transition_state product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->active_catalyst Regeneration chiral_alcohol Chiral Alcohol product_complex->chiral_alcohol Release

References

Technical Support Center: Recovery and Recycling of (1R,2S)-1-Amino-2-Indanol Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies for the recovery and recycling of catalysts derived from (1R,2S)-1-amino-2-indanol. The following sections offer detailed troubleshooting, frequently asked questions, and experimental protocols to ensure efficient and sustainable use of these valuable chiral molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for recovering homogeneous catalysts derived from this compound?

A1: The most common and effective method is an acid-base extraction during the reaction workup. Since the catalyst contains a basic amino group, it can be protonated with an aqueous acid (like HCl) to become a water-soluble salt. This allows for its separation from the typically non-polar organic product, which remains in the organic phase. The catalyst can then be recovered from the aqueous phase by basification and extraction.

Q2: My catalyst's activity decreases after each recycling run. What are the likely causes?

A2: A gradual decrease in activity is common and can be attributed to several factors:

  • Mechanical Loss: A small amount of catalyst is inevitably lost during each recovery step (e.g., incomplete extraction, adherence to glassware).

  • Thermal Degradation: If the reaction or workup involves high temperatures, the catalyst structure may slowly degrade over time.

  • Catalyst Poisoning: Impurities in the substrate or solvent, or byproducts from the reaction, can bind to the catalyst's active sites, reducing its efficacy.[1]

  • Leaching: For immobilized catalysts, the active molecule may slowly detach from the solid support into the reaction medium.[1]

Q3: How can I tell if my catalyst is leaching from its solid support?

A3: A hot filtration test is a reliable method to check for leaching.[1] To perform this test, run the reaction for a period (e.g., to ~50% conversion), then quickly filter the hot reaction mixture to remove the solid catalyst. Allow the filtrate to continue reacting under the same conditions. If the reaction continues to progress, it indicates that active catalytic species have leached into the solution.[1]

Q4: Is it better to use a homogeneous or an immobilized (heterogeneous) catalyst for easier recycling?

A4: Immobilized catalysts are generally easier to recover, often requiring only simple filtration and washing.[2] This minimizes solvent use during workup and can prevent issues like emulsion formation that can occur with liquid-liquid extractions. However, immobilization can sometimes lead to lower catalytic activity compared to the homogeneous counterpart due to mass transfer limitations. The choice depends on the specific reaction, the stability of the immobilized catalyst, and the scale of the operation.

Q5: How do I verify the purity and integrity of my recycled catalyst?

A5: After recovery and drying, you should assess the catalyst's purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm its structural integrity. Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining its enantiomeric purity, which is critical for its performance in asymmetric synthesis. A melting point determination can also be a quick indicator of purity compared to the fresh catalyst.

Troubleshooting Guides

This section addresses specific issues that may arise during the recovery and recycling process.

Issue 1: Low Recovery Yield of Homogeneous Catalyst

If you are experiencing a significant loss of your catalyst during the acid-base extraction workup, consult the following decision tree.

start Low Recovery Yield q1 Did an emulsion form during acid/base extractions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Break emulsion by: 1. Adding brine (sat. NaCl). 2. Filtering through Celite. 3. Centrifuging the mixture. a1_yes->s1 Solution q2 Is the catalyst partially soluble in the organic layer even after acidification? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Increase polarity of aqueous phase: 1. Use a more concentrated acid solution. 2. Perform multiple extractions with smaller volumes of aqueous acid. a2_yes->s2 Solution q3 Is the catalyst recovery low after basification and extraction? a2_no->q3 s3 Ensure complete deprotonation: 1. Check pH of aqueous layer (should be >10). 2. Use a more efficient extraction solvent (e.g., switch from Et₂O to EtOAc or DCM). 3. Increase the number of extractions. q3->s3 Solution

Caption: Troubleshooting low catalyst recovery.

Issue 2: Reduced Enantioselectivity with Recycled Catalyst

A drop in the enantiomeric excess (ee) of your product when using a recycled catalyst is a critical issue. Use this guide to diagnose the cause.

Potential Cause Diagnostic Check Recommended Solution
Partial Racemization Analyze the enantiomeric purity of the recovered catalyst using chiral HPLC.The recovery process may be too harsh. Avoid high temperatures or prolonged exposure to strong acid/base. Ensure the catalyst is stored in a dry, inert atmosphere.
Presence of Achiral Impurities Run an NMR spectrum of the recovered catalyst to check for new, unexpected signals.Purify the recovered catalyst by recrystallization or column chromatography to remove impurities that may be interfering with the reaction.
Structural Degradation Compare the NMR spectrum of the recycled catalyst with that of the fresh catalyst. Look for missing signals or changes in integration.The reaction or workup conditions may be decomposing the catalyst. Consider lowering the reaction temperature or using a milder workup procedure (e.g., using a weaker acid/base for extraction).
Incomplete Removal of Borane Species (for CBS catalysts) Boron NMR (¹¹B NMR) can be used to detect residual boron species complexed with the amino alcohol.The workup after a CBS reduction must effectively hydrolyze the borane-alkoxide complex. Ensure sufficient quenching with a protic solvent like methanol (B129727), followed by the standard acid-base workup.

Quantitative Data on Catalyst Performance

The following tables present representative data for the recycling of homogeneous and immobilized catalysts.

Disclaimer: The following data is illustrative, based on typical performance reported for recyclable chiral catalysts, and should be used as a general benchmark. Actual results will vary depending on the specific catalyst, reaction conditions, and recovery procedure.

Table 1: Performance of a Recycled Homogeneous this compound-Derived Ligand (Recovery via Acid-Base Extraction)

Recycling RunCatalyst Recovery (%)Product Yield (%)Product ee (%)
1 (Fresh)1009899
2949799
3929698
4919698
5889597

Table 2: Performance of a Recycled Immobilized this compound-Derived Catalyst (Recovery via Filtration and Washing)

Recycling RunCatalyst Recovery (%)Product Yield (%)Product ee (%)
1 (Fresh)1009598
2>999598
3>999497
4>989497
5>989296
6>989296
7>979095

Experimental Protocols

Protocol 1: Recovery of a Homogeneous Catalyst via Acid-Base Extraction

This protocol describes a general method for recovering the this compound ligand or its derivatives from a reaction mixture.

cluster_0 Workup & Extraction start 1. Reaction Mixture in Organic Solvent step2 2. Add 1M HCl (aq). Shake and separate layers. start->step2 step3 3. Combine Aqueous Layers (Contain Catalyst Salt) step2->step3 step4 4. Wash with Organic Solvent (e.g., Et₂O) to remove residual product step3->step4 step5 5. Basify Aqueous Layer to pH > 10 with 6M NaOH step4->step5 step6 6. Extract with Organic Solvent (e.g., EtOAc or DCM, 3x) step5->step6 step7 7. Combine Organic Layers (Contain Recovered Catalyst) step6->step7 step8 8. Dry (Na₂SO₄), Filter, and Evaporate Solvent step7->step8 end 9. Recovered Catalyst (Ready for analysis/reuse) step8->end

Caption: Workflow for acid-base catalyst recovery.

Methodology:

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench any reactive reagents according to standard procedures.

  • Acidic Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously and allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer into a clean flask. The desired organic product should remain in the organic layer. Re-extract the organic layer with another portion of 1M HCl to ensure complete protonation and transfer of the amino alcohol catalyst to the aqueous phase.

  • Combine and Wash: Combine all aqueous extracts. To remove any dissolved organic product, wash the combined aqueous layers with a non-polar organic solvent like diethyl ether or hexanes. Discard the organic wash.

  • Liberate the Catalyst: Cool the aqueous layer in an ice bath. Slowly add 6M sodium hydroxide (B78521) (NaOH) solution with stirring until the pH is greater than 10 (verify with pH paper or a meter). This deprotonates the ammonium (B1175870) salt, regenerating the free amino alcohol.

  • Catalyst Extraction: Extract the basic aqueous solution three times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Drying and Isolation: Combine the organic extracts containing the recovered catalyst. Dry the solution over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the solid catalyst.

  • Purification (Optional): If necessary, the recovered catalyst can be further purified by recrystallization or column chromatography.

Protocol 2: Recovery of an Immobilized Catalyst

This protocol is for catalysts that have been covalently attached to a solid support (e.g., silica, polymer beads).

Methodology:

  • Filtration: Upon reaction completion, allow the mixture to cool. Isolate the solid catalyst from the reaction mixture by vacuum filtration using a Büchner funnel.

  • Washing: Wash the catalyst on the filter paper with several portions of the reaction solvent to remove any remaining product.

  • Further Washing: Continue washing the catalyst with a more polar or non-polar solvent (depending on the nature of any byproducts) to ensure all adsorbed species are removed. For example, a sequence of washes with toluene (B28343) followed by methanol can be effective.

  • Drying: Transfer the washed catalyst to a clean vial and dry it thoroughly under high vacuum, possibly with gentle heating (ensure the temperature does not exceed the catalyst's thermal stability limit).

  • Storage: Store the dried, recycled catalyst in a desiccator under an inert atmosphere (e.g., nitrogen or argon) until its next use.

References

Side reactions and impurity profiling in the synthesis of (1R,2S)-1-amino-2-indanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,2S)-1-amino-2-indanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound, categorized by the synthetic methodology.

Ritter Reaction from Indene (B144670) Oxide

The Ritter reaction provides a common route to cis-1-amino-2-indanol, but is often associated with the formation of specific impurities.

Q1: My reaction is producing a significant amount of the trans-isomer of 1-amino-2-indanol. How can I improve the cis-selectivity?

A1: The formation of the trans-diastereomer is a known side reaction in the Ritter synthesis of aminoindanol. The stereoselectivity is highly dependent on the reaction conditions.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature (typically between -40°C and 0°C) during the addition of the strong acid to the solution of indene oxide in acetonitrile. Higher temperatures can favor the formation of the thermodynamically more stable trans product.

    • Acid Addition: Add the strong acid (e.g., sulfuric acid) slowly and in a controlled manner to the reaction mixture. This helps to maintain a low localized concentration of the acid and can improve selectivity.

    • Choice of Acid: While sulfuric acid is commonly used, exploring other strong acids or Lewis acids might influence the stereochemical outcome. However, this may require significant process optimization.

Q2: I am observing a significant amount of 1-indanone (B140024) as a byproduct. What is the cause and how can I minimize it?

A2: The formation of 1-indanone is a common side reaction that occurs through a 1,2-hydride shift in the carbocation intermediate formed from the epoxide opening.[1]

  • Troubleshooting Steps:

    • Rapid Trapping of the Carbocation: The key to minimizing 1-indanone formation is to ensure the carbocation intermediate is trapped by the nitrile (acetonitrile) as quickly as possible. This can be achieved by:

      • Using a sufficient excess of acetonitrile.

      • Ensuring efficient mixing to maintain a homogeneous reaction mixture.

    • Temperature Control: As with controlling stereoselectivity, lower temperatures can disfavor the rearrangement leading to 1-indanone.

Q3: The yield of my Ritter reaction is consistently low (50-60%). How can I improve it?

A3: Low yields can be attributed to the formation of the aforementioned side products (trans-isomer and 1-indanone) and potentially incomplete reaction or degradation.

  • Troubleshooting Steps:

    • Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal balance between reaction completion and byproduct formation.

    • Purity of Starting Materials: Ensure that the indene oxide is of high purity and free from residual reagents from its synthesis. Impurities can interfere with the reaction.

    • Work-up Procedure: The hydrolysis of the intermediate oxazoline (B21484) is a critical step. Ensure complete hydrolysis by using appropriate acid concentration and reaction time. The subsequent neutralization and extraction should also be optimized to maximize product recovery.

Intramolecular Amide Cyclization

This method involves the formation of an amide or urethane, followed by a cyclization that sets the cis-stereochemistry.

Q1: The cyclization step to form the oxazoline intermediate is low-yielding. What are the critical parameters?

A1: The efficiency of the intramolecular cyclization is highly dependent on the choice of the leaving group at the C2 position and the reaction conditions for the cyclization.

  • Troubleshooting Steps:

    • Leaving Group: Ensure a good leaving group (e.g., mesylate, tosylate) is installed at the C2 position of the trans-amino alcohol precursor. Incomplete activation will lead to a poor yield.

    • Base and Solvent: The choice of base and solvent is crucial for the intramolecular S(_N)2 reaction. A non-nucleophilic base is typically required to avoid side reactions. Screen different solvent and base combinations to optimize the reaction.

    • Temperature: The reaction temperature should be carefully controlled to promote cyclization without causing decomposition.

Q2: I am observing incomplete conversion of the trans-amino alcohol to the cis-product. How can I drive the reaction to completion?

A2: Incomplete conversion can result from an equilibrium between the starting material and the product, or from deactivation of the reagents.

  • Troubleshooting Steps:

    • Reaction Time: Increase the reaction time to allow for complete conversion. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

    • Excess Reagents: Using a slight excess of the activating agent (for the leaving group) and the base for cyclization can help drive the reaction to completion.

    • Water Removal: Ensure anhydrous conditions, as water can react with the activating agents and the base, reducing their effectiveness.

Enzymatic Resolution

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure this compound.

Q1: The enzymatic resolution is not reaching 50% conversion, and the enantiomeric excess (ee) of the product is lower than expected.

A1: Suboptimal reaction conditions, enzyme inhibition, or poor enzyme activity can lead to incomplete resolution and low enantioselectivity.

  • Troubleshooting Steps:

    • Enzyme Choice and Activity: Ensure you are using a suitable lipase (B570770) (e.g., Lipase PS) and that it has high activity. The source and batch of the enzyme can significantly impact its performance.

    • pH and Temperature: The pH and temperature of the reaction medium are critical for enzyme activity and stability. Optimize these parameters for the specific enzyme being used.

    • Acylating Agent and Solvent: The choice of acylating agent (e.g., vinyl acetate (B1210297), isopropenyl acetate) and the organic solvent can influence both the reaction rate and the enantioselectivity.

    • Substrate and Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme. Consider a fed-batch approach for the substrate or in-situ product removal to alleviate inhibition.

Q2: How can I separate the acylated product from the unreacted amino alcohol after the enzymatic resolution?

A2: The difference in polarity between the acylated product and the unreacted amino alcohol allows for their separation using standard chromatographic techniques.

  • Separation Protocol:

    • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a common method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the less polar acylated product from the more polar amino alcohol.

    • Extraction: In some cases, a carefully designed liquid-liquid extraction procedure can be used to achieve partial or complete separation based on the differential solubility of the two compounds in aqueous and organic phases at different pH values.

Impurity Profile

Understanding the potential impurities is crucial for developing robust analytical methods and ensuring the quality of the final product.

Synthetic Route Potential Impurity Structure Reason for Formation
Ritter Reaction trans-(1S,2R)-1-Amino-2-indanolIsomer of the desired productLack of complete stereocontrol during the nucleophilic attack of the nitrile on the carbocation intermediate.
1-IndanoneKetone byproduct1,2-hydride shift in the carbocation intermediate.[2]
Intramolecular Amide Cyclization Unreacted trans-1-amino-2-indanolStarting material for cyclizationIncomplete cyclization reaction.
Byproducts from side reactions of the activating agentVaries depending on the agent usedReaction of the activating agent (e.g., MsCl, TsCl) with other nucleophiles present.
Enzymatic Resolution (1S,2R)-1-amino-2-indanol (in the acylated fraction)Enantiomer of the desired unreacted starting materialIncomplete enzymatic acylation or low enantioselectivity of the enzyme.
Acylated this compound (in the unreacted amino alcohol fraction)Acylated desired productInefficient separation of the acylated product and the unreacted amino alcohol.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity

This protocol is a general guideline for determining the enantiomeric excess (ee) of this compound.

  • Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) or Pirkle-type columns.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for the specific column and analyte. A small amount of an amine additive (e.g., diethylamine (B46881) or triethylamine) is often added to the mobile phase to improve peak shape for basic analytes like aminoindanol.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered before injection.

Example Chromatographic Conditions:

Parameter Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Protocol 2: Synthesis of this compound via Ritter Reaction

This is a representative protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve (1S,2S)-indene oxide in anhydrous acetonitrile.

  • Cooling: Cool the solution to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below the set point.

  • Reaction: Allow the reaction to stir at the low temperature for a specified period, monitoring the progress by TLC or HPLC.

  • Hydrolysis: Upon completion, carefully add the reaction mixture to a solution of aqueous sodium hydroxide (B78521) to hydrolyze the intermediate oxazoline. This step is typically exothermic and requires cooling.

  • Work-up: After hydrolysis, adjust the pH of the aqueous solution to basic (pH > 12) with a strong base (e.g., NaOH).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na(_2)SO(_4)), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_impurities Side Reactions start Indene Oxide ritter Ritter Reaction (Acetonitrile, H2SO4) start->ritter hydrolysis Hydrolysis (NaOH) ritter->hydrolysis trans_isomer trans-isomer ritter->trans_isomer Poor Stereocontrol indanone 1-Indanone ritter->indanone Hydride Shift workup Work-up & Extraction hydrolysis->workup purification Purification (Recrystallization/ Chromatography) workup->purification product This compound purification->product analysis Impurity Profiling (Chiral HPLC/GC-MS) product->analysis

Caption: Workflow for the synthesis of this compound via the Ritter reaction, highlighting key steps and potential side reactions.

troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Actions issue Low Yield / High Impurity cause1 Incorrect Temperature issue->cause1 cause2 Poor Reagent Quality issue->cause2 cause3 Suboptimal Reaction Time issue->cause3 cause4 Inefficient Work-up issue->cause4 solution1 Optimize Temperature Profile cause1->solution1 solution2 Verify Reagent Purity cause2->solution2 solution3 Conduct Time-Course Study cause3->solution3 solution4 Optimize Extraction & Purification cause4->solution4

References

Effect of solvent and temperature on enantioselectivity using (1R,2S)-1-amino-2-indanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing enantioselectivity in reactions using (1R,2S)-1-amino-2-indanol as a chiral auxiliary or ligand. The focus is on the widely used Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.

Troubleshooting Guide

This guide addresses common issues encountered during the enantioselective reduction of ketones using the oxazaborolidine catalyst derived from this compound.

Issue Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) Presence of water: Moisture can hydrolyze the borane (B79455) reagent and the oxazaborolidine catalyst, leading to a non-selective reduction.[1][2]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Suboptimal Temperature: Higher temperatures can decrease the enantioselectivity of the reduction.[1]Perform the reaction at lower temperatures. A temperature screen (e.g., 0 °C, -20 °C, -40 °C, -78 °C) is recommended to find the optimal condition for a specific substrate.
Incorrect Stoichiometry: An improper ratio of catalyst to borane or substrate can lead to a background, non-catalyzed reduction.Carefully control the stoichiometry of all reagents. Typically, 5-10 mol% of the catalyst is used.
Impure Reagents: Impurities in the ketone substrate, solvent, or borane solution can interfere with the catalyst.Use highly purified substrates and solvents. Ensure the borane solution is fresh or has been properly stored to minimize the presence of non-selective borohydride (B1222165) species.[1]
Low or No Reaction Conversion Catalyst Inactivity: The oxazaborolidine catalyst may not have formed correctly or may have degraded.Ensure the in-situ catalyst formation is complete by allowing sufficient time for the reaction between this compound and the borane source before adding the ketone.
Poorly Reactive Substrate: Some ketones are inherently less reactive under standard CBS reduction conditions.Increase the reaction temperature, but be aware that this may negatively impact enantioselectivity. Alternatively, consider using a more reactive borane reagent, such as catecholborane.[1]
Insufficient Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) and allow for a longer reaction time if necessary.
Inconsistent Results Variability in Reagent Quality: The quality of the borane solution, especially if it is old, can vary.Use a fresh bottle of the borane reagent or titrate it before use to determine its exact concentration.
Atmospheric Contamination: Brief exposure to air and moisture can affect the reaction.Maintain a positive pressure of inert gas throughout the setup and during any additions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in achieving enantioselectivity?

A1: this compound is a chiral amino alcohol that reacts with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to form a chiral oxazaborolidine catalyst. This catalyst creates a chiral environment around the prochiral ketone, directing the hydride delivery from the borane to a specific face of the carbonyl group, thus leading to the formation of one enantiomer of the alcohol in excess.

Q2: How does temperature affect the enantioselectivity of the CBS reduction?

A2: Generally, lower reaction temperatures lead to higher enantiomeric excess (ee).[1] This is because the transition states leading to the two different enantiomers have a larger energy difference at lower temperatures, thus favoring the formation of the desired enantiomer more significantly. However, excessively low temperatures may significantly slow down the reaction rate.

Q3: Which solvent is best for the CBS reduction using the this compound derived catalyst?

A3: Tetrahydrofuran (THF) is the most commonly used and generally effective solvent for the CBS reduction.[3] Other aprotic solvents like toluene (B28343) or dichloromethane (B109758) can also be used, but the optimal solvent may be substrate-dependent. It is crucial that the solvent is anhydrous.

Q4: Can I use a catalytic amount of this compound?

A4: Yes, the process is catalytic. Typically, 5-10 mol% of this compound is sufficient to generate the active oxazaborolidine catalyst in situ, which then facilitates the reduction of many equivalents of the ketone substrate.

Q5: What is the predicted stereochemical outcome of the reduction?

A5: The stereochemical outcome is predictable based on the Corey-Bakshi-Shibata model. For the catalyst derived from this compound, the hydride is delivered to the Re face of the ketone when the larger substituent is oriented away from the catalyst's fused ring system. For a typical aryl alkyl ketone like acetophenone (B1666503), this results in the formation of the (R)-alcohol.

Data Presentation

The following tables summarize the effect of solvent and temperature on the enantioselectivity of the CBS reduction of acetophenone using the oxazaborolidine catalyst derived from this compound.

Table 1: Effect of Solvent on Enantioselectivity at Room Temperature

SolventEnantiomeric Excess (ee %)
Tetrahydrofuran (THF)>95
Toluene~90
Dichloromethane (DCM)~85

Note: Data is representative of typical outcomes reported in the literature. Actual results may vary based on specific reaction conditions.

Table 2: Effect of Temperature on Enantioselectivity in THF

Temperature (°C)Enantiomeric Excess (ee %)
25 (Room Temp.)~95
0>97
-20>98
-78>99

Note: Data is representative of the general trend observed where lower temperatures enhance enantioselectivity.[1]

Experimental Protocols

Key Experiment: Asymmetric Reduction of Acetophenone

This protocol describes the in-situ generation of the oxazaborolidine catalyst from this compound and subsequent reduction of acetophenone.

Materials:

  • This compound

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Formation:

    • To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).

    • Add anhydrous THF (5 mL) and stir until the aminoindanol (B8576300) is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane solution (0.1 mmol, 10 mol%) dropwise.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional hour.

  • Reduction Reaction:

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).

    • Cool the catalyst solution to the desired reaction temperature (e.g., room temperature or -20 °C).

    • Slowly add a solution of the borane reducing agent (1.2 mmol) to the catalyst solution.

    • Add the acetophenone solution dropwise to the catalyst-borane mixture over 30 minutes.

    • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow, dropwise addition of methanol (2 mL).

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M HCl (5 mL) and stir for another 15 minutes.

    • Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral 1-phenylethanol.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Dry Glassware & Inert Atmosphere reagents Prepare Anhydrous Reagents & Solvents start->reagents catalyst_form Catalyst Formation: This compound + Borane in THF reagents->catalyst_form ketone_add Add Ketone & Borane Solution catalyst_form->ketone_add stir Stir at Controlled Temperature ketone_add->stir quench Quench with Methanol stir->quench extract Acidify & Extract quench->extract purify Purify (Chromatography) extract->purify analyze Analyze ee (Chiral HPLC/GC) purify->analyze

Caption: Experimental workflow for the CBS reduction.

cbs_mechanism catalyst Chiral Oxazaborolidine (from 1R,2S-Aminoindanol) complex Catalyst-Borane-Ketone Ternary Complex catalyst->complex borane BH3 (Borane) borane->complex ketone Prochiral Ketone (R1-CO-R2) ketone->complex transition_state Six-membered Transition State complex->transition_state Hydride Transfer product_complex Alkoxyborane Product Complex transition_state->product_complex product_complex->catalyst Catalyst Regeneration alcohol Chiral Alcohol product_complex->alcohol Work-up

Caption: Simplified signaling pathway of the CBS reduction.

References

Purification techniques for high-purity (1R,2S)-1-amino-2-indanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity (1R,2S)-1-amino-2-indanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound to high chemical and enantiomeric purity are recrystallization and diastereomeric salt formation. Recrystallization is effective for enhancing purity from a crude mixture that already has a reasonably high enantiomeric excess. Diastereomeric salt formation is a classical resolution technique used to separate enantiomers from a racemic or near-racemic mixture by forming salts with a chiral resolving agent, which can then be separated by fractional crystallization.[1][2]

Q2: What level of enantiomeric excess (ee) can be expected from these purification techniques?

A2: With optimized procedures, it is possible to obtain this compound with an enantiomeric excess greater than 99%. For instance, recrystallization of a benzamide (B126) derivative from a DMF/MeOH mixture has been reported to achieve 99% ee.[3] Similarly, resolution via diastereomeric salt formation followed by liberation of the free base can yield the final product in high enantiomeric purity.[1]

Q3: What are some suitable resolving agents for the diastereomeric salt formation of cis-1-amino-2-indanol?

A3: Chiral acids are typically used as resolving agents. (S)-2-Phenylpropionic acid has been demonstrated to be an effective resolving agent for selectively crystallizing the salt with this compound.[1] Tartaric acid has also been successfully employed for both enantioenrichment and complete resolution.[1]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Q: I am experiencing significant product loss during the recrystallization of this compound. What are the potential causes and solutions?

A: Low recovery after recrystallization can be attributed to several factors:

  • Suboptimal Solvent System: The solubility of the aminoindanol (B8576300) in the chosen solvent system might be too high, even at lower temperatures.

    • Solution: Experiment with different solvent mixtures. For instance, a dichloromethane (B109758)/heptane (B126788) system has been used effectively, where the crude amine in dichloromethane is treated with heptane to induce crystallization.[3] For benzamide derivatives, a mixture of DMF and methanol (B129727) has proven successful.[3]

  • Precipitation or Phase Separation: The compound may be "oiling out" or precipitating too quickly, trapping impurities and reducing the yield of pure crystals.

    • Solution: Ensure a slow cooling rate to allow for the formation of well-defined crystals. If an oil forms, try reheating the solution to dissolve it completely and then cool it more slowly, possibly with seeding. Using techniques like incremental solvent addition (e.g., adding methanol slowly to a DMF solution) can also promote better crystal growth.[3]

  • Incomplete Crystallization: Not all of the desired product may have crystallized out of the solution.

    • Solution: Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. The mother liquor can be concentrated and a second crop of crystals can be collected, although this may be of lower purity.

Issue 2: Low Enantiomeric Excess (ee) After Resolution

Q: My enantiomeric excess is not improving significantly after attempting a diastereomeric salt resolution. What could be going wrong?

A: Insufficient enhancement of enantiomeric excess during resolution is a common challenge. Here are some troubleshooting steps:

  • Incorrect Stoichiometry of Resolving Agent: The ratio of the resolving agent to the racemic amine is crucial.

    • Solution: Optimize the equivalents of the chiral resolving agent. For some crystallizations, 0.4 to 0.6 equivalents of the resolving agent are preferred.[4]

  • Poor Solvent Choice: The solubility difference between the two diastereomeric salts may not be significant in the chosen solvent.

    • Solution: Screen a variety of solvents and solvent mixtures. For example, a 1:1 mixture of propionitrile (B127096) and methyl tert-butyl ether has been used, although with potentially low recovery.[2] The presence of a small amount of water in a solvent like acetonitrile (B52724) can also influence the crystallization process.[4]

  • Co-crystallization: Both diastereomeric salts may be crystallizing out of the solution.

    • Solution: Adjust the crystallization conditions, such as temperature and cooling rate. A slower cooling rate can sometimes improve selectivity. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote its selective crystallization.

Issue 3: Presence of Impurities in the Final Product

Q: After purification, I still detect impurities in my this compound. How can I remove them?

A: The nature of the impurity will dictate the best removal strategy.

  • Starting Material or By-products from Synthesis: These are common impurities.

    • Solution: An additional purification step may be necessary. If the impurity is acidic or basic, an acid-base extraction can be effective. For other organic impurities, column chromatography on silica (B1680970) gel can be employed, although this may be less practical on a large scale.[1]

  • Residual Resolving Agent: The chiral acid used for resolution may not have been completely removed.

    • Solution: Ensure thorough washing of the filtered product after liberating the free base from the diastereomeric salt. The free base is typically liberated by treatment with a base (e.g., NaOH) followed by extraction into an organic solvent. Washing the organic extracts with a basic aqueous solution can help remove any residual acidic resolving agent.[1]

Data Presentation

Table 1: Summary of Purification Techniques and Reported Outcomes

Purification MethodStarting MaterialReagents/SolventsYieldEnantiomeric Excess (ee)
Recrystallization of Benzamide Derivativetrans-N-benzamido-2-indanolDMF/MeOH47% (over 3 steps)99%
Recrystallization of Free AmineCrude cis-amineCH₂Cl₂/Heptane84%>99.5%
Diastereomeric Salt FormationRacemic cis-1-amino-2-indanol(S)-2-Phenylpropionic acid35%Enantiopure
Diastereomeric Salt FormationRacemic cis-1-amino-2-indanolL-tartaric acid->99%

Experimental Protocols

Protocol 1: Purification by Recrystallization of the Free Amine

This protocol is suitable for purifying this compound that is already of moderate to high enantiomeric purity.

  • Dissolve the crude cis-(1R,2S)-1-amino-2-indanol in a minimal amount of dichloromethane at 40°C.

  • Filter the solution if any insoluble material is present.

  • Slowly add heptane to the warm solution over a period of 30 minutes until the solution becomes cloudy.

  • Cool the mixture to 0-5°C and allow it to stand for several hours to facilitate complete crystallization.

  • Collect the resulting solid by filtration.

  • Wash the crystals with a small amount of cold heptane.

  • Dry the purified crystals under vacuum.[4]

Protocol 2: Purification via Diastereomeric Salt Formation with (S)-2-Phenylpropionic Acid

This protocol is designed for the resolution of racemic or enantioenriched cis-1-amino-2-indanol.

  • Dissolve the racemic cis-1-amino-2-indanol in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Add 0.5-1.0 equivalents of (S)-2-phenylpropionic acid to the solution.

  • Gently heat the mixture to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, and then further cool to a lower temperature (e.g., 5°C) to induce crystallization of the less soluble diastereomeric salt.

  • Collect the precipitated salt by filtration.

  • To liberate the free amine, suspend the salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., NaOH solution).

  • Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically pure this compound.[1][4]

Visualizations

Purification_Workflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude this compound Purity_Check Analyze Purity and ee Crude_Product->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization ee is high Resolution Diastereomeric Salt Formation Purity_Check->Resolution ee is low High_Purity_Product High-Purity this compound Recrystallization->High_Purity_Product Resolution->High_Purity_Product

Caption: General purification workflow for this compound.

Troubleshooting_Low_Yield Troubleshooting Low Recrystallization Yield Start Low Yield Observed Check_Solubility Is solubility too high? Start->Check_Solubility Check_Cooling Was cooling too rapid? Check_Solubility->Check_Cooling No Change_Solvent Optimize solvent system (e.g., CH2Cl2/Heptane) Check_Solubility->Change_Solvent Yes Check_Time Was crystallization time sufficient? Check_Cooling->Check_Time No Slow_Cooling Slow down cooling rate Consider seeding Check_Cooling->Slow_Cooling Yes Increase_Time Increase crystallization time Concentrate mother liquor Check_Time->Increase_Time Yes End Improved Yield Check_Time->End No Change_Solvent->End Slow_Cooling->End Increase_Time->End

Caption: Troubleshooting logic for low recrystallization yield.

References

Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric reactions utilizing (1R,2S)-1-amino-2-indanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their stereoselective transformations.

Frequently Asked Questions (FAQs)

Q1: I am observing poor enantiomeric excess (ee) in my reaction. What are the most common initial checks I should perform?

A: When troubleshooting poor enantiomeric excess, begin by verifying the foundational aspects of your experimental setup. First, confirm the enantiomeric purity of your this compound, as impurities can significantly impact selectivity.[1] Next, ensure that all reagents, especially organometallics and bases, are fresh and of high quality, and that all solvents are anhydrous. Finally, meticulously check your reaction temperature, as even small fluctuations can diminish enantioselectivity.

Q2: How critical is the purity of this compound, and how can I purify it?

A: The enantiomeric and chemical purity of this compound is paramount for achieving high stereoselectivity.[1] Commercial batches can sometimes contain the minor enantiomer or other impurities. Recrystallization is a common and effective method for purification. For instance, dissolving the aminoindanol (B8576300) in a hot solvent mixture like toluene (B28343)/hexane (B92381) and allowing it to cool slowly can yield highly pure crystals.

Q3: Can the method of preparing my catalyst or attaching the chiral auxiliary affect the enantiomeric excess?

A: Absolutely. The in-situ formation of a catalyst or the derivatization of the aminoindanol to form a chiral auxiliary are critical steps. For instance, when preparing oxazaborolidine catalysts for ketone reductions, the reaction between the aminoindanol and the borane (B79455) source must be allowed to go to completion to ensure the active catalyst is formed correctly.[2] Incomplete reaction can lead to a mixture of catalytic species and a reduction in enantioselectivity.

Q4: My reaction is sluggish and giving low yield in addition to poor ee. Are these issues related?

A: Yes, low reactivity and poor enantioselectivity can often be linked. A reaction that is not proceeding efficiently may indicate a problem with the catalyst activity or the reaction conditions, which in turn affects the stereochemical outcome. For example, an improperly formed catalyst will not only be less active but will also provide a poorly organized chiral environment for the transformation. Addressing the factors that improve yield, such as ensuring anhydrous conditions and using fresh reagents, will often simultaneously improve the enantiomeric excess.

Q5: How do I choose the optimal solvent and temperature for my reaction?

A: Solvent and temperature are critical parameters that modulate the delicate energy differences between diastereomeric transition states. Non-coordinating solvents are often preferred as they are less likely to interfere with the formation of a well-defined, rigid chiral environment. The optimal temperature is typically low (e.g., -78 °C) to maximize the energy difference between the competing reaction pathways leading to the two enantiomers. However, the ideal conditions are system-dependent, and screening a range of solvents and temperatures is often necessary.

Troubleshooting Guide for Poor Enantiomeric Excess

When faced with suboptimal enantiomeric excess, a systematic approach to identify and resolve the issue is crucial. The following guide outlines potential causes and suggested solutions.

Problem: Low Enantiomeric Excess (ee)

Below is a troubleshooting table to guide you through resolving poor enantiomeric excess in your asymmetric reactions.

Potential Cause Diagnostic Check Suggested Solution
Impure this compound Verify the enantiomeric purity of the aminoindanol by chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.Recrystallize the this compound. Ensure proper storage under an inert atmosphere to prevent degradation.
Suboptimal Reaction Temperature Monitor the internal reaction temperature throughout the experiment. Ensure the cooling bath is stable.Perform the reaction at a lower temperature (e.g., -78 °C or -100 °C). Screen a range of temperatures to find the optimum.
Inappropriate Solvent The solvent may be interfering with the formation of the chiral complex.Screen a variety of solvents, focusing on non-coordinating options like toluene, dichloromethane, or THF. Ensure the solvent is anhydrous.
Incorrect Stoichiometry or Catalyst Loading Re-evaluate the stoichiometry of all reagents. Ensure accurate measurement of the catalyst or auxiliary.Titrate organometallic reagents before use. Vary the catalyst loading to find the optimal concentration.
Presence of Moisture or Air Organometallic reagents and many catalysts are sensitive to air and moisture.Use oven-dried glassware. Perform the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
Inefficient Catalyst/Auxiliary Formation For in-situ preparations, the active species may not be forming correctly.Increase the pre-formation time for the catalyst. Use spectroscopic methods (e.g., NMR) to confirm the formation of the desired species.
Quantitative Data on Reaction Parameter Effects

The following table summarizes the impact of key reaction parameters on enantiomeric excess in a representative asymmetric reduction of a ketone using a this compound-derived oxazaborolidine catalyst.

Parameter Condition A ee (%) Condition B ee (%) Reference
Temperature 0 °C85-78 °C>95[2]
Solvent THF92Toluene97Hypothetical Data
Catalyst Loading 5 mol%9010 mol%96Hypothetical Data
Ligand Purity 95% ee88>99% ee>99Hypothetical Data

Note: Hypothetical data is included for illustrative purposes to demonstrate common trends.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: In a flask equipped with a reflux condenser, dissolve 10.0 g of this compound in a minimal amount of hot toluene (approximately 50-60 mL) by heating to reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with a small plug of cotton or filter paper.

  • Crystallization: Slowly add hexane (approximately 100-120 mL) to the hot toluene solution until it becomes slightly turbid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath for 1-2 hours.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the melting point and confirm the enantiomeric purity by chiral HPLC.

Protocol 2: General Procedure for Asymmetric Ketone Reduction using an in-situ Prepared Oxazaborolidine Catalyst
  • Catalyst Preparation: In a flame-dried, two-necked flask under an argon atmosphere, dissolve this compound (0.1 mmol) in anhydrous THF (2 mL). To this solution, add borane-dimethyl sulfide (B99878) complex (0.1 mmol, 1.0 M in THF) dropwise at room temperature. Stir the mixture for 1 hour.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C).

  • Substrate Addition: Add the ketone (1.0 mmol) dissolved in anhydrous THF (3 mL) to the catalyst solution.

  • Reductant Addition: Slowly add borane-dimethyl sulfide complex (0.6 mmol, 1.0 M in THF) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or GC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol (B129727) (2 mL).

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Extract the product with ethyl acetate (B1210297) (3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC.

Visualizing Troubleshooting and Reaction Pathways

Troubleshooting_Workflow start Poor Enantiomeric Excess (ee) check_purity Check Ligand Purity (>99% ee?) start->check_purity check_conditions Verify Reaction Conditions (Temp, Solvent, Anhydrous?) check_purity->check_conditions Yes purify Recrystallize Ligand check_purity->purify No check_reagents Assess Reagent Quality (Fresh, Titrated?) check_conditions->check_reagents Yes optimize_temp Lower Temperature / Screen check_conditions->optimize_temp No (Temp) optimize_solvent Screen Anhydrous Solvents check_conditions->optimize_solvent No (Solvent) optimize_reagents Use Fresh/Titrated Reagents check_reagents->optimize_reagents No success High Enantiomeric Excess check_reagents->success Yes purify->start optimize_temp->start optimize_solvent->start optimize_reagents->start

Asymmetric_Reduction_Pathway sub Prochiral Ketone complex_R Transition State (pro-R approach) sub->complex_R complex_S Transition State (pro-S approach) sub->complex_S cat (1R,2S)-Aminoindanol + Borane Source catalyst Chiral Oxazaborolidine Catalyst cat->catalyst catalyst->complex_R catalyst->complex_S product_R R-Enantiomer complex_R->product_R Lower Energy (Favored) product_S S-Enantiomer complex_S->product_S Higher Energy (Disfavored)

References

Validation & Comparative

A Comparative Guide to (1R,2S)-1-Amino-2-indanol and Other Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving high stereoselectivity. Chiral amino alcohols have emerged as a versatile and highly effective class of catalysts and auxiliaries for a multitude of enantioselective transformations. Among these, (1R,2S)-1-amino-2-indanol has established itself as a privileged scaffold, particularly in the realm of asymmetric reductions and alkylations. This guide provides an objective comparison of the performance of this compound against other commonly employed chiral amino alcohols, supported by experimental data, detailed protocols, and mechanistic diagrams.

Performance in Asymmetric Synthesis: A Quantitative Comparison

The efficacy of a chiral amino alcohol is best assessed by its performance in key asymmetric reactions. Below, we present a comparative analysis of this compound and other notable chiral amino alcohols in two widely studied transformations: the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones and the enantioselective addition of diethylzinc (B1219324) to aldehydes.

Enantioselective Reduction of Ketones (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of ketones to chiral secondary alcohols, utilizing a chiral oxazaborolidine catalyst derived from a β-amino alcohol.[1][2] The rigid bicyclic structure of the oxazaborolidine formed from this compound often leads to high levels of enantioselectivity.[3]

Table 1: Comparison of Chiral Amino Alcohols in the CBS Reduction of Acetophenone (B1666503)

Chiral Amino AlcoholCatalyst Loading (mol%)ReductantSolventTime (h)Temp (°C)Yield (%)ee (%)Reference
This compound 10BH₃·SMe₂THF1259587 (S)[3]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol5BH₃·THFTHF0.525>9997 (S)[4][5]
(S)-Valinol10BH₃·THFTHF209294 (S)[6]
(1S,2S)-2-amino-1,2-diphenylethanol10BH₃·SMe₂THF-259873 (S)[7]
Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction to produce chiral secondary alcohols. Chiral amino alcohols are highly effective ligands in catalyzing this transformation with high enantioselectivity.

Table 2: Comparison of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025)

Chiral Amino AlcoholLigand Loading (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)Reference
This compound 2Toluene (B28343)16RT9897 (R)[8]
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)2Toluene2097>98 (S)[8]
(S)-Leucinol10Toluene68RT7289 (S)[9]
(1R,2R)-N,N-Dimethyl-1,2-diphenylethylene-1,2-diamine2.5Toluene68RT7289 (S)[9]
Azetidine alcohol10Toluene-RT9598 (R)[8]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for the key reactions discussed.

Protocol 1: Asymmetric Reduction of Acetophenone via CBS Reduction using this compound

This protocol describes the in-situ generation of the oxazaborolidine catalyst from this compound followed by the asymmetric reduction of acetophenone.

Materials:

  • (1R,2S)-(+)-cis-1-Amino-2-indanol

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous Magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (0.1 mmol).

  • Add anhydrous THF (2 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (0.1 mmol) dropwise to the solution. The mixture is stirred at 0 °C for 30 minutes to form the oxazaborolidine catalyst in situ.

  • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL).

  • Add the acetophenone solution dropwise to the catalyst solution at 0 °C.

  • To the resulting mixture, add borane-dimethyl sulfide complex (0.6 mmol) dropwise over 30 minutes.

  • The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 1-2 hours).

  • Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of methanol (2 mL).

  • The mixture is then acidified with 1 M HCl (5 mL) and stirred for 30 minutes.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield the chiral 1-phenylethanol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

This general protocol outlines the procedure for the asymmetric ethylation of benzaldehyde using a chiral amino alcohol as a ligand.

Materials:

  • Chiral amino alcohol (e.g., this compound)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • 1 M Hydrochloric acid

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral amino alcohol (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the diethylzinc solution (1.2 mL, 1.2 mmol) dropwise to the catalyst solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C and monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0 °C.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the chiral 1-phenyl-1-propanol.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Mechanistic Insights and Workflow Diagrams

Visualizing the underlying mechanisms and experimental workflows can aid in understanding and optimizing asymmetric reactions.

Corey-Bakshi-Shibata (CBS) Reduction Mechanism

The CBS reduction proceeds through a well-defined catalytic cycle involving the formation of a chiral oxazaborolidine-borane complex.[1][2] This complex then coordinates with the ketone in a sterically controlled manner, leading to a face-selective hydride transfer.

CBS_Reduction_Mechanism Catalyst Chiral Amino Alcohol Oxazaborolidine Oxazaborolidine Catalyst Catalyst->Oxazaborolidine + BH₃ - H₂ Borane1 BH₃ CatalystBorane Catalyst-Borane Complex Oxazaborolidine->CatalystBorane + BH₃ Borane2 BH₃ TransitionState Six-membered Transition State CatalystBorane->TransitionState Ketone Prochiral Ketone Ketone->TransitionState Coordination ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Hydride Transfer ProductComplex->Oxazaborolidine Release of Alkoxyborane ChiralAlcohol Chiral Alcohol ProductComplex->ChiralAlcohol Workup

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

General Experimental Workflow for Asymmetric Catalysis

A systematic approach is crucial for the successful execution and analysis of an asymmetric catalytic reaction. The following workflow outlines the key stages from catalyst preparation to product analysis.

Asymmetric_Synthesis_Workflow Start Start CatalystPrep Catalyst/Ligand Preparation Start->CatalystPrep ReactionSetup Reaction Setup (Inert Atmosphere) CatalystPrep->ReactionSetup ReagentAdd Addition of Reagents ReactionSetup->ReagentAdd Reaction Reaction Monitoring (TLC, GC, etc.) ReagentAdd->Reaction Workup Reaction Quenching & Workup Reaction->Workup Purification Purification (Chromatography, etc.) Workup->Purification Analysis Product Analysis (Yield, ee%) Purification->Analysis End End Analysis->End

Caption: General workflow for an asymmetric synthesis experiment.

Logical Flow for Chiral Catalyst Selection

The selection of an appropriate chiral catalyst is a critical decision in planning an asymmetric synthesis. This diagram illustrates a logical approach to this process.

Catalyst_Selection_Logic Start Define Target Transformation LitSearch Literature Search for Similar Reactions Start->LitSearch CatalystClass Identify Promising Catalyst Classes LitSearch->CatalystClass LigandSelect Select Specific Ligands/Auxiliaries CatalystClass->LigandSelect Optimization Screen & Optimize Reaction Conditions LigandSelect->Optimization IsPerformanceGood Performance Acceptable? Optimization->IsPerformanceGood ScaleUp Scale-up IsPerformanceGood->ScaleUp Yes Revisit Re-evaluate Catalyst /Conditions IsPerformanceGood->Revisit No Revisit->LigandSelect

Caption: Logical workflow for the selection of a chiral catalyst.

References

A Comparative Guide to (1R,2S)-1-Amino-2-indanol and BINOL as Chiral Ligands in Enantioselective Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chiral ligand is a critical determinant for the success of an enantioselective catalytic reaction. Among the vast array of chiral ligands developed, (1R,2S)-1-amino-2-indanol and 1,1'-bi-2-naphthol (B31242) (BINOL) have emerged as privileged structures, demonstrating broad applicability and high efficacy in a multitude of asymmetric transformations. This guide provides an objective comparison of their performance in two key reaction classes: the enantioselective addition of diethylzinc (B1219324) to aldehydes and the asymmetric reduction of ketones. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic challenges.

Overview of the Ligands

This compound is a chiral β-amino alcohol characterized by a rigid indane backbone. This conformational rigidity is a key advantage, as it reduces the number of possible transition states in a catalytic cycle, often leading to higher enantioselectivity. The vicinal amino and hydroxyl groups provide two points of coordination to a metal center, forming a stable five-membered chelate ring. Its derivatives are widely used in asymmetric reductions and additions.

BINOL is an axially chiral ligand with a C2-symmetric binaphthyl scaffold. The chirality arises from the restricted rotation around the C-C bond connecting the two naphthyl rings. The two hydroxyl groups provide coordination sites for a wide variety of metals. The steric bulk and the defined chiral environment around the metal center make BINOL and its derivatives highly effective in a broad range of enantioselective reactions, including Lewis acid catalysis, reductions, and C-C bond-forming reactions.[1]

Performance in Enantioselective Catalysis: A Data-Driven Comparison

The efficacy of this compound and BINOL as chiral ligands is best illustrated through their performance in specific, well-studied enantioselective reactions. Below is a compilation of experimental data for the enantioselective addition of diethylzinc to aldehydes and the asymmetric reduction of ketones.

Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. Both this compound and BINOL have been extensively used as chiral ligands in this transformation, often in conjunction with a titanium(IV) isopropoxide promoter.

Ligand/CatalystAldehydeYield (%)ee (%)Reaction Conditions
This compoundBenzaldehyde9897 (S)2 mol% ligand, Et2Zn, Toluene, 0°C, 2h
(1R,2S)-N-isopropyl-2-amino-1,2-diphenylethanolBenzaldehyde9698 (S)2 mol% ligand, Et2Zn, Toluene, 0°C, 1h
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)Benzaldehyde9295 (S)8 mol% ligand, Et2Zn, Toluene, 25°C, 16h
Carbohydrate-derived Amino AlcoholBenzaldehydeup to 100up to 9620 mol% ligand, Ti(OiPr)4, Et2Zn, Hexane (B92381), 0°C, 3h[1]
(R)-BINOLBenzaldehyde9990GO-BINOL-Ti catalyst, Et2Zn, aromatic aldehydes[2]
(R)-3,3'-bis(diphenylphosphinoyl)-BINOLAromatic Aldehydeshighup to 98Et2Zn, no Ti(IV) complex[3]
(S)-BINOL-Box1-Naphthaldehydehighup to 98Ti(IV), Et2Zn[3]
(S)-BINOL-Box3-Chlorobenzaldehydehighup to 98Ti(IV), Et2Zn[3]
Asymmetric Reduction of Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a pivotal transformation in the synthesis of pharmaceuticals and other biologically active molecules. This compound is a key component of catalysts for asymmetric transfer hydrogenation, while BINOL is famously used in Noyori's asymmetric hydrogenation catalysts and in stoichiometric reducing agents like BINAL-H.

Ligand/CatalystKetoneYield (%)ee (%)Reaction Conditions
Ru(II)/(1R,2S)-cis-1-amino-2-indanol deriv.Acetophenone (B1666503)>9595 (R)Isopropanol, KOH
Ru(II)/TsDPENAcetophenone98>99 (R)Formic acid/triethylamine
Ru-BINAP-diamineAcetophenone100>99 (R)H2, MeOH
BINAL-H ((R)-BINOL based)Acetophenone6195 (R)LiAlH4, (R)-BINOL, EtOH, THF, -100 to -78°C
Oxazaborolidine (from this compound)Acetophenonehigh>95BH3·THF

Experimental Protocols

For the purpose of reproducibility and direct comparison, detailed experimental protocols for representative reactions are provided below.

Enantioselective Addition of Diethylzinc to Benzaldehyde with a this compound Derivative

Materials:

  • Chiral amino alcohol ligand (e.g., (1R,2S)-N-isopropyl-2-amino-1,2-diphenylethanol)

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Diethylzinc (Et2Zn, 1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous hexane

  • Argon atmosphere

Procedure:

  • A Schlenk flask equipped with a magnetic stir bar is charged with the chiral amino alcohol ligand (0.02 mmol, 2 mol%) under an argon atmosphere.

  • Anhydrous hexane (0.25 mL) is added, followed by titanium(IV) isopropoxide (0.035 mmol, 1.4 eq). The mixture is stirred at room temperature for 30 minutes.

  • The reaction mixture is cooled to 0°C in an ice bath.

  • A 1.0 M solution of diethylzinc in hexanes (0.75 mL, 0.75 mmol, 3 eq) is added dropwise. The solution typically turns yellow. The mixture is stirred for an additional 30 minutes at 0°C.

  • Benzaldehyde (0.25 mmol, 1.0 eq) is then added dropwise.

  • The reaction is stirred at 0°C and monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Asymmetric Reduction of Acetophenone with a BINOL-based Catalyst (BINAL-H)

Materials:

Procedure:

  • A solution of LiAlH4 (1.0 mmol) in anhydrous THF (2 mL) is prepared in a flame-dried, three-necked flask under an argon atmosphere and cooled to 0°C.

  • To this solution is added a solution of anhydrous ethanol (1.0 mmol) in THF (1 mL) dropwise. The mixture is stirred for 15 minutes at 0°C.

  • A solution of (R)-BINOL (1.0 mmol) in THF (3 mL) is then added dropwise at 0°C. The reaction mixture is stirred for 1 hour at room temperature, during which hydrogen gas evolves.

  • The resulting BINAL-H reagent solution is cooled to -100°C (liquid nitrogen/ether bath).

  • A solution of acetophenone (1.0 mmol) in THF (1 mL) is added dropwise.

  • The reaction is stirred at -100°C for 2 hours and then at -78°C for 1 hour.

  • The reaction is quenched by the slow addition of methanol (B129727) at -78°C.

  • The mixture is allowed to warm to room temperature and then poured into a saturated aqueous solution of Rochelle's salt. The mixture is stirred until the layers become clear.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The product is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

Mechanistic Insights and Stereoselection

The mechanisms of stereoselection for this compound and BINOL, while both leading to high enantioselectivity, operate on different principles.

This compound: In the diethylzinc addition to aldehydes, the amino alcohol reacts with diethylzinc to form a chiral zinc alkoxide. This species then coordinates with the aldehyde and another molecule of diethylzinc. The rigid indane backbone of the ligand creates a well-defined chiral pocket around the active metal center. The aldehyde is believed to coordinate to the zinc in a way that minimizes steric interactions with the bulky groups on the ligand, thus exposing one of its enantiotopic faces to the nucleophilic attack by the ethyl group from the second diethylzinc molecule.

BINOL: In reactions catalyzed by BINOL-metal complexes, the C2-symmetric, atropisomeric scaffold of the BINOL ligand creates a chiral environment that dictates the facial selectivity of the substrate's approach to the metal center. For instance, in the Noyori asymmetric hydrogenation, the Ru-BINAP catalyst forms a chiral complex where the phenyl group of the ketone substrate preferentially occupies a pseudo-equatorial position in the transition state to minimize steric hindrance with the phenyl groups of the BINAP ligand. This orientation directs the hydride transfer to one specific face of the carbonyl group.

Visualizing the Catalytic Pathways

To further elucidate the catalytic processes, the following diagrams illustrate the proposed catalytic cycles and a decision-making framework for ligand selection.

enantioselective_addition cluster_0 Catalytic Cycle: Enantioselective Diethylzinc Addition L_ZnEt Ligand-ZnEt Complex Cat Active Dimeric Catalyst [L-Zn-Et]2 L_ZnEt->Cat + L-ZnEt Cat_Ald Catalyst-Aldehyde Complex Cat->Cat_Ald + RCHO Product_Complex Product-Catalyst Complex Cat_Ald->Product_Complex + Et2Zn (Et transfer) Product_Complex->Cat - Product Product Chiral Alcohol Product_Complex->Product Aldehyde Aldehyde (RCHO) Et2Zn Et2Zn Ligand Chiral Amino Alcohol (L*) Ligand->L_ZnEt + Et2Zn

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

asymmetric_hydrogenation cluster_1 Catalytic Cycle: Asymmetric Transfer Hydrogenation Precat [Ru(p-cymene)Cl2]2 + (1R,2S)-Aminoindanol deriv. Active_Cat Active Ru-Hydride Catalyst Precat->Active_Cat + Base, H-donor Cat_Ketone Catalyst-Ketone Complex Active_Cat->Cat_Ketone + Ketone Product_Complex Product-Catalyst Complex Cat_Ketone->Product_Complex Hydride Transfer Product_Complex->Active_Cat - Product Product Chiral Alcohol Product_Complex->Product H_donor Hydrogen Donor (e.g., iPrOH) Ketone Ketone (R2CO)

Caption: Simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a Ru/(1R,2S)-aminoindanol-derived catalyst.

ligand_selection Start Select Enantioselective Reaction Reaction_Type Reaction Type? Start->Reaction_Type Reduction Reduction Reaction_Type->Reduction Reduction C_C_bond C_C_bond Reaction_Type->C_C_bond C-C Bond Formation Other Other Reaction_Type->Other Other (e.g., Diels-Alder) Aminoindanol This compound - Rigid backbone - Good for transfer hydrogenation Reduction->Aminoindanol Asymmetric Transfer Hydrogenation (Ketones) BINOL BINOL - Axially chiral, C2-symmetric - Versatile for many metals - Broad substrate scope Reduction->BINOL Asymmetric Hydrogenation (Ru-BINAP) C_C_bond->Aminoindanol Diethylzinc Addition to Aldehydes C_C_bond->BINOL Diethylzinc Addition, Michael Addition Other->BINOL Broad applicability

Caption: Logical flow for selecting between this compound and BINOL based on the desired transformation.

Conclusion

Both this compound and BINOL are exceptionally powerful and versatile chiral ligands in the field of enantioselective catalysis. The choice between them often depends on the specific reaction, the substrate, and the desired reaction conditions. This compound and its derivatives, with their rigid framework, are particularly well-suited for asymmetric transfer hydrogenations and certain C-C bond-forming reactions. BINOL, with its C2-symmetric axial chirality, demonstrates broader applicability across a wider range of metals and reaction types, making it a go-to ligand for many asymmetric transformations. This guide provides a foundational dataset and procedural basis for researchers to begin their exploration and optimization of chiral catalysts for their specific synthetic needs.

References

A Comparative Guide to Chiral Oxazaborolidine Catalysts in Asymmetric Ketone Reduction: (1R,2S)-1-Amino-2-indanol-Derived vs. Proline-Derived Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the enantioselective reduction of prochiral ketones to chiral secondary alcohols is a pivotal transformation. Among the premier catalysts for this purpose are the oxazaborolidines developed by Corey, Bakshi, and Shibata (CBS). This guide provides an objective comparison of the performance of two prominent classes of CBS catalysts: those derived from the rigid bicyclic (1R,2S)-1-amino-2-indanol and those from the more conventional chiral auxiliary, (S)-proline. This analysis is supported by experimental data to inform catalyst selection for specific synthetic applications.

The CBS reduction is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.[1][2] The catalytic activity stems from a chiral oxazaborolidine which, in the presence of a borane (B79455) source, forms a complex that facilitates the stereoselective transfer of a hydride to a ketone. The choice of the chiral amino alcohol scaffold used to construct the oxazaborolidine catalyst is critical in dictating the efficiency and selectivity of the reduction.

Performance Comparison of CBS Catalysts

The following tables summarize the performance of this compound-derived and (S)-proline-derived oxazaborolidine catalysts in the asymmetric reduction of various prochiral ketones. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. However, the presented data offers valuable insights into the general performance of each catalyst type.

Table 1: Performance of this compound-Derived Oxazaborolidine Catalysts

Ketone SubstrateBorane SourceCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)
Acetophenone (B1666503)Tetrabutylammonium (B224687) borohydride (B1222165)/MeI10RT8991 (R)
4-ChloroacetophenoneTetrabutylammonium borohydride/MeI10RT9296 (R)
4-MethoxyacetophenoneTetrabutylammonium borohydride/MeI10RT8588 (R)
1-TetraloneBH₃·THF10RT~9585 (R)
PropiophenoneTetrabutylammonium borohydride/MeI10RT8892 (R)

Table 2: Performance of (S)-Proline-Derived Oxazaborolidine Catalysts

Ketone SubstrateBorane SourceCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)
AcetophenoneBH₃·THF525>9597 (R)
2-ChloroacetophenoneBH₃·THF10RT~9598 (S)
PropiophenoneBH₃·THF525>9596 (R)
1-TetraloneBH₃·THF5259895 (R)
α,β-Unsaturated KetoneBH₃·THF10-78>95>95

Experimental Protocols

Detailed methodologies are crucial for achieving high enantioselectivity and reproducibility in CBS reductions. Below are representative protocols for the in-situ generation of the respective oxazaborolidine catalysts and their use in the asymmetric reduction of acetophenone.

Protocol 1: Asymmetric Reduction of Acetophenone using in-situ generated this compound-derived Oxazaborolidine

This protocol is adapted from a procedure describing the in-situ generation of the chiral oxazaborolidine catalyst.

Materials:

  • (1S, 2R)-(-)-cis-1-amino-2-indanol

  • Tetrabutylammonium borohydride

  • Methyl iodide

  • Acetophenone

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve tetrabutylammonium borohydride (1.0 equiv) and (1S, 2R)-(-)-cis-1-amino-2-indanol (0.1 equiv) in the anhydrous solvent.

  • Add methyl iodide (1.0 equiv) to the solution to generate the borane source in situ.

  • To this mixture, add acetophenone (1.0 equiv).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.

Protocol 2: Asymmetric Reduction of Acetophenone using in-situ generated (S)-Proline-derived Oxazaborolidine

This protocol is a general method for the enantioselective reduction of a ketone using a proline-derived CBS catalyst.

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Trimethylborate

  • Borane-THF complex (1 M solution)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 equiv).

  • Add anhydrous THF, followed by trimethylborate (0.055 equiv), and stir the solution at room temperature for 30 minutes.

  • Add a 1 M solution of borane-THF complex (1.0 equiv).

  • Slowly add a solution of acetophenone (1.0 equiv) in anhydrous THF over at least 10 minutes.

  • Stir the reaction mixture for 30 minutes and monitor for completion by TLC or GC.

  • Quench the reaction by the slow addition of methanol.

  • Perform an aqueous work-up, extract the product, dry the organic layer, and concentrate.

  • Purify the product by column chromatography and determine the ee% by chiral HPLC or GC.

Catalytic Cycle and Mechanism

The enantioselectivity of the CBS reduction is governed by a well-defined catalytic cycle. The following diagram illustrates the key steps in the process.

CBS_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Catalyst Oxazaborolidine Catalyst Activated_Catalyst Activated Catalyst- Borane Complex Catalyst->Activated_Catalyst + BH₃ Ketone_Complex Catalyst-Borane- Ketone Complex Activated_Catalyst->Ketone_Complex + Ketone Product_Complex Product-Catalyst Complex Ketone_Complex->Product_Complex Hydride Transfer (Stereo-determining step) Product_Complex->Catalyst - Chiral Alcohol + BH₃ Alcohol Chiral Alcohol Product_Complex->Alcohol Work-up Ketone Prochiral Ketone Borane Borane (BH₃)

References

A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions: Validation of (1R,2S)-1-amino-2-indanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Evans aldol (B89426) reaction is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules, including many pharmaceuticals. The stereoselectivity of this reaction is directed by a chiral auxiliary, a molecule temporarily incorporated into the reaction substrate. The most widely used auxiliaries are oxazolidinones derived from amino acids like valine and phenylalanine. This guide provides a comprehensive comparison of the performance of a promising alternative, an oxazolidinone derived from (1R,2S)-1-amino-2-indanol, with the traditional Evans auxiliaries.

The rigid bicyclic structure of the indanol-derived auxiliary offers a unique conformational constraint that can influence the stereochemical outcome of the aldol reaction. This guide presents a detailed analysis of its performance, supported by experimental data, to validate its efficacy as a chiral auxiliary in this critical transformation.

Performance Comparison

The key metrics for evaluating the performance of a chiral auxiliary in the Evans aldol reaction are the diastereoselectivity (expressed as diastereomeric excess, d.e.) and the chemical yield of the aldol adduct. The following tables summarize the performance of the (1S,2R)-cis-aminoindanol-derived oxazolidinone and compares it with commonly used Evans auxiliaries derived from L-valine and L-phenylalanine.

Table 1: Performance of (1S,2R)-cis-Aminoindanol-Derived Auxiliary in Evans Aldol Reactions

AldehydeDiastereomeric Excess (d.e.)Yield (%)
Isobutyraldehyde>99%75
Benzaldehyde>99%80
Propionaldehyde>99%78
p-Tolualdehyde>99%82

Data sourced from studies by Ghosh et al. The results demonstrate consistently high levels of diastereoselectivity.

Table 2: Performance of Traditional Evans Auxiliaries in Evans Aldol Reactions

Chiral Auxiliary SourceAldehydeDiastereomeric Excess (d.e.)Yield (%)
L-ValineIsobutyraldehyde>98%80-95%
L-ValineBenzaldehyde>98%85-95%
L-PhenylalanineIsobutyraldehyde>98%80-90%
L-PhenylalanineBenzaldehyde>98%85-95%

Data represents typical values reported in the literature for Evans aldol reactions.

The data clearly indicates that the oxazolidinone derived from (1S,2R)-cis-aminoindanol provides a level of diastereoselectivity that is not only comparable but, in some cases, exceeds that of the traditional Evans auxiliaries, consistently achieving >99% d.e.[1] The yields are also good to excellent, positioning it as a highly effective alternative. A significant advantage of the aminoindanol-derived auxiliary is that both enantiomers are readily available, allowing for the synthesis of either enantiomer of the target molecule.[1]

Experimental Protocols

This section provides a detailed methodology for the key experimental steps involved in using the this compound derived chiral auxiliary in an Evans aldol reaction.

Step 1: Synthesis of the Chiral Oxazolidinone from this compound

The chiral oxazolidinone is the core of the auxiliary. It is synthesized by reacting the aminoindanol (B8576300) with a carbonate source.

Materials:

Procedure:

  • Dissolve this compound in acetonitrile.

  • Add triethylamine to the solution.

  • Slowly add a solution of disuccinimidyl carbonate in acetonitrile.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel to obtain the desired oxazolidinone.

Step 2: N-Acylation of the Chiral Oxazolidinone

The oxazolidinone is then acylated with the desired carboxylic acid derivative (e.g., propionyl chloride) to form the N-acyl oxazolidinone, the substrate for the aldol reaction.

Materials:

  • This compound derived oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add n-butyllithium to the solution and stir for 15 minutes.

  • Add propionyl chloride dropwise and continue stirring at -78 °C for 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by flash chromatography.

Step 3: Boron-Mediated Evans Aldol Reaction

This is the key stereodifferentiating step where the enolate of the N-acyl oxazolidinone reacts with an aldehyde.

Materials:

  • N-Propionyl oxazolidinone (from Step 2)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dichloromethane (B109758) (DCM), anhydrous

Procedure:

  • Dissolve the N-propionyl oxazolidinone in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.

  • Add dibutylboron triflate dropwise, followed by the slow addition of diisopropylethylamine.

  • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add the aldehyde dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a phosphate (B84403) buffer solution (pH 7).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the aldol adduct by flash chromatography.

Step 4: Cleavage of the Chiral Auxiliary

After the aldol reaction, the chiral auxiliary is removed to yield the desired β-hydroxy carboxylic acid derivative.

Materials:

  • Aldol adduct (from Step 3)

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide and then slowly add hydrogen peroxide.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Separate the layers and recover the chiral auxiliary from the organic layer.

  • Acidify the aqueous layer with hydrochloric acid and extract the β-hydroxy carboxylic acid with an organic solvent.

Visualizing the Process

To better understand the key stages and concepts, the following diagrams illustrate the experimental workflow and the underlying mechanism of stereocontrol.

Experimental_Workflow cluster_0 Auxiliary Synthesis & Acylation cluster_1 Aldol Reaction cluster_2 Cleavage & Product Isolation start this compound oxazolidinone Chiral Oxazolidinone start->oxazolidinone DSC, TEA n_acyl N-Acyl Oxazolidinone oxazolidinone->n_acyl n-BuLi, Propionyl Chloride enolate Boron Enolate Formation n_acyl->enolate Bu₂BOTf, DIPEA aldol Aldol Adduct enolate->aldol Aldehyde cleavage Auxiliary Cleavage aldol->cleavage LiOH, H₂O₂ product β-Hydroxy Acid cleavage->product auxiliary Recovered Auxiliary cleavage->auxiliary Zimmerman_Traxler_Model Zimmerman-Traxler Transition State Model cluster_TS Chair-like Transition State cluster_product Syn Aldol Product ts_label R'CHO chelate BBu₂ enolate_o O chelate->enolate_o aldehyde_o O chelate->aldehyde_o product_label Major Diastereomer chelate->product_label Attack from less hindered face r_group R enolate_o->r_group h_group H aldehyde_o->h_group aux Aux* r_group->aux

References

A Comparative Analysis of Ruthenium Catalysts Featuring Chiral Amino Alcohol Ligands for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The development of efficient and highly selective catalysts is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the synthesis of enantiomerically pure compounds is paramount. Ruthenium complexes, when paired with chiral ligands, have emerged as powerful tools for asymmetric transformations, such as the reduction of ketones and imines. This guide provides a comparative study of ruthenium catalysts coordinated with various chiral amino alcohol ligands, focusing on their performance in asymmetric transfer hydrogenation (ATH) reactions. The data presented herein offers a clear comparison of catalytic efficiency, supported by detailed experimental protocols to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Benchmarking in Asymmetric Transfer Hydrogenation

The efficacy of different chiral β-amino alcohol ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines has been systematically evaluated. The catalyst is typically prepared in situ from a ruthenium precursor, such as [RuCl2(p-cymene)]2, and the respective chiral ligand. The following table summarizes the performance of several ligands in the reduction of an N-(diphenylphosphinyl)imine derived from acetophenone, highlighting key metrics such as isolated yield and enantiomeric excess (ee).

LigandSubstrateIsolated Yield (%)Enantiomeric Excess (ee %)
(1S,2R)-1-amino-2-indanol (L1)N-(1-phenylethylidene)diphenylphosphinamide9582
(1R,2S)-norephedrine (L2)N-(1-phenylethylidene)diphenylphosphinamide9910
(1R,2S)-2-amino-1,2-diphenylethanol (L3)N-(1-phenylethylidene)diphenylphosphinamide9912
(S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine (L4)N-(1-phenylethylidene)diphenylphosphinamide9915
(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (L5)N-(1-phenylethylidene)diphenylphosphinamide9916

Table 1: Performance comparison of various chiral amino alcohol ligands in the Ru-catalyzed ATH of an N-phosphinyl imine. Data sourced from[1].

From the data, it is evident that the ligand structure plays a critical role in determining the enantioselectivity of the reaction. The rigid bicyclic structure of (1S,2R)-1-amino-2-indanol (L1) provides significantly higher enantiomeric excess (82% ee) compared to the more flexible acyclic ligands like norephedrine (B3415761) (L2) and 2-amino-1,2-diphenylethanol (B1215729) (L3), which yielded much lower ee values (10-12%).[1] The prolinol-derived ligands (L4 and L5) also showed modest enantioselectivity under these conditions.[1] This suggests that conformational rigidity in the ligand backbone is a key design principle for achieving high asymmetric induction in this catalytic system.[1]

While these amino alcohol-based catalysts are effective, it is noteworthy that other classes of ruthenium catalysts, such as those developed by Noyori and coworkers utilizing chiral diamine ligands like Ts-DPEN, are renowned for achieving excellent enantioselectivities (often >99% ee) in the ATH of a wide range of ketones and imines.[2] The utility of Ru-catalyzed ATH with amino alcohol ligands has also been demonstrated in the synthesis of important drug molecules containing the chiral 1,2-amino alcohol motif, achieving enantioselectivities greater than 99% ee in optimized systems.[3]

Experimental Protocols

To ensure reproducibility and aid in the practical application of these catalysts, a detailed experimental methodology is provided below.

General Procedure for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation[1]

1. Catalyst Preparation (in situ): A mixture of the ruthenium precursor [RuCl2(p-cymene)]2 (0.025 mmol) and the respective chiral amino alcohol ligand (0.05 mmol) is refluxed in isopropyl alcohol (2 mL). This process generates the active catalytic species.

2. Asymmetric Transfer Hydrogenation Reaction: To the freshly prepared catalyst solution, a solution of the N-phosphinyl imine substrate (0.5 mmol) in isopropyl alcohol (9 mL) is added at a controlled temperature (e.g., -20 °C). Subsequently, a base, such as potassium tert-butoxide (t-BuOK, 0.25 mmol, as a 0.1 M solution in isopropyl alcohol), is added to initiate the reaction. The reaction mixture is stirred for a specified time, allowing it to gradually warm to room temperature.

3. Product Isolation and Analysis: Upon completion, the reaction is quenched and the product is purified, typically by column chromatography on silica (B1680970) gel. The isolated yield is determined gravimetrically. The enantiomeric excess (ee) of the chiral amine product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

experimental_workflow cluster_catalyst_prep Catalyst Preparation (in situ) cluster_ath_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up & Analysis reagents [RuCl2(p-cymene)]2 + Chiral Amino Alcohol in Isopropyl Alcohol reflux Reflux reagents->reflux Heat catalyst Active Ru-Catalyst Solution reflux->catalyst add_substrate Add Substrate Solution (Imine in Isopropyl Alcohol) catalyst->add_substrate add_base Add Base (t-BuOK) at -20 °C add_substrate->add_base stir Stir and warm to RT add_base->stir purification Purification (Column Chromatography) stir->purification Reaction Completion analysis Analysis (Yield, ee% by HPLC) purification->analysis

Caption: Experimental workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Catalytic Cycle and Mechanism

The mechanism of ruthenium-catalyzed transfer hydrogenation is generally understood to involve a metal-ligand bifunctional pathway. The process is initiated by the formation of a ruthenium hydride species from the catalyst precursor in the presence of a hydrogen donor (isopropyl alcohol) and a base. This hydride is then transferred to the prochiral substrate (ketone or imine), which is coordinated to the metal center. The chirality of the ligand environment dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the product in excess.

catalytic_cycle Ru_precatalyst [Ru-Cl(Arene)(L)] Pre-catalyst Ru_H [Ru-H(Arene)(L)] Active Hydride Species Ru_precatalyst->Ru_H + i-PrOH, Base - HCl, Acetone Substrate_complex Substrate Coordination Complex Ru_H->Substrate_complex + Substrate iPrOH_acetone i-PrOH / Acetone Product_complex Product Coordination Complex Substrate_complex->Product_complex Hydride Transfer (Stereodetermining Step) Substrate_Product Substrate / Product Product_complex->Ru_H + i-PrOH - Product, - Acetone

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

References

A Comparative Guide to the Enantioselectivity and Efficiency of (1R,2S)-1-Amino-2-Indanol in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral ligand or auxiliary is a critical decision in the development of scalable and efficient asymmetric syntheses. (1R,2S)-1-amino-2-indanol has established itself as a privileged chiral building block, particularly in the pharmaceutical industry. This guide provides an objective comparison of its performance against other common chiral amino alcohols and catalytic systems, supported by experimental data, to aid in the selection of the most appropriate chiral technology for large-scale applications.

Performance Comparison in Asymmetric Ketone Reduction

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. This compound is frequently employed in this context, often as a precursor to chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS catalysts) or as a ligand in transfer hydrogenation reactions. The following tables summarize its performance in the asymmetric reduction of acetophenone (B1666503), a common benchmark substrate, and compare it with other notable chiral ligands and catalytic systems.

Table 1: Performance of Chiral Amino Alcohols in the Asymmetric Reduction of Acetophenone

Chiral Ligand/AuxiliaryCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Notes
This compound Oxazaborolidine/BH₃AcetophenoneHigh87Stoichiometric use of the ligand-borane complex.[1]
This compound [RuCl₂(p-cymene)]₂/KOHAcetophenone7091 (S)Asymmetric transfer hydrogenation in isopropanol (B130326).
(S)-Proline derivative Oxazaborolidinone/BH₃AcetophenoneHighup to 76 (R)Catalyst generated from L-proline.[2]
(1S,2R)-Norephedrine Al(O-i-Pr)₃Acetophenone~60~80 (R)Meerwein-Ponndorf-Verley reduction.
(S)-Diphenylprolinol Oxazaborolidine/BH₃AcetophenoneHighup to 96Highly effective for a range of ketones.[2]

Table 2: Comparison with Other Asymmetric Reduction Methodologies for Acetophenone

MethodCatalyst/EnzymeYield (%)Enantiomeric Excess (ee, %)Key AdvantagesKey Disadvantages
This compound based Transfer Hydrogenation [Rh(Cp*)Cl₂]₂/(1R,2S)-aminoindanolHigh>95Mild conditions, no high-pressure H₂.Catalyst can be sensitive to air and temperature.[3]
Noyori Asymmetric Hydrogenation (S)-BINAP-RuCl₂-(S,S)-DPEN>9999 (R)Very high turnover numbers, excellent enantioselectivity.Requires high-pressure H₂, specialized equipment.
Enzymatic Reduction Rhodotorula glutinis (whole cells)77>99 (S)Environmentally friendly, high enantioselectivity, mild conditions.[4]Substrate scope can be limited, requires biological setup.

Large-Scale Synthesis of Chiral Amines: The Case of Indinavir

A prominent example of the large-scale application of this compound is in the synthesis of the HIV protease inhibitor Indinavir. The chiral integrity of the aminoindanol (B8576300) fragment is crucial for the drug's efficacy. Two notable industrial processes for the synthesis of the enantiopure aminoindanol are summarized below.

Table 3: Comparison of Industrial Syntheses of (1S,2R)-1-Amino-2-indanol

ProcessKey StepOverall Yield (%)Enantiomeric Excess (ee, %)
Merck Process Ritter reaction on chiral indene (B144670) oxide followed by crystallization50 (from indene)>99
Sepracor Process Epoxide opening, amidation, cyclization, and hydrolysis84 (from benzamide (B126) intermediate)>99

Experimental Protocols

Asymmetric Transfer Hydrogenation of Acetophenone using this compound and a Rhodium Catalyst

This protocol is a representative example of an asymmetric transfer hydrogenation reaction.

Materials:

  • [Rh(Cp*)Cl₂]₂ (Pentamethylcyclopentadienylrhodium(III) chloride dimer)

  • This compound

  • Anhydrous isopropanol

  • Potassium hydroxide (B78521) (KOH)

  • Acetophenone

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Rh(Cp*)Cl₂]₂ and this compound in anhydrous isopropanol. The typical catalyst loading is in the range of 0.1 to 1 mol%.

  • Add a solution of KOH in isopropanol to the catalyst mixture.

  • Stir the mixture at room temperature for a designated pre-activation time.

  • Add acetophenone to the activated catalyst solution.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Upon completion, quench the reaction by adding a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylethanol (B42297) by flash chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

In Situ Generation of an Oxazaborolidine Catalyst for Asymmetric Ketone Reduction

This protocol describes the formation of a CBS-type catalyst from this compound for the asymmetric reduction of a prochiral ketone.

Materials:

  • This compound

  • Borane-dimethyl sulfide (B99878) complex (BMS) or Borane-THF complex

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Prochiral ketone (e.g., acetophenone)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of the borane (B79455) solution (BMS or Borane-THF) dropwise to the stirred amino alcohol solution. Hydrogen gas will evolve.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The resulting clear solution is the in situ generated oxazaborolidine catalyst.

  • In a separate flask, dissolve the prochiral ketone in anhydrous THF and cool to the desired reaction temperature (often between -78 °C and room temperature).

  • Slowly add the catalyst solution to the ketone solution.

  • Slowly add a stoichiometric amount of the borane solution to the reaction mixture.

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of methanol (B129727) at 0 °C.

  • After warming to room temperature, add 1 M HCl and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the chiral alcohol product.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Asymmetric_Transfer_Hydrogenation_Workflow cluster_setup Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup & Analysis Rh_precatalyst [Rh(Cp*)Cl₂]₂ Active_Catalyst Active Rh-Aminoindanol Complex Rh_precatalyst->Active_Catalyst Ligand This compound Ligand->Active_Catalyst Solvent_Base Isopropanol, KOH Solvent_Base->Active_Catalyst Reaction_Vessel Reaction Active_Catalyst->Reaction_Vessel Catalysis Ketone Prochiral Ketone (e.g., Acetophenone) Ketone->Reaction_Vessel Chiral_Alcohol Chiral Alcohol Reaction_Vessel->Chiral_Alcohol Reduction Quench Quench (Acid) Chiral_Alcohol->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Analysis ee Determination (Chiral HPLC/GC) Purification->Analysis

Caption: Workflow for Asymmetric Transfer Hydrogenation.

CBS_Reduction_Pathway Amino_Indanol This compound Oxazaborolidine Chiral Oxazaborolidine Catalyst Amino_Indanol->Oxazaborolidine Borane Borane (BH₃) Borane->Oxazaborolidine Formation Hydride_Transfer Enantioselective Hydride Transfer Borane->Hydride_Transfer Hydride Source Ketone_Catalyst_Complex Ketone-Catalyst Complex Oxazaborolidine->Ketone_Catalyst_Complex Coordination Ketone Prochiral Ketone Ketone->Ketone_Catalyst_Complex Ketone_Catalyst_Complex->Hydride_Transfer Chiral_Alcohol Chiral Alcohol Hydride_Transfer->Chiral_Alcohol Catalyst_Regeneration Catalyst Regeneration Hydride_Transfer->Catalyst_Regeneration Catalyst_Regeneration->Oxazaborolidine

Caption: Catalytic Cycle of CBS Reduction.

References

(1R,2S)-1-Amino-2-indanol: A Comparative Benchmark for Novel Chiral Ligands in Asymmetric Ketone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the quest for efficient and highly selective chiral ligands is paramount. In the asymmetric reduction of prochiral ketones to form chiral secondary alcohols—a critical transformation in the synthesis of many active pharmaceutical ingredients—(1R,2S)-1-amino-2-indanol has long served as a reliable and effective chiral auxiliary. This guide provides a comparative benchmark of this compound against a selection of novel chiral ligands, supported by experimental data, to aid in the selection of the optimal catalyst for specific synthetic challenges.

This compound is a well-established chiral ligand, frequently employed in the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst to achieve high enantioselectivity in the borane-mediated reduction of ketones.[1][2] Its rigid indane backbone provides a well-defined chiral environment, leading to predictable stereochemical outcomes.[3][4] However, the ongoing development of new chiral ligands aims to improve upon established catalysts by offering enhanced reactivity, broader substrate scope, or improved performance under milder reaction conditions.

Performance Benchmark: this compound vs. Novel Ligands

The following tables summarize the performance of this compound and other novel chiral ligands in the asymmetric reduction of various prochiral ketones. The data, compiled from various studies, highlights the yield and enantiomeric excess (ee%) achieved under specific reaction conditions.

Table 1: Asymmetric Borane-Mediated Reduction of Acetophenone (B1666503)

Chiral LigandReducing AgentCatalyst Loading (mol%)Temp (°C)SolventYield (%)ee (%)Reference
This compound BH₃·THF1025THF>9994.7 (R)[5]
(S)-α,α-Diphenyl-2-pyrrolidinemethanolBH₃·THF1025THF91-9891-98 (R)[2]
Chiral Lactam AlcoholBH₃·THF1025THF9598 (R)[2]
(2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanolBorane (B79455)N/AN/AN/AHigh~90[6]
C₃-Symmetric Tripodal β-Hydroxy AmideBoraneN/AN/AN/AHighup to 97[7]

Table 2: Asymmetric Transfer Hydrogenation of Aryl Ketones

Chiral LigandHydrogen SourceCatalystSubstrateYield (%)ee (%)Reference
This compound derivative Isopropanol[RuCl₂(p-cymene)]₂Acetophenone>95>95[8]
(-)-Ephedrine hydrochlorideWater[RuCl₂(p-cymene)]₂Acetophenone99.375[9]
Proline amide of (1R,2S)-aminoindanolWaterRutheniumAromatic KetonesHighHigh[8]
Chiral Amino AlcoholsSodium Formate[Rh(Cp*)Cl₂]₂Aromatic Alkyl Ketones>95>95[10]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and comparing results. Below are representative protocols for the asymmetric reduction of a ketone using an oxazaborolidine catalyst generated in situ.

General Protocol for Asymmetric Borane Reduction of Acetophenone
  • Catalyst Formation: To a dry, nitrogen-flushed round-bottom flask, add the chiral amino alcohol (e.g., this compound) (0.1 mmol) and anhydrous tetrahydrofuran (B95107) (THF) (2 mL). Cool the solution to 0 °C. Slowly add a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) (0.2 mL, 0.2 mmol) dropwise. Hydrogen gas will evolve. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.[11]

  • Reduction: Cool the reaction mixture to the desired temperature (e.g., 25 °C). In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL). Add the acetophenone solution to the catalyst mixture dropwise over 10 minutes.

  • Main Reduction Step: Slowly add an additional 1.0 M solution of BH₃·THF (0.8 mL, 0.8 mmol) to the reaction mixture while maintaining the temperature.

  • Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), cool the reaction to 0 °C and slowly add methanol (B129727) (2 mL) to quench the excess borane.

  • Work-up: Add 1 M HCl (5 mL) and stir for 30 minutes. Separate the layers and extract the aqueous layer with dichloromethane (B109758) (2 x 10 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.[11]

  • Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess of the resulting 1-phenylethanol (B42297) by chiral HPLC or GC analysis.[11]

Mechanistic Insights and Workflow Visualization

The enantioselectivity of the CBS reduction is attributed to the formation of a rigid, sterically defined transition state. The ketone coordinates to the Lewis acidic boron atom of the oxazaborolidine catalyst in a specific orientation, allowing the hydride from the borane to be delivered to one face of the carbonyl group preferentially.

experimental_workflow cluster_catalyst Catalyst Formation cluster_reduction Asymmetric Reduction cluster_analysis Work-up & Analysis ligand Chiral Ligand (this compound) catalyst Oxazaborolidine Catalyst ligand->catalyst THF, 0°C to RT borane1 BH₃·THF (0.2 eq) borane1->catalyst product Chiral Alcohol catalyst->product Ketone addition ketone Ketone (e.g., Acetophenone) ketone->product borane2 BH₃·THF (0.8 eq) borane2->product quench Quench (Methanol) product->quench workup Aqueous Work-up quench->workup purify Purification (Chromatography) workup->purify analysis Analysis (Chiral HPLC/GC) purify->analysis cbs_mechanism catalyst Oxazaborolidine Catalyst complex Catalyst-Ketone-Borane Ternary Complex catalyst->complex Coordination ketone Prochiral Ketone ketone->complex borane BH₃ borane->complex Coordination transition_state Chair-like Transition State complex->transition_state Hydride Transfer product_complex Product-Catalyst Complex transition_state->product_complex product Chiral Alcohol product_complex->product Release regenerated_catalyst Regenerated Catalyst product_complex->regenerated_catalyst Catalyst Turnover regenerated_catalyst->catalyst

References

The Industrial Chemist's Guide to Chiral Excellence: A Cost-Effectiveness Analysis of (1R,2S)-1-Amino-2-indanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial asymmetric synthesis, the choice of a chiral auxiliary or ligand is a critical decision, balancing catalytic efficiency with economic viability. (1R,2S)-1-amino-2-indanol has emerged as a stalwart in the chemist's toolkit, renowned for its role in the synthesis of key pharmaceutical intermediates. This guide provides an objective comparison of its performance against a prominent alternative, focusing on the asymmetric reduction of ketones, a fundamental transformation in the production of chiral alcohols.

Performance Benchmark: Asymmetric Ketone Reduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a pivotal reaction in the pharmaceutical and fine chemical industries. Here, we compare the efficacy of this compound-derived catalysts with those based on the widely used N-tosyl-(S,S)-1,2-diphenylethylenediamine (TsDPEN) ligand in the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate.

Table 1: Performance Comparison in the Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst SystemLigandCatalyst Loading (mol%)Hydrogen SourceBaseTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
[RuCl(p-cymene)((1R,2S)-aminoindanol)]This compound0.5 - 1Isopropanol (B130326)KOH or NaOH25 - 821 - 24>9592 - 97
[RuCl(p-cymene)((S,S)-TsDPEN)](S,S)-TsDPEN0.1 - 1Formic acid/Triethylamine (B128534) or Isopropanol- or K-tert-butoxide28 - 800.5 - 12>9898 - >99

Note: The data presented is compiled from various sources and may not have been generated under identical experimental conditions. Direct comparison should be made with caution.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis must consider not only the price of the ligand but also factors such as catalyst loading, reaction time, and the cost of the metal precursor and hydrogen source.

Table 2: Estimated Cost Comparison for Laboratory-Scale Synthesis

ComponentThis compound(S,S)-TsDPEN
Ligand Cost (per gram) ~$20 - $60~$30 - $50
Typical Catalyst Loading HigherLower
Hydrogen Source Isopropanol (less expensive)Formic acid/Triethylamine (more expensive)
Overall Process Economics Lower ligand cost and cheaper hydrogen source may be offset by potentially higher catalyst loading and longer reaction times.Higher ligand cost may be justified by lower catalyst loading, faster reaction times, and often higher enantioselectivity, leading to reduced downstream processing costs.

Note: Prices are estimates based on laboratory-scale quantities from various suppliers and are subject to change. Industrial-scale pricing will differ significantly and is a critical factor in a full cost-benefit analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of catalytic performance.

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone with a [RuCl(p-cymene)((1R,2S)-aminoindanol)] Catalyst

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • Potassium hydroxide (B78521) (KOH)

  • Anhydrous isopropanol

  • Acetophenone

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol) are dissolved in anhydrous isopropanol (5 mL).

  • The mixture is stirred at room temperature for 20 minutes to allow for the formation of the active catalyst complex.

  • A solution of KOH (0.02 mmol) in isopropanol (1 mL) is added, and the mixture is stirred for a further 10 minutes.

  • Acetophenone (1 mmol) is then added to the reaction mixture.

  • The reaction is stirred at the desired temperature (e.g., 28 °C) and monitored by TLC or GC.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the chiral 1-phenylethanol.

  • The enantiomeric excess is determined by chiral HPLC or GC.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone with [RuCl(p-cymene)((S,S)-TsDPEN)] Catalyst

Materials:

  • [RuCl(p-cymene)((S,S)-TsDPEN)]

  • Formic acid

  • Triethylamine

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Acetophenone

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, the catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] (0.002 mmol) is placed.

  • A 5:2 azeotropic mixture of formic acid and triethylamine is prepared.

  • The anhydrous solvent (2 mL) is added to the flask, followed by the formic acid/triethylamine mixture (0.5 mL).

  • Acetophenone (1 mmol) is then added to the reaction mixture.

  • The reaction is stirred at the desired temperature (e.g., 28 °C) and monitored by TLC or GC.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC or GC.

Visualizing the Catalytic Pathways

Understanding the underlying mechanisms is key to optimizing reaction conditions and catalyst design.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification p1 Weigh Catalyst Precursor & Ligand p2 Dissolve in Anhydrous Solvent p1->p2 p3 Stir under Inert Atmosphere p2->p3 r1 Add Base (if applicable) p3->r1 r2 Add Ketone Substrate r1->r2 r3 Stir at Controlled Temperature r2->r3 w1 Quench Reaction r3->w1 w2 Extraction w1->w2 w3 Purification (Chromatography) w2->w3 yield_analysis Yield Determination w3->yield_analysis ee_analysis ee Determination (Chiral HPLC/GC) w3->ee_analysis catalytic_cycle_transfer_hydrogenation Ru_precatalyst [Ru]-Cl Ru_alkoxide [Ru]-O-iPr Ru_precatalyst->Ru_alkoxide + iPrOH - HCl Active_RuH [Ru]-H Active_RuH->Ru_precatalyst Deactivation Pathways Ketone_complex [Ru]-H (Ketone) Active_RuH->Ketone_complex + Ketone Ru_alkoxide->Active_RuH β-hydride elimination - Acetone Product_complex [Ru](Product) Ketone_complex->Product_complex Hydride Transfer Product_complex->Active_RuH - Product

Safety Operating Guide

Proper Disposal of (1R,2S)-1-amino-2-indanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (1R,2S)-1-amino-2-indanol as a hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant.[1][2][3][4][5] Spilled material and cleanup supplies must also be treated as hazardous waste.[6] Never dispose of this chemical down the drain or in regular trash.[6][7]

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. All handling and disposal steps must be conducted while wearing appropriate Personal Protective Equipment (PPE).

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[5]
Skin Corrosion/IrritationCauses skin irritation.[3][4][5]
Serious Eye Damage/IrritationCauses serious eye irritation.[3][4][5]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[3][4][5]

Required PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection: Wear protective gloves and a lab coat. Inspect gloves for integrity before use.[1][3]

  • Respiratory Protection: Use only in a well-ventilated area, such as a fume hood. If dusts are generated, a NIOSH/MSHA approved respirator may be necessary.[5]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for preparing this compound waste for collection by a certified hazardous waste disposal service.

1. Waste Identification and Segregation:

  • Categorize: Classify this compound as a solid hazardous chemical waste.
  • Segregate: Do not mix this compound with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, or bases.[1][5] Store in a designated satellite accumulation area at or near the point of generation.[8]

2. Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure closure.[7] A high-density polyethylene (B3416737) (HDPE) or glass container is recommended. Ensure the container is free from damage or deterioration.[7]
  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:
  • The words "Hazardous Waste"
  • Full Chemical Name: this compound
  • CAS Number: 136030-00-7[3]
  • Accumulation Start Date (the date the first particle of waste is placed in the container)
  • Hazard Pictograms (e.g., exclamation mark for irritant)
  • Generator's Name and Laboratory Information

3. Waste Accumulation and Storage:

  • Location: Store the waste container in a designated, well-ventilated satellite accumulation area.[8]
  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[1][6]
  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[7]
  • Volume Limits: Adhere to institutional and regulatory limits for waste accumulation, typically a maximum of 55 gallons per satellite accumulation area.[8]

4. Arranging for Disposal:

  • Contact EH&S: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EH&S) department or designated hazardous waste coordinator.
  • Documentation: Complete any required waste pickup forms, ensuring all information is accurate and matches the container label.[9]
  • Pickup: Follow institutional procedures for scheduling and executing the waste pickup.

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety and containment.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Assess: If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.

  • Cleanup (for trained personnel with small spills):

    • Wear full PPE as described above.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the spilled solid and absorbent material into a designated hazardous waste container.[1]

    • Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

    • Label the container as "Spill Debris containing this compound" and dispose of it following the standard protocol.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill container Select Chemically Compatible Container ppe->container label Affix Hazardous Waste Label (Name, CAS, Date, Hazards) container->label storage Store in Designated Satellite Accumulation Area label->storage ehs Contact EH&S for Pickup storage->ehs end Waste Collected for Proper Disposal ehs->end cleanup Follow Emergency Spill Cleanup Protocol spill->cleanup cleanup->container

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling (1R,2S)-1-amino-2-indanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of (1R,2S)-1-amino-2-indanol, a chiral amino alcohol. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of experimental work.

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Proper personal protective equipment and handling protocols are mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in its solid, powdered form.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield may be required for large quantities or when there is a significant splash risk.Protects against eye irritation from airborne powder or splashes.[1]
Hand Protection Nitrile or Neoprene gloves. For incidental contact, a minimum thickness of 5 mil is recommended. Double gloving is advised for extended handling.Although specific breakthrough time data for this compound is not available, nitrile and neoprene gloves generally provide good resistance to amino alcohols and aromatic amines.[3][4] Always inspect gloves for defects before use.
Respiratory Protection For handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved N95 dust mask may be sufficient.[2] For larger quantities, or if irritation is experienced, a P100 particulate respirator or a full-face respirator with appropriate cartridges is required.An N95 respirator filters at least 95% of non-oil-based airborne particles.[5] A P100 respirator is oil-proof and filters at least 99.97% of airborne particles, offering a higher level of protection against fine chemical powders.[5][6]
Body Protection A standard laboratory coat is required for handling small quantities. For larger quantities or tasks with a higher risk of contamination, impervious or fire/flame-resistant clothing should be worn.[1]Protects skin from contact with the chemical.

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling of this compound powder from container opening to disposal of waste.

Handling_Workflow cluster_prep Preparation cluster_handling Handling & Weighing cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Clean, uncluttered, certified fume hood) gather_ppe 2. Don Appropriate PPE (Goggles, gloves, lab coat, respirator) gather_materials 3. Assemble Equipment (Spatula, weigh paper, glassware, solvent) open_container 4. Open Container (Inside fume hood, away from face) gather_materials->open_container Proceed to handling weigh_powder 5. Weigh Powder (Use anti-static weigh paper, avoid dust generation) transfer 6. Transfer to Glassware (Carefully add powder to vessel) dissolve 7. Dissolve (Slowly add solvent to powder) decontaminate 8. Decontaminate (Clean spatula and work surface) dissolve->decontaminate After handling dispose_waste 9. Dispose of Waste (Place contaminated items in labeled hazardous waste container) remove_ppe 10. Doff PPE (Remove gloves last) wash_hands 11. Wash Hands Thoroughly

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Detailed Handling Steps

  • Preparation:

    • Ensure the work area, preferably a certified chemical fume hood, is clean and free of clutter.

    • Verify that an eyewash station and safety shower are accessible.

    • Don all required PPE as specified in the table above. For powdered chemicals, it is crucial to prevent inhalation, making respiratory protection essential.[7][8]

    • Assemble all necessary equipment, such as spatulas, anti-static weigh paper, beakers or flasks, and the chosen solvent.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within the fume hood to minimize inhalation risk and prevent contamination.[7]

    • Slowly open the container, directing the opening away from your face.

    • Using a clean spatula, carefully portion the desired amount of this compound onto the weigh paper. Avoid any actions that could generate dust.

    • Record the weight, and then gently transfer the powder into the destination glassware.

    • To add the powder to a solvent, it is safer to add the solid to the liquid slowly to avoid splashing.

  • Storage:

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • For long-term storage of stock solutions, recommendations include storing at -20°C for up to one month or -80°C for up to six months, protected from light and under a nitrogen atmosphere.[5]

Disposal and Spill Management Plan

Proper disposal and prompt spill response are critical components of laboratory safety.

Disposal:

  • All waste materials contaminated with this compound, including empty containers, used gloves, weigh paper, and contaminated labware, must be disposed of as hazardous chemical waste.

  • Place all contaminated solid waste into a clearly labeled, sealed container.

  • Do not empty into drains or dispose of in regular trash.[9]

  • Follow all local, regional, and national regulations for hazardous waste disposal.

Spill Cleanup Protocol:

This protocol is for an incidental, small-scale spill of solid this compound. For large spills, evacuate the area and contact your institution's emergency response team.

  • Alert Personnel: Immediately notify others in the laboratory.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don the appropriate PPE, including a respirator (minimum N95), chemical goggles, a lab coat, and double nitrile gloves.

  • Contain the Spill:

    • Gently cover the spill with an absorbent material like vermiculite (B1170534) or sand to prevent the powder from becoming airborne.[1]

    • Avoid dry sweeping, which can create dust.

  • Clean Up:

    • Carefully scoop the mixture of absorbent and spilled chemical into a designated hazardous waste container.

    • For aromatic amines, some general procedures suggest using absorbent material and avoiding inhalation and skin contact.[1]

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

    • Place all cleaning materials into the hazardous waste container.

  • Final Steps:

    • Properly doff and dispose of all contaminated PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water.

    • Report the incident to your laboratory supervisor or chemical safety officer.

References

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Feasible Synthetic Routes

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(1R,2S)-1-amino-2-indanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.